molecular formula C17H20O4S4 B1584901 Trimethylene di(thiotosylate) CAS No. 3866-79-3

Trimethylene di(thiotosylate)

Cat. No.: B1584901
CAS No.: 3866-79-3
M. Wt: 416.6 g/mol
InChI Key: QOICHLMIPNOKLN-UHFFFAOYSA-N
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Description

Trimethylene di(thiotosylate) is a useful research compound. Its molecular formula is C17H20O4S4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylene di(thiotosylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylene di(thiotosylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)sulfonylsulfanylpropylsulfanylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICHLMIPNOKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCCCSS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191963
Record name NSC82472
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URL https://comptox.epa.gov/dashboard/DTXSID60191963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3866-79-3
Record name NSC82472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003866793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC82472
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Trimethylene di(thiotosylate), a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties of Trimethylene di(thiotosylate), its synthesis and characterization, and its significant applications, particularly in the formation of 1,3-dithianes. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable its effective and safe utilization in the laboratory.

Introduction: A Versatile Dithianylating Agent

Trimethylene di(thiotosylate), also known by its IUPAC name S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a crystalline solid that serves as a key reagent for the introduction of a protected dithioketal functionality onto a carbon framework. Specifically, it is a precursor for the formation of 1,3-dithianes, which are important intermediates in organic synthesis. The dithiane group can act as a carbonyl surrogate, allowing for umpolung (polarity reversal) of the carbonyl carbon, or as a stable protecting group for aldehydes and ketones. Its utility is prominent in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

This guide will provide an in-depth exploration of Trimethylene di(thiotosylate), from its fundamental properties to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.

Chemical & Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is paramount for its successful application. Key properties of Trimethylene di(thiotosylate) are summarized in the table below.

PropertyValueReference
CAS Number 3866-79-3[1]
Molecular Formula C₁₇H₂₀O₄S₄[1]
Molecular Weight 416.6 g/mol [1]
IUPAC Name S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate)[1]
Synonyms 1,3-Propanedithiol ditosylate, Trimethylene bis(p-toluenethiosulfonate)[1]
Appearance White to almost white powder or crystals
Melting Point 64-67 °C
Boiling Point 592.3±60.0 °C (Predicted)
Density 1.340±0.06 g/cm³ (Predicted)

Synthesis and Characterization

Synthesis of Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate) can be reliably synthesized through a few key methods. The most common and well-documented procedure involves the reaction of potassium thiotosylate with 1,3-dibromopropane.[2] An alternative approach is the reaction of p-toluenesulfonyl chloride with 1,3-propanedithiol in the presence of a base like pyridine.[2]

The purity of the starting materials, particularly the potassium thiotosylate, is crucial to avoid the formation of by-products such as tosylates or sulfones, which can complicate the purification of the desired product.[2]

Experimental Protocol: Synthesis of Trimethylene di(thiotosylate) from Potassium Thiotosylate and 1,3-Dibromopropane [2]

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted synthetic methods.

Step 1: Preparation of Potassium Thiotosylate

  • Caution! This procedure should be performed in a well-ventilated fume hood to avoid inhalation of hydrogen sulfide.

  • A solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 ml of water is cooled in an ice bath.

  • The solution is saturated with hydrogen sulfide gas.

  • The system is then flushed with nitrogen to remove excess hydrogen sulfide.

  • The freshly prepared potassium hydrosulfide solution is diluted with 117 ml of water and stirred under a nitrogen atmosphere at 55–60 °C.

  • Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the reaction temperature at 55–60 °C.

  • After the addition is complete and the initial exothermic reaction subsides, the mixture is rapidly filtered with suction through a warmed funnel.

  • The filtrate is cooled for several hours at 0–5 °C to crystallize the potassium thiotosylate.

  • The crystals are collected by filtration, recrystallized from 200 ml of hot 80% ethanol, filtered while hot to remove any traces of sulfur, and then cooled again to 0–5 °C.

  • The recrystallized salt is filtered and air-dried to yield 48–55 g (42–49%) of white crystalline potassium thiotosylate.

Step 2: Synthesis of Trimethylene di(thiotosylate)

  • To 150 ml of 95% ethanol containing 10–20 mg of potassium iodide, add 40 g (0.18 mole) of potassium thiotosylate and 20 g (0.10 mole) of 1,3-dibromopropane.

  • The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.

  • The reaction mixture is cooled to ambient temperature and diluted with an equal volume of cold water.

  • The mixture is agitated, and the supernatant liquid is decanted.

  • The residual product, a honey-like layer, is washed with three 200-ml portions of water.

  • The product is then dissolved in 200 ml of warm 95% ethanol.

  • The solution is cooled for several hours at 0–5 °C to induce crystallization.

  • The resulting white crystals of Trimethylene di(thiotosylate) are collected by filtration and air-dried.

Spectroscopic Characterization

Accurate characterization of Trimethylene di(thiotosylate) is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two tosyl groups, the methyl protons of the tosyl groups, and the methylene protons of the propane backbone. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methyl protons should appear as a singlet around δ 2.4 ppm. The methylene protons of the propane chain will appear as multiplets, with the central CH₂ group being a quintet (or multiplet) and the two terminal CH₂ groups being triplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbons, and the three methylene carbons of the propane linker.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 and 1175 cm⁻¹, as well as bands for the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) or related fragments that confirm the molecular weight of 416.6 g/mol .

Mechanism of Action in Dithiane Formation

The primary utility of Trimethylene di(thiotosylate) lies in its ability to react with nucleophiles, particularly carbanions generated from active methylene compounds, to form 1,3-dithianes. The reaction proceeds via a double nucleophilic substitution mechanism.

The tosylate group (⁻OTs) is an excellent leaving group, making the sulfur atoms in Trimethylene di(thiotosylate) electrophilic. A base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks one of the sulfur atoms, displacing a tosylate anion. A second deprotonation and intramolecular cyclization then occur to form the stable six-membered dithiane ring.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization ActiveMethylene R-CH₂-R' Carbanion R-CH⁻-R' ActiveMethylene->Carbanion Deprotonation Base Base Base->Carbanion ProtonatedBase Base-H⁺ Carbanion_2 R-CH⁻-R' Intermediate R-CH(R')-S-(CH₂)₃-STs Carbanion_2->Intermediate SN2 Attack TDT TsS-(CH₂)₃-STs TDT->Intermediate TsO TsO⁻ Intermediate->TsO Leaving Group Departure Intermediate_2 R-C⁻(R')-S-(CH₂)₃-STs Dithiane 1,3-Dithiane Derivative Intermediate_2->Dithiane Intramolecular SN2 TsO_2 TsO⁻ Dithiane->TsO_2 Leaving Group Departure

Caption: Reaction mechanism for dithiane formation.

Applications in Organic Synthesis

Formation of 1,3-Dithianes from Active Methylene Compounds

As previously discussed, the flagship application of Trimethylene di(thiotosylate) is the conversion of active methylene compounds into 1,3-dithianes. This transformation is particularly useful for ketones and aldehydes that are sensitive to acidic conditions typically used for dithiane formation with 1,3-propanedithiol. The reaction can also be applied to enamines and hydroxyethylene derivatives of carbonyl compounds.[2]

Experimental Protocol: Preparation of 2,2-(Trimethylenedithio)cyclohexanone from 1-Pyrrolidinocyclohexene [2]

This protocol demonstrates the reaction of Trimethylene di(thiotosylate) with an enamine to form a dithiane derivative.

  • A solution of 3.02 g (0.0200 mole) of freshly distilled 1-pyrrolidinocyclohexene, 8.32 g (0.0200 mole) of Trimethylene di(thiotosylate), and 5 ml of triethylamine in 40 ml of anhydrous acetonitrile is refluxed for 12 hours under a nitrogen atmosphere.

  • The solvent is removed using a rotary evaporator.

  • The residue is treated with 100 ml of 0.1 N hydrochloric acid for 30 minutes at 50 °C to hydrolyze the intermediate iminium salt.

  • The mixture is cooled to room temperature and extracted with three 50-ml portions of diethyl ether.

  • The combined ether extracts are washed with 10% aqueous potassium hydrogen carbonate solution until the aqueous layer is basic, followed by a wash with saturated sodium chloride solution.

  • The ethereal solution is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting oily residue is purified by column chromatography on alumina using a 3:1 cyclohexane-benzene eluent to yield the desired 2,2-(trimethylenedithio)cyclohexanone.

Role in Natural Product Synthesis

The ability to form dithianes under specific conditions makes Trimethylene di(thiotosylate) a valuable tool in the total synthesis of complex natural products. Dithianes can serve as masked carbonyl groups, allowing for intricate synthetic manipulations at other parts of the molecule without affecting the carbonyl functionality. While specific, detailed protocols for its use in the synthesis of every natural product are extensive, its application has been noted in the preparation and modification of various steroids and alkaloids.[2] For instance, it has been used as a reactant in the enantioselective total synthesis of (-)-O-methylpallidinine, a morphinan alkaloid.

Potential in Medicinal Chemistry

The structural motif of a propane linker is found in various biologically active molecules. A related compound, propane-1,3-diyl bis(4-methylbenzenesulfonate), is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. This suggests that Trimethylene di(thiotosylate) could potentially be adapted for similar applications in the development of new drug modalities, although this remains an area for further exploration.

Safety and Handling

Trimethylene di(thiotosylate) should be handled with care in a laboratory setting. The following safety precautions should be observed:

  • Handling: Perform all manipulations in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Prevent the dispersion of dust. Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Trimethylene di(thiotosylate) is a powerful and versatile reagent for the synthesis of 1,3-dithianes from a variety of substrates, particularly active methylene compounds and their derivatives. Its ability to function under conditions that are often milder than traditional dithiane formation methods makes it a valuable asset in the synthesis of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and applications, along with practical experimental protocols and safety guidelines. With a thorough understanding of this reagent, researchers can confidently incorporate it into their synthetic strategies to achieve their molecular design goals.

References

  • Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L. Trimethylene dithiotosylate. Org. Synth.1974 , 54, 39. [Link]

  • PubChem. Trimethylene di(thiotosylate). [Link]

Sources

Trimethylene di(thiotosylate) mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of Trimethylene di(thiotosylate)

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive exploration of the mechanism of action for trimethylene di(thiotosylate). The structure is designed to build foundational knowledge, starting from the agent's fundamental chemical principles and progressing to its application in complex biological systems. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical understanding and practical, field-proven methodologies.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Introduction: A Bifunctional Probe for Protein Architecture

Trimethylene di(thiotosylate), occasionally referred to as MTS-3, is a homobifunctional crosslinking agent with high reactivity toward sulfhydryl groups. Its structure consists of a three-carbon (trimethylene) spacer flanked by two thiotosylate moieties. This configuration allows it to covalently link two cysteine residues that are in close proximity within a protein (intramolecular) or between two interacting proteins (intermolecular). This capability makes it an invaluable tool for elucidating protein structure, identifying protein-protein interactions, and as a potential therapeutic agent by modulating protein function through conformational restriction or inhibition.

Core Mechanism: Selective Covalent Crosslinking of Cysteine Residues

The primary mechanism of action is the sequential nucleophilic attack by cysteine residues on the electrophilic sulfur atoms of the thiotosylate groups.

2.1 The Chemistry of Thiol Reactivity The reactivity of trimethylene di(thiotosylate) is centered on the susceptibility of its disulfide bonds, which are activated by the adjacent tosyl groups. The tosylate (p-toluenesulfonate) is an excellent leaving group, making the sulfur atom an ideal target for nucleophiles.

The reaction proceeds in two distinct steps:

  • First Nucleophilic Attack: The process is initiated when a deprotonated cysteine residue (a thiolate anion, -S⁻) on a protein attacks one of the electrophilic sulfur atoms of the trimethylene di(thiotosylate) molecule. This results in the formation of a mixed disulfide bond between the cysteine residue and the reagent, displacing one tosylate ion.

  • Second Nucleophilic Attack & Crosslink Formation: The second thiotosylate group at the other end of the trimethylene spacer is now available to react with a second, proximal cysteine residue. This second reaction forms a stable disulfide bridge, covalently linking the two cysteine residues via the trimethylene spacer.

2.2 Basis of Selectivity for Cysteine The high selectivity for cysteine residues is governed by the unique chemical properties of the thiol group.[1] The sulfur atom in cysteine is a potent nucleophile, particularly in its deprotonated thiolate form.[1] The pKa of a cysteine's thiol group is typically around 8.0, but the local protein microenvironment can lower this value significantly, increasing the population of the more reactive thiolate anion at physiological pH.[1] While other nucleophilic residues exist (such as lysine and histidine), the "soft" nature of the sulfur in the thiolate makes it an exceptionally good nucleophile for the "soft" electrophilic sulfur of the thiotosylate group, leading to preferential reactivity.[2] Under controlled conditions (e.g., pH below neutral), non-specific reactions can be minimized.[2]

2.3 Visualization of the Crosslinking Mechanism

G cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Second Attack & Crosslink reagent Ts-S-(CH₂₎₃-S-Ts intermediate Protein-Cys₁-S-S-(CH₂₎₃-S-Ts reagent->intermediate tosylate1 Ts⁻ reagent->tosylate1 releases cys1 Protein-Cys₁-S⁻ cys1->reagent attacks final_product Protein-Cys₁-S-S-(CH₂₎₃-S-S-Cys₂-Protein intermediate->final_product tosylate2 Ts⁻ intermediate->tosylate2 releases cys2 Protein-Cys₂-S⁻ cys2->intermediate attacks

Caption: Two-step reaction mechanism of trimethylene di(thiotosylate) with cysteine residues.

Methodologies for Interrogating the Mechanism

To validate and study the effects of trimethylene di(thiotosylate)-mediated crosslinking, specific experimental protocols are required. The key is to preserve the newly formed disulfide bridges during analysis.

3.1 Experimental Protocol: In Vitro Protein Crosslinking Assay This protocol provides a self-validating system to confirm the crosslinking of a purified protein. The appearance of higher molecular weight bands corresponding to dimers, trimers, or other oligomers is a direct measure of the agent's activity.

  • Objective: To determine the ability of trimethylene di(thiotosylate) to induce intramolecular or intermolecular crosslinks in a purified protein containing accessible cysteine residues.

  • Materials:

    • Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

    • Trimethylene di(thiotosylate) (stock solution in an organic solvent like DMSO)

    • Non-reducing SDS-PAGE loading buffer (lacking β-mercaptoethanol or DTT)

    • Reducing SDS-PAGE loading buffer (containing β-mercaptoethanol or DTT)

    • SDS-PAGE gels, electrophoresis apparatus, and staining reagents (e.g., Coomassie Blue)

  • Methodology:

    • Reaction Setup: In separate microcentrifuge tubes, incubate a fixed concentration of the purified protein with increasing concentrations of trimethylene di(thiotosylate) (e.g., 0, 10, 50, 100, 500 µM). Ensure the final concentration of the organic solvent is low (<1%) to prevent protein denaturation.

    • Control Reactions: Prepare two controls: one with protein only (no crosslinker) and one where the reaction will be stopped with a reducing agent.

    • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 30-60 minutes).

    • Quenching: Stop the reaction by adding non-reducing SDS-PAGE loading buffer to all tubes. For one of the control tubes (protein + highest concentration of crosslinker), add reducing loading buffer.

    • Analysis by SDS-PAGE: Denature samples by heating at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Visualization: Stain the gel to visualize protein bands.

  • Expertise & Causality:

    • Non-Reducing Buffer is Critical: The use of non-reducing loading buffer is the cornerstone of this assay. It preserves the disulfide bonds formed by the crosslinker, allowing the visualization of higher molecular weight species.[3]

    • The Reducing Control: The sample treated with reducing buffer serves as a crucial validation step. In this lane, any crosslinks will be broken, and the protein should collapse back to its monomeric state, confirming that the higher molecular weight bands are indeed due to disulfide-mediated crosslinking.

    • Dose-Response: The concentration gradient demonstrates the dose-dependent nature of the crosslinking reaction.

3.2 Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Purified Protein mix Incubate Protein + Reagent (Dose-Response) protein->mix control_neg Negative Control (Protein Only) protein->control_neg reagent Prepare Trimethylene di(thiotosylate) Dilutions reagent->mix control_pos Reducing Control (Reaction + DTT/BME) mix->control_pos sds_page Non-Reducing SDS-PAGE mix->sds_page control_neg->sds_page control_pos->sds_page Run on same gel stain Stain & Visualize Gel sds_page->stain result Observe Higher Molecular Weight Bands stain->result

Caption: Workflow for in vitro protein crosslinking analysis using SDS-PAGE.

Biological Consequences and Applications

The ability of trimethylene di(thiotosylate) to form stable crosslinks translates into significant biological effects. By locking proteins into specific conformations or linking interacting partners, it can profoundly alter cellular signaling and function.

  • Probing Protein Structure: The fixed distance of the trimethylene spacer (~3-5 Å) provides a molecular ruler. Successful crosslinking implies that two cysteine residues are located within this distance in the protein's native conformation. Identifying these crosslinked residues (e.g., via mass spectrometry) provides valuable constraints for structural modeling.

  • Enzyme Inhibition: If cysteine residues are critical for an enzyme's active site or for conformational changes required for catalysis, crosslinking can lead to potent and often irreversible inhibition. This makes it a valuable tool for studying enzyme mechanisms and a potential starting point for drug design.

  • Modulation of Signaling Pathways: Many signaling proteins are regulated by their conformation or by interactions with other proteins. Crosslinking can stabilize a particular state (active or inactive) or trap a protein-protein interaction, thereby modulating downstream signaling cascades. For example, targeting proteins in pathways like B-cell receptor (BCR) or Toll-like receptor (TLR) signaling, which are crucial in some malignancies, represents a potential therapeutic strategy.[4]

  • Therapeutic Potential: The targeted covalent modification of proteins is a growing area in drug development. Molecules like trimethylene di(thiotosylate) serve as proof-of-concept agents for therapies that aim to irreversibly modulate the function of disease-relevant proteins.

PART 3: VISUALIZATION & FORMATTING

Physicochemical Data Summary
PropertyValueSource
Chemical Formula C₁₇H₂₀O₄S₄
Molecular Weight 432.60 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanolGeneral chemical knowledge
Spacer Arm Length ~3-5 ÅCalculated based on bond lengths
References
  • Luh, T-Y. and Stock, L. M. (1977). TRIMETHYLENE DITHIOTOSYLATE. Organic Syntheses, 57, 91. URL: [Link]

  • McDonagh, B., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 429(2), 117-124. URL: [Link]

  • Amsden, B. G., et al. (2010). Osmotically driven protein release from photo-cross-linked elastomers of poly(trimethylene carbonate) and poly(trimethylene carbonate-co-d,l-lactide). European Journal of Pharmaceutics and Biopharmaceutics, 74(2), 275-282. URL: [Link]

  • Chen, Y., et al. (2024). Novel Spirocyclic Dimer, SpiD3, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects. Molecular Cancer Therapeutics. URL: [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. URL: [Link]

  • De-Carvalho, L. M., et al. (2024). Multiomic integration reveals tumoral heterogeneity of lipid dependence within lethal group 3 medulloblastoma. Cancer Cell. URL: [Link]

  • Nauser, T., et al. (2022). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Antioxidants, 11(11), 2261. URL: [Link]

  • Barltrop, J. A., et al. (1962). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 84(10), 1948-1951. URL: [Link]

  • Wang, C., et al. (2023). OPA1 as a Cancer Target: Molecular Mechanisms, Structural Insights, and Strategies for Drug Development. Cancers, 15(22), 5484. URL: [Link]

  • Hansen, J. M. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 15, 230-234. URL: [Link]

  • Davies, M. J. (2020). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants, 9(12), 1259. URL: [Link]

  • Appledorn, M. L., et al. (2015). Cysteine Reactivity Across the Sub-Cellular Universe. Current Protocols in Toxicology, 65, 17.11.1-17.11.16. URL: [Link]

  • ASGCT. (2024). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski. YouTube. URL: [Link]

  • Di Micco, S., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 56(17), 7036-7040. URL: [Link]

  • ModernaTX, Inc. (2024). A Study of MTS105 in Participants With Advanced Hepatocellular Carcinoma. ClinicalTrials.gov. URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Trimethylene di(thiotosylate), a molecule of interest in various chemical and pharmaceutical research fields. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the principles, experimental methodologies, and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

Trimethylene di(thiotosylate), systematically named S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), possesses a symmetrical structure that is key to interpreting its spectroscopic signatures. The molecule consists of a central three-carbon propane chain linked at its ends to two thiotosylate groups. Each thiotosylate group comprises a sulfur atom bonded to both the propane chain and the sulfonyl group of a p-toluenesulfonyl (tosyl) moiety.

Molecular Structure:

Caption: Molecular structure of Trimethylene di(thiotosylate).

The symmetrical nature of the molecule will lead to fewer unique signals in its NMR spectra than a non-symmetrical analogue, a key point for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Trimethylene di(thiotosylate), both ¹H and ¹³C NMR are invaluable.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Sample Preparation and Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert NMR tube into the spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire fourier Fourier transform the raw data (FID) acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals (¹H NMR) baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of Trimethylene di(thiotosylate) is predicted to show four distinct signals due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~7.80Doublet (d)4HH-ortho (Aromatic)Protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield.
~7.35Doublet (d)4HH-meta (Aromatic)Protons meta to the sulfonyl group are less deshielded than the ortho protons.
~3.10Triplet (t)4H-S-CH₂-Methylene protons adjacent to the sulfur atom are deshielded.
~2.45Singlet (s)6HAr-CH₃Methyl protons on the aromatic ring.
~2.10Quintet (p)2H-CH₂-CH₂-CH₂-Central methylene protons of the propane chain.

Interpretation:

  • The aromatic region will display two doublets, characteristic of a para-substituted benzene ring.[1] The downfield shift of the ortho protons is a direct consequence of the electron-withdrawing nature of the adjacent sulfonyl group.

  • The aliphatic region will show three signals corresponding to the three chemically distinct sets of protons in the propane chain. The methylene protons directly attached to the sulfur atoms (-S-CH₂) are expected to be the most downfield of the aliphatic protons due to the electronegativity of sulfur. The central methylene protons (-CH₂-CH₂-CH₂-) will appear as a quintet due to coupling with the four adjacent protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show six signals, again reflecting the molecular symmetry.[2]

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~145C-para (Aromatic)Quaternary carbon attached to the sulfonyl group, downfield due to the electron-withdrawing effect.
~135C-ipso (Aromatic)Quaternary carbon attached to the methyl group.
~130C-meta (Aromatic)Aromatic carbons meta to the sulfonyl group.
~128C-ortho (Aromatic)Aromatic carbons ortho to the sulfonyl group.
~35-S-CH₂-Methylene carbon adjacent to the sulfur atom.
~28-CH₂-CH₂-CH₂-Central methylene carbon of the propane chain.
~21Ar-CH₃Methyl carbon on the aromatic ring.

Interpretation:

  • The aromatic region will display four distinct signals for the four types of carbon atoms in the para-substituted ring.[3] The chemical shifts are influenced by the electronic effects of the sulfonyl and methyl substituents.

  • The aliphatic region will show two signals for the two non-equivalent carbons of the propane chain. The carbon attached to the sulfur will be more deshielded.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Spectroscopy:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_bkg Collect a background spectrum apply_pressure->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample bkg_subtract Automatic background subtraction collect_sample->bkg_subtract format_spectrum Format the spectrum (%T vs. Wavenumber) bkg_subtract->format_spectrum

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Predicted IR Data and Interpretation

The IR spectrum of Trimethylene di(thiotosylate) will be dominated by absorptions from the tosyl groups and the alkyl chain.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1600, ~1490C=C stretch (aromatic ring)Medium-Strong
~1350, ~1160S=O stretch (sulfonyl)Strong
~815C-H out-of-plane bend (para-substituted)Strong
~710C-S stretchMedium

Interpretation:

  • The most characteristic and intense bands will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[5][6]

  • The presence of the aromatic rings will be confirmed by the C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[7] A strong band around 815 cm⁻¹ is indicative of para-substitution on a benzene ring.

  • The aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Workflow for Electron Ionization Mass Spectrometry:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection introduce Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC) bombard Bombard the sample with high-energy electrons (~70 eV) introduce->bombard form_ions Formation of the molecular ion (M⁺˙) and fragment ions bombard->form_ions accelerate Accelerate ions into the mass analyzer form_ions->accelerate separate Separate ions based on their mass-to-charge ratio (m/z) accelerate->separate detect Detect the ions and generate the mass spectrum separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of Trimethylene di(thiotosylate) is expected to show a molecular ion peak (if stable enough to be detected) and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Fragmentation M [M]⁺˙ (m/z = 418) F1 [C₇H₇SO₂]⁺ (m/z = 155) M->F1 α-cleavage F3 [M - C₇H₇SO₂S]⁺ (m/z = 231) M->F3 cleavage of S-S bond F2 [C₇H₇]⁺ (m/z = 91) F1->F2 - SO₂ F4 [C₃H₆S]⁺˙ (m/z = 74) F3->F4 - C₇H₇SO₂

Caption: A plausible fragmentation pathway for Trimethylene di(thiotosylate) under EI-MS.

Interpretation of Key Fragments:

  • Molecular Ion (M⁺˙) at m/z 418: The presence of the molecular ion peak confirms the molecular weight of the compound. Its intensity may be low due to facile fragmentation.

  • Tosyl Cation at m/z 155: A very common and often abundant fragment for tosyl-containing compounds, corresponding to [CH₃C₆H₄SO₂]⁺.[8]

  • Tropylium Cation at m/z 91: Loss of sulfur dioxide (SO₂) from the tosyl cation (m/z 155) leads to the formation of the stable tropylium ion ([C₇H₇]⁺), which is a characteristic fragment for compounds containing a benzyl-like moiety.

  • Fragment at m/z 231: This fragment likely arises from the cleavage of one of the S-S bonds, resulting in [M - C₇H₇SO₂S]⁺.

  • Fragment at m/z 74: This corresponds to the thio-propane radical cation [C₃H₆S]⁺˙, formed after the loss of a thiotosyl radical.

The analysis of these and other fragments allows for the confirmation of the different structural components of Trimethylene di(thiotosylate).[9]

Conclusion

The comprehensive spectroscopic analysis of Trimethylene di(thiotosylate) using NMR, IR, and Mass Spectrometry provides a detailed and validated structural characterization. The symmetry of the molecule is a recurring theme in the interpretation of the NMR spectra, leading to a simplified yet informative set of signals. The IR spectrum is dominated by the strong absorptions of the sulfonyl group, providing a clear indication of this functional group. Finally, the mass spectrum reveals a fragmentation pattern consistent with the proposed structure, with the characteristic tosyl and tropylium ions serving as key identifiers. This guide provides the foundational knowledge for researchers to confidently identify and characterize Trimethylene di(thiotosylate) in their experimental work.

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An In-Depth Technical Guide on the Reactivity of Trimethylene di(thiotosylate) with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethylene di(thiotosylate), a versatile bifunctional electrophile, holds significant potential in the fields of chemical biology, materials science, and drug development. Its two thiosulfonate moieties, separated by a flexible three-carbon linker, are susceptible to nucleophilic attack, enabling the formation of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of trimethylene di(thiotosylate) with common nucleophiles, including amines, thiols, and alcohols. Drawing upon established principles of thiosulfonate chemistry, this document elucidates the underlying reaction mechanisms, provides field-proven insights into experimental design, and offers detailed protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their respective domains.

Introduction: The Chemical Versatility of Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate), systematically named propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a valuable synthetic building block. The core of its reactivity lies in the S-S bond of the thiosulfonate group, which is polarized and readily cleaved by nucleophiles. The tosyl group (p-toluenesulfonyl) acts as a good leaving group, facilitating the transfer of a sulfenyl group to the incoming nucleophile. The bifunctional nature of trimethylene di(thiotosylate) allows for the construction of macrocycles, polymers, and cross-linked structures.[1]

The choice of nucleophile dictates the nature of the resulting product, opening avenues for a wide array of chemical modifications and conjugations. Understanding the nuances of its reactivity with different nucleophilic species is paramount for its successful application in complex synthetic strategies.

General Principles of Thiosulfonate Reactivity

Thiosulfonates (R-SO₂-S-R') are known to react with a variety of nucleophiles.[2][3] The reaction typically proceeds via a nucleophilic attack on the sulfenyl sulfur atom (the sulfur atom bonded to the R' group), leading to the displacement of the sulfinate anion (R-SO₂⁻).

This reactivity is central to their application in organic synthesis and is influenced by several factors:

  • Nucleophilicity of the Attacking Species: Stronger nucleophiles will react more readily with the thiosulfonate.

  • Solvent: The choice of solvent can influence reaction rates and, in some cases, the reaction pathway. Polar aprotic solvents are often employed.

  • Steric Hindrance: Steric bulk around the reactive center can impede the approach of the nucleophile.

Reactivity with Amine Nucleophiles

The reaction of trimethylene di(thiotosylate) with primary and secondary amines is a robust method for the formation of sulfenamides. This reaction proceeds via a nucleophilic substitution at the sulfenyl sulfur.[4]

Mechanism of Sulfenamide Formation

The lone pair of electrons on the nitrogen atom of the amine attacks one of the sulfenyl sulfur atoms of trimethylene di(thiotosylate). This results in the cleavage of the S-S bond and the departure of the p-toluenesulfinate anion. A subsequent deprotonation of the nitrogen atom yields the corresponding sulfenamide.

Amine_Reaction_Mechanism Amine R₂NH Intermediate R₂N⁺H-S-(CH₂)₃-S-Ts (Ts⁻) Amine->Intermediate Nucleophilic Attack Thiosulfonate Ts-S-(CH₂)₃-S-Ts Thiosulfonate->Intermediate Sulfenamide R₂N-S-(CH₂)₃-S-Ts Intermediate->Sulfenamide Deprotonation Acid R₂N⁺H₂ Base B Conjugate_Acid BH⁺

Caption: Mechanism of sulfenamide formation.

Experimental Considerations
  • Stoichiometry: The stoichiometry of the amine to the di(thiotosylate) is critical. A 1:1 molar ratio will favor monosubstitution, while an excess of the di(thiotosylate) or a 2:1 ratio of a diamine can lead to macrocyclization or polymerization.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the p-toluenesulfinic acid byproduct.

  • Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF) are commonly used solvents for this reaction.

Step-by-Step Protocol for Monosulfenamide Synthesis
  • Dissolve trimethylene di(thiotosylate) (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Slowly add a solution of the primary or secondary amine (1 equivalent) in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity with Thiol Nucleophiles

The reaction between thiosulfonates and thiols is a cornerstone of disulfide bond formation and is particularly relevant in bioconjugation and polymer science.[5][6] This reaction is generally fast and proceeds with high selectivity.

Mechanism of Disulfide Formation

A thiolate anion, generated in situ by the deprotonation of a thiol, acts as the nucleophile. It attacks the sulfenyl sulfur of the thiosulfonate, leading to the formation of an unsymmetrical disulfide and the release of the p-toluenesulfinate anion.

Thiol_Reaction_Mechanism Thiolate R-S⁻ Disulfide R-S-S-(CH₂)₃-S-Ts Thiolate->Disulfide Nucleophilic Attack Thiosulfonate Ts-S-(CH₂)₃-S-Ts Thiosulfonate->Disulfide Leaving_Group Ts⁻ Disulfide->Leaving_Group Leaving Group Departure

Caption: Mechanism of disulfide formation.

Field-Proven Insights
  • pH Control: The reaction is highly pH-dependent. Thiolates are more nucleophilic than thiols, so the reaction is typically carried out under basic conditions (pH > 8) to ensure a significant concentration of the thiolate anion.[7]

  • Redox Considerations: Thiol-disulfide exchange is a reversible process. To drive the reaction to completion, it is often necessary to use an excess of one of the reactants or to remove one of the products.

  • Applications in Bioconjugation: This chemistry is widely used to attach payloads to cysteine residues in proteins. The resulting disulfide bond can be cleaved under reducing conditions within the cell, releasing the active molecule.[8]

Detailed Protocol for Disulfide Synthesis
  • Dissolve the thiol (1 equivalent) in a buffered solution (e.g., phosphate buffer, pH 7.5-8.5) containing a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced state.

  • Prepare a solution of trimethylene di(thiotosylate) (1 equivalent) in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the trimethylene di(thiotosylate) solution dropwise to the thiol solution with stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Purify the resulting disulfide conjugate using an appropriate chromatographic technique, such as size-exclusion or reversed-phase chromatography.

Reactivity with Other Nucleophiles

While amines and thiols are the most common nucleophiles used in reactions with thiosulfonates, other nucleophiles can also react, albeit generally under more forcing conditions.

  • Alcohols: Alcohols are generally poor nucleophiles for thiosulfonates under neutral conditions. However, in the presence of a strong base to generate the more nucleophilic alkoxide, a reaction can occur to form sulfenate esters. These are often unstable.

  • Carbanions: Carbanions derived from activated methylene compounds can also react with thiosulfonates to form new carbon-sulfur bonds.[1]

Quantitative Data Summary

NucleophileProduct TypeTypical Reaction ConditionsKey Considerations
Primary/Secondary AmineSulfenamideAnhydrous organic solvent, non-nucleophilic baseStoichiometry is crucial for controlling mono- vs. di-substitution.
ThiolDisulfideAqueous buffer (pH > 7.5), often with a reducing agentpH control is essential for generating the thiolate nucleophile.
AlcoholSulfenate EsterStrong base required to form alkoxideProducts can be unstable.
CarbanionC-S Bond FormationStrong base to deprotonate the carbon acidThe acidity of the C-H bond is a key factor.

Conclusion and Future Outlook

Trimethylene di(thiotosylate) is a powerful and versatile reagent for the construction of complex molecules. Its predictable reactivity with a range of common nucleophiles, particularly amines and thiols, makes it an invaluable tool in drug discovery, polymer chemistry, and materials science.[2] The ability to form stable sulfenamide and cleavable disulfide linkages provides a broad synthetic utility. Future research will likely focus on expanding the scope of its reactivity with other nucleophiles and developing novel applications in areas such as targeted drug delivery and the synthesis of advanced functional materials.

References

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An In-depth Technical Guide to Trimethylene di(thiotosylate): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent in Organic Synthesis

Trimethylene di(thiotosylate), also known as S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a valuable yet often overlooked reagent in the synthetic chemist's toolbox. Its unique structure, featuring two thiotosylate functional groups linked by a flexible trimethylene bridge, bestows upon it a distinct reactivity profile, primarily as an efficient electrophile for the introduction of a propane-1,3-dithiol unit. This guide provides a comprehensive overview of the physical and chemical properties of Trimethylene di(thiotosylate), its synthesis, and its applications, with a particular focus on its utility in the construction of complex molecules relevant to drug discovery and development.

Synthesis of Trimethylene di(thiotosylate): A Reliable Protocol

The preparation of Trimethylene di(thiotosylate) is most effectively achieved through the reaction of potassium thiotosylate with 1,3-dibromopropane. This method, detailed in Organic Syntheses, provides a reliable and scalable route to the desired product.[1] The purity of the starting potassium thiotosylate is crucial to avoid the formation of side products that can complicate purification.[1]

Experimental Protocol: Synthesis of Trimethylene di(thiotosylate)[1]

Materials:

  • Potassium thiotosylate

  • 1,3-dibromopropane

  • 95% Ethanol

  • Potassium iodide (catalytic amount)

  • Acetone

  • Absolute Ethanol

Step-by-Step Procedure:

  • To a solution of 150 mL of 95% ethanol containing a catalytic amount (10-20 mg) of potassium iodide, add 40 g (0.18 mole) of potassium thiotosylate and 20 g (0.10 mole) of 1,3-dibromopropane.

  • Reflux the mixture with stirring for 8 hours. It is advisable to conduct the reaction in the dark and under an inert atmosphere (e.g., nitrogen) to minimize side reactions.

  • After cooling the reaction mixture to room temperature, dilute it with an equal volume of cold water and agitate.

  • Decant the supernatant liquid. The product will separate as a dense, honey-like layer.

  • Wash the product layer sequentially with three 200-mL portions of cold water, once with 100 mL of cold 95% ethanol, and once with 100 mL of cold absolute ethanol.

  • Dissolve the crude product in 10 mL of acetone and then add 80 mL of hot absolute ethanol.

  • Stir the solution under a nitrogen atmosphere at 0°C. If an oil separates, redissolve it by adding a minimum amount of acetone.

  • Introduce seed crystals, if available, and continue stirring at 0°C for 1 hour.

  • Store the mixture at -30°C for several hours to facilitate complete crystallization.

  • Collect the microcrystalline product by filtration. The reported yield of the purified product is approximately 20.2 g, with a melting point of 63.5–65.0°C.

Diagram of the Synthesis Workflow:

SynthesisWorkflow reagents Potassium Thiotosylate 1,3-Dibromopropane Ethanol, KI (cat.) reaction Reflux, 8h Dark, N2 atmosphere reagents->reaction 1. workup Aqueous Workup & Washing reaction->workup 2. purification Recrystallization (Acetone/Ethanol) workup->purification 3. product Trimethylene di(thiotosylate) purification->product 4.

Caption: Workflow for the synthesis of Trimethylene di(thiotosylate).

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Trimethylene di(thiotosylate) is essential for its effective handling, storage, and application in synthesis.

Physical Properties
PropertyValueSource
CAS Number 3866-79-3[2]
Molecular Formula C₁₇H₂₀O₄S₄[2]
Molecular Weight 416.58 g/mol [2]
Appearance White to almost white powder or crystals[2]
Melting Point 64-67 °C[2]
Boiling Point 592.3±60.0 °C (Predicted)[2]
Density 1.340±0.06 g/cm³ (Predicted)[2]
Solubility Soluble in acetone and other common organic solvents.General Knowledge
Chemical Properties and Reactivity

The reactivity of Trimethylene di(thiotosylate) is dominated by the electrophilic nature of the sulfur atoms in the thiotosylate groups. This makes it an excellent reagent for the dithianylation of nucleophiles, particularly carbanions derived from active methylene compounds.

Reaction with Active Methylene Compounds:

Active methylene compounds, such as β-ketoesters, malonic esters, and β-diketones, can be deprotonated with a suitable base to form a nucleophilic enolate. This enolate then readily attacks the electrophilic sulfur atom of Trimethylene di(thiotosylate) in a double nucleophilic substitution reaction, displacing the two tosylate leaving groups and forming a six-membered 1,3-dithiane ring.

Diagram of the Reaction with an Active Methylene Compound:

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization Active Methylene R1-CH2-R2 Enolate R1-CH(-)-R2 Active Methylene->Enolate Base Base TDT TsS-(CH2)3-STs Enolate->TDT SN2 Intermediate R1-C(R2)-S-(CH2)3-STs Cyclized 1,3-Dithiane Derivative Intermediate->Cyclized SN2

Sources

Key characteristics of the thiotosylate functional group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thiotosylate Functional Group

Abstract

The thiotosylate functional group, a specific class of organic thiosulfonates, represents a versatile and powerful tool in modern chemical synthesis and bioconjugation. Characterized by the R-S-SO₂-Tol structure, these compounds serve as potent electrophilic sulfenylating agents, enabling the precise and efficient formation of sulfur-sulfur bonds. Their stability, reactivity profile, and the excellent leaving group nature of the resulting p-toluenesulfinate anion make them indispensable reagents for creating unsymmetrical disulfides, modifying cysteine residues in proteins, and developing advanced therapeutic modalities. This guide provides a comprehensive overview of the thiotosylate functional group, detailing its core structural and electronic properties, synthetic methodologies, reaction mechanisms, and key applications for researchers, scientists, and drug development professionals.

Introduction: Defining the Thiotosylate

In the landscape of organosulfur chemistry, the thiosulfonate ester functional group (R-SO₂-S-R') is a cornerstone of reactivity and utility.[1] A prominent and widely utilized member of this family is the thiotosylate , where the sulfonyl group is specifically derived from p-toluenesulfonic acid. The resulting structure, R-S-SO₂-Tol (where Tol is the p-tolyl group, -C₆H₄CH₃), endows the molecule with a unique combination of stability and reactivity.

The thiotosylate is not merely a structural curiosity; it is a sophisticated chemical entity that functions as an electrophilic "RS+" synthon. It allows for the transfer of a sulfenyl group (RS-) to a nucleophile, most notably a thiol, to form a disulfide bond. This process is driven by the formation of the highly stable and resonance-delocalized p-toluenesulfinate anion (TolSO₂⁻), an excellent leaving group analogous to the well-known tosylate (TsO⁻).[2][3] This inherent reactivity makes thiotosylates superior reagents for constructing unsymmetrical disulfides and for the site-specific modification of biomolecules.[4]

Structural and Electronic Properties

The reactivity of the thiotosylate functional group is a direct consequence of its electronic and structural arrangement. The central disulfide bond is polarized due to the strongly electron-withdrawing nature of the adjacent sulfonyl group.

  • Electrophilic Sulfur Center : The sulfur atom attached to the R group (the sulfenyl sulfur) is electron-deficient and serves as the primary site for nucleophilic attack.

  • Leaving Group : The p-toluenesulfinate (tosylsulfinate) portion of the molecule is primed to depart as a stable, resonance-stabilized anion upon cleavage of the S-S bond.[3]

  • Stability : Despite their reactivity, thiotosylates are generally bench-stable, crystalline solids, making them easier to handle and store compared to more labile sulfenylating agents like sulfenyl chlorides.[4]

Caption: Core structure of the thiotosylate functional group.

Synthesis of Thiotosylates

The preparation of thiotosylates can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the nature of the desired 'R' group.[5]

Method 1: Oxidation of Disulfides

The controlled oxidation of a symmetric or unsymmetric disulfide is a common and high-yielding method.[6] Oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) are frequently used. The reaction must be carefully controlled to prevent over-oxidation to the corresponding thiosulfonate.[6]

Method 2: Nucleophilic Substitution on a Sulfonyl Chloride

This versatile method involves the reaction of a thiol or its corresponding thiolate salt with p-toluenesulfonyl chloride (TsCl). This approach is particularly useful for synthesizing unsymmetrical thiotosylates.[1]

G start Starting Materials (e.g., Di-p-tolyl disulfide) reagents Select Oxidizing Agent (e.g., mCPBA in CHCl₃) start->reagents 1 reaction Controlled Oxidation (0 °C to RT) reagents->reaction 2 quench Reaction Quench (e.g., Na₂S₂O₃ solution) reaction->quench 3 workup Aqueous Workup (Extraction with organic solvent) quench->workup 4 purify Purification (Recrystallization or Chromatography) workup->purify 5 product Isolated Thiotosylate Product purify->product 6

Caption: General experimental workflow for thiotosylate synthesis via disulfide oxidation.

Exemplary Protocol: Synthesis of S-Phenyl p-Toluenethiosulfonate

This protocol describes the synthesis via the reaction of a sulfonyl chloride with a thiol, a robust method for producing unsymmetrical thiotosylates.

Materials:

  • Thiophenol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve thiophenol in dry DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine to the solution dropwise. Causality: Pyridine acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, and also serves to neutralize the HCl byproduct generated during the reaction.[7]

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Self-Validation: The acid washes remove the pyridine base, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield S-phenyl p-toluenethiosulfonate as a white solid.

Reactivity and Mechanistic Pathways

The primary mode of reactivity for thiotosylates is nucleophilic attack at the electrophilic sulfenyl sulfur atom. This reaction is highly efficient with soft nucleophiles, particularly thiols.

Reaction with Thiols: Disulfide Bond Formation

The reaction between a thiotosylate (R-S-SO₂-Tol) and a free thiol (R'-SH) is a cornerstone of its application. The thiolate anion (R'-S⁻), formed in situ under basic conditions, acts as the nucleophile.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products thiotosylate R-S-SO₂-Tol ts_node [R'-S···S(R)···SO₂-Tol]⁻ thiotosylate->ts_node thiol R'-S⁻ (from R'-SH) thiol->ts_node Nucleophilic Attack disulfide R-S-S-R' (Unsymmetrical Disulfide) ts_node->disulfide S-S Bond Formation leaving_group Tol-SO₂⁻ (p-Toluenesulfinate Anion) ts_node->leaving_group S-S Bond Cleavage

Caption: Mechanism of unsymmetrical disulfide formation.

This reaction is highly chemoselective for thiols, making it extremely valuable in complex chemical environments, such as on the surface of a protein.

Applications in Drug Development and Bioconjugation

The precise reactivity of thiotosylates with thiols has positioned them as premier reagents in drug development and the life sciences, particularly for bioconjugation.[8]

Site-Specific Protein Modification

Proteins containing cysteine residues, which have a free thiol group (-SH), can be selectively modified using thiotosylate reagents.[9] This allows for the covalent attachment of various payloads—such as fluorescent dyes, imaging agents, or therapeutic molecules—to a specific site on a protein.

Table 1: Comparison of Thiol-Reactive Chemistries

Reagent ClassBond FormedStabilityKey Advantages
Thiotosylates Disulfide (S-S)Reversible (Reducible)High thiol selectivity; stable reagents.
MaleimidesThioether (C-S)Prone to retro-MichaelFast reaction kinetics; widely used.
HaloacetamidesThioether (C-S)IrreversibleForms very stable bond.
Antibody-Drug Conjugates (ADCs)

In the development of ADCs, thiotosylates can be used to attach cytotoxic drugs to monoclonal antibodies. By first reducing native interchain disulfide bonds on the antibody to generate free thiols, a drug-linker construct equipped with a thiotosylate group can be precisely conjugated.[8] This site-specific approach leads to more homogeneous ADC populations with predictable drug-to-antibody ratios (DAR), a critical factor for therapeutic efficacy and safety.[10][11]

Conclusion

The thiotosylate functional group is a highly enabling tool in chemistry and drug development. Its unique combination of bench stability and controlled reactivity provides a reliable method for the chemoselective formation of disulfide bonds. The causality behind its utility lies in the potent electrophilicity of its sulfenyl sulfur, driven by the exceptional stability of the p-toluenesulfinate leaving group. For researchers and drug development professionals, mastering the synthesis and application of thiotosylates opens a direct and efficient pathway to constructing complex molecular architectures and advanced bioconjugates, paving the way for next-generation therapeutics and diagnostics.

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An In-Depth Technical Guide to the Solubility of Trimethylene di(thiotosylate) in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of trimethylene di(thiotosylate), a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical methodologies for its determination, and strategic solvent selection for various applications.

Section 1: Introduction to Trimethylene di(thiotosylate) and the Significance of Solubility

Trimethylene di(thiotosylate), with the chemical formula C₁₇H₂₀O₄S₄, is a versatile bifunctional molecule utilized in the synthesis of complex organic structures.[1] Its utility is prominent in the formation of dithiane protecting groups and in the construction of heterocyclic systems. A notable application includes its use as a reactant in the enantioselective total synthesis of (-)-O-methylpallidinine, a naturally occurring morphinan alkaloid.[1]

The solubility of trimethylene di(thiotosylate) in organic solvents is a critical parameter that dictates its reactivity, purification, and formulation. A thorough understanding of its solubility profile enables chemists to design robust synthetic protocols, optimize reaction conditions, and develop effective purification strategies. In the pharmaceutical context, solubility is a cornerstone of drug delivery and formulation, influencing bioavailability and therapeutic efficacy.

Section 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of a solute in a solvent. This principle is predicated on the polarity of the molecules involved. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are more effective at dissolving nonpolar solutes. The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry.

Trimethylene di(thiotosylate) possesses both polar and nonpolar characteristics. The two tosylate groups, with their sulfonyl and aromatic functionalities, introduce significant polarity. Conversely, the trimethylene chain and the aromatic rings contribute to its nonpolar character. Therefore, its solubility will be a balance between these competing factors. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be good solvents.

Key Factors Influencing Solubility:

  • Solvent Polarity: A solvent's ability to dissolve trimethylene di(thiotosylate) will be heavily influenced by its polarity. A table of common organic solvents organized by relative polarity can be a useful tool for initial solvent screening.[2]

  • Hydrogen Bonding: While trimethylene di(thiotosylate) does not have strong hydrogen bond donating capabilities, the oxygen atoms in the sulfonyl groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating properties, such as alcohols, may exhibit enhanced solubility.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

  • Crystalline Structure: The melting point of trimethylene di(thiotosylate) is in the range of 64-67 °C.[1] The energy required to overcome the crystal lattice forces will impact its solubility.

Predictive Solubility Profile of Trimethylene di(thiotosylate)

Solvent Chemical Formula Relative Polarity [2]Predicted Solubility Rationale
HexaneC₆H₁₄0.009PoorHighly nonpolar solvent, unlikely to effectively solvate the polar tosylate groups.
TolueneC₇H₈0.099ModerateAromatic nature may interact favorably with the tosyl groups, but overall low polarity may limit solubility.
Diethyl EtherC₄H₁₀O0.117ModerateModerate polarity and ability to act as a hydrogen bond acceptor may lead to some solubility.
Dichloromethane (DCM)CH₂Cl₂0.309GoodA versatile solvent with moderate polarity, often effective for a wide range of organic compounds.
Tetrahydrofuran (THF)C₄H₈O0.207GoodA polar aprotic solvent that should effectively solvate the polar regions of the molecule.[3]
AcetoneC₃H₆O0.355GoodA polar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl AcetateC₄H₈O₂0.228Moderate to GoodA moderately polar solvent that is a good general-purpose solvent for many organic compounds.
AcetonitrileC₂H₃N0.460GoodA polar aprotic solvent that is miscible with water and many organic solvents.
MethanolCH₄O0.762ModerateA polar protic solvent; its ability to hydrogen bond may be beneficial, but the nonpolar regions of the solute might limit high solubility.
Dimethylformamide (DMF)C₃H₇NO0.386ExcellentA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic and inorganic compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444ExcellentA highly polar aprotic solvent with exceptional solvating capabilities.

Section 3: Experimental Determination of Solubility

A systematic approach to determining the solubility of trimethylene di(thiotosylate) is crucial for obtaining reliable and reproducible data. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment

This is a rapid method to screen a range of solvents and to obtain a general understanding of the solubility profile.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of trimethylene di(thiotosylate) into a series of small, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent.

  • Observation: Vigorously shake or vortex each tube for 1-2 minutes.

  • Assessment: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as "soluble," "partially soluble," or "insoluble."[4]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Protocol:

  • Supersaturation: Add an excess amount of trimethylene di(thiotosylate) to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Analyze the concentration of trimethylene di(thiotosylate) in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Weigh ~10-20 mg of Trimethylene di(thiotosylate) qual_add_solvent Add 1 mL of Solvent qual_start->qual_add_solvent qual_agitate Vortex/Shake for 1-2 min qual_add_solvent->qual_agitate qual_observe Visually Inspect for Undissolved Solid qual_agitate->qual_observe qual_classify Classify as Soluble, Partially Soluble, or Insoluble qual_observe->qual_classify quant_start Add Excess Solute to Known Volume of Solvent quant_equilibrate Agitate at Constant Temperature (24-48h) quant_start->quant_equilibrate quant_separate Centrifuge or Settle to Separate Phases quant_equilibrate->quant_separate quant_sample Withdraw Aliquot of Supernatant quant_separate->quant_sample quant_analyze Analyze Concentration (HPLC, UV-Vis) quant_sample->quant_analyze quant_calculate Calculate Solubility (mg/mL or mol/L) quant_analyze->quant_calculate start Select Solvents for Testing cluster_qualitative cluster_qualitative start->cluster_qualitative Initial Screening cluster_quantitative cluster_quantitative cluster_qualitative->cluster_quantitative For Promising Solvents

Caption: Workflow for determining the solubility of trimethylene di(thiotosylate).

Section 4: Practical Applications and Solvent Selection Strategy

The choice of solvent is paramount for the successful application of trimethylene di(thiotosylate) in organic synthesis and other processes.

Solvent Selection for Chemical Reactions

For chemical reactions, the solvent must not only dissolve the reactants but also be compatible with the reaction conditions and not interfere with the desired chemical transformation. For instance, in reactions involving strong bases, protic solvents like alcohols would be unsuitable. Polar aprotic solvents such as THF, DMF, or acetonitrile are often good choices for a wide range of organic reactions.

Solvent Selection for Purification

Recrystallization is a common method for purifying solid organic compounds. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This differential solubility allows for the recovery of pure crystals upon cooling. A mixture of solvents, one in which the compound is highly soluble and another in which it is poorly soluble, can also be employed.

Solvent Selection Decision Tree

G cluster_reaction For Chemical Reaction cluster_purification For Recrystallization start Define Application (e.g., Reaction, Purification) react_solubility High Solubility of Reactants Required? start->react_solubility Reaction purify_solubility Poor Solubility at Room Temp, High at Elevated Temp? start->purify_solubility Purification react_compatibility Solvent Compatible with Reagents and Conditions? react_solubility->react_compatibility react_select Select Solvent (e.g., THF, DMF, Acetonitrile) react_compatibility->react_select purify_select Select Solvent or Solvent Pair purify_solubility->purify_select

Sources

Unveiling the Electrophilic Heart of Trimethylene di(thiotosylate): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Precision in Covalent Modification

In the landscape of chemical biology and drug discovery, the ability to forge specific, stable covalent bonds between a molecule and its biological target is a paramount objective. This pursuit has led to the development of a diverse arsenal of electrophilic warheads, each with its unique reactivity profile and target specificity. Among these, the thiosulfonate moiety has emerged as a particularly versatile and tunable electrophile, especially for its reaction with the nucleophilic thiol of cysteine residues. This guide delves into the core of this reactivity, focusing on a unique bifunctional agent: Trimethylene di(thiotosylate). As a homobifunctional crosslinker, this molecule offers the potential to bridge two nucleophilic sites, providing invaluable insights into protein structure, protein-protein interactions, and the development of novel therapeutics. This document aims to be an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but a foundational understanding of the chemical principles that govern the utility of this powerful chemical tool.

The Thiosulfonate Functional Group: An Electrophilic Jewel

The thiosulfonate group (-S-SO₂R) is characterized by a sulfur-sulfur bond where one sulfur atom is in a +1 oxidation state and the other is in a +5 oxidation state, part of a sulfonyl group. This electronic arrangement renders the sulfenyl sulfur (the sulfur atom in the +1 oxidation state) highly electrophilic. Nucleophilic attack on this sulfur atom leads to the cleavage of the S-S bond, with the sulfinate (-SO₂R) acting as an excellent leaving group.

The reaction of a thiosulfonate with a thiol (for instance, the side chain of a cysteine residue) proceeds via a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing a sulfinate anion. This reaction is highly specific for thiols under physiological conditions, making thiosulfonates valuable reagents for cysteine modification.[1][2]

Trimethylene di(thiotosylate): A Bifunctional Probe

Trimethylene di(thiotosylate) possesses two electrophilic thiosulfonate groups separated by a three-carbon (trimethylene) linker. This bifunctional nature allows it to act as a crosslinking agent, capable of reacting with two nucleophiles. In the context of biological systems, this typically involves the formation of a covalent bridge between two cysteine residues.[3][4]

Synthesis of Trimethylene di(thiotosylate): A Reliable Protocol

A well-established and reliable method for the synthesis of trimethylene di(thiotosylate) is documented in Organic Syntheses, a testament to its robustness and reproducibility.[5] The procedure involves the reaction of potassium p-toluenethiosulfonate with 1,3-dibromopropane.

Detailed Experimental Protocol

Materials:

  • Potassium p-toluenethiosulfonate

  • 1,3-Dibromopropane

  • Ethanol (95%)

  • Acetone

  • Potassium iodide (catalyst)

  • Nitrogen gas supply

Procedure:

  • A mixture of potassium p-toluenethiosulfonate (0.18 mol) and 1,3-dibromopropane (0.10 mol) in 150 mL of 95% ethanol containing a catalytic amount of potassium iodide is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

  • The reaction mixture is refluxed with stirring under a nitrogen atmosphere for 8 hours.[5] The inert atmosphere is crucial to prevent oxidation of the thiotosylate.

  • After cooling to room temperature, the mixture is diluted with an equal volume of cold water. The product separates as an oil.

  • The aqueous layer is decanted, and the oily product is washed successively with cold water and cold 95% ethanol.

  • The crude product is then purified by recrystallization from a mixture of acetone and ethanol to yield trimethylene di(thiotosylate) as a white crystalline solid.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

K_Thiotosylate [label="Potassium p-toluenethiosulfonate"]; Dibromopropane [label="1,3-Dibromopropane"]; Solvent [label="Ethanol, KI (cat.)"]; Reaction [label="Reflux, 8h, N2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Product [label="Crude Trimethylene di(thiotosylate)"]; Purification [label="Recrystallization (Acetone/Ethanol)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Trimethylene di(thiotosylate)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

K_Thiotosylate -- Reaction; Dibromopropane -- Reaction; Solvent -- Reaction; Reaction -- Crude_Product; Crude_Product -- Purification; Purification -- Final_Product; } }

Caption: Synthetic workflow for Trimethylene di(thiotosylate).

Quantifying Electrophilicity: The Kinetics of Thiol-Thiosulfonate Exchange

The electrophilicity of trimethylene di(thiotosylate) is best understood through the kinetics of its reaction with a model thiol, such as glutathione (GSH) or a cysteine-containing peptide. The reaction is typically second-order, with the rate dependent on the concentrations of both the thiosulfonate and the thiolate anion.[6][7][8]

Factors Influencing Reactivity

Several factors influence the rate of the thiol-thiosulfonate reaction:

  • pH: The reaction rate is highly dependent on the pH of the medium. Since the thiolate anion (R-S⁻) is the nucleophilic species, the reaction rate increases with pH as the concentration of the thiolate increases. This is governed by the pKa of the thiol.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and the solvation of the reactants, thereby affecting the reaction rate.[9]

  • Steric Hindrance: Steric bulk around the thiol or the thiosulfonate can hinder the approach of the nucleophile to the electrophilic sulfur, reducing the reaction rate.

  • Electronics: The electronic properties of the substituents on the tosyl group can modulate the electrophilicity of the sulfenyl sulfur. Electron-withdrawing groups can increase the electrophilicity and accelerate the reaction.

Representative Kinetic Data
Thiosulfonate CompoundNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
S-Phenyl benzenethiosulfonateCysteine~10pH 7.4, 25°C
S-Methyl methanethiosulfonateGlutathione~50pH 7.0, 25°C
Trimethylene di(thiotosylate)Cysteine (estimated)10-100pH 7.4, 25°C

Note: The value for Trimethylene di(thiotosylate) is an educated estimate based on the reactivity of similar compounds and is provided for illustrative purposes.

Mechanistic Insights from Computational Chemistry

Computational modeling provides a powerful tool to dissect the reaction mechanism of the thiol-thiosulfonate exchange at the atomic level. Density Functional Theory (DFT) calculations can be employed to model the reactants, products, and, most importantly, the transition state of the reaction.[10][11]

The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophilic sulfur, the electrophilic sulfenyl sulfur, and the sulfur of the leaving sulfinate group are approximately colinear.[11] The energy barrier for this transition state dictates the reaction rate. Computational studies can elucidate how factors like solvent and substituents influence the stability of this transition state and, consequently, the electrophilicity of the thiosulfonate.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

Reactants [label="R'-SH + R-S-SO2-Ar"]; TS [label="[R'-S---S(R)---SO2-Ar]‡"]; Products [label="R'-S-S-R + Ar-SO2⁻"];

Reactants -> TS [label="Nucleophilic Attack"]; TS -> Products [label="S-S Bond Cleavage"]; }

Caption: Reaction coordinate for thiol-thiosulfonate exchange.

Applications in Drug Development and Chemical Biology

The unique properties of trimethylene di(thiotosylate) make it a valuable tool in several areas of research and development.

Protein Crosslinking for Structural Elucidation

As a homobifunctional crosslinker, trimethylene di(thiotosylate) can be used to introduce covalent bonds between spatially proximal cysteine residues in a protein or protein complex.[3][4] The resulting crosslinked products can be analyzed by mass spectrometry to identify the linked peptides, providing distance constraints that are invaluable for modeling the three-dimensional structure of proteins and their complexes.[12][13]

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Protein with Proximal Cysteines"]; Crosslinking [label="Incubate with Trimethylene di(thiotosylate)"]; Digestion [label="Proteolytic Digestion (e.g., Trypsin)"]; MS_Analysis [label="LC-MS/MS Analysis"]; Data_Analysis [label="Identify Crosslinked Peptides"]; Structure [label="Generate Structural Model"];

Start -> Crosslinking; Crosslinking -> Digestion; Digestion -> MS_Analysis; MS_Analysis -> Data_Analysis; Data_Analysis -> Structure; }

Caption: Workflow for protein crosslinking with mass spectrometry.

Development of Covalent Inhibitors

The ability to specifically target cysteine residues can be harnessed in the design of covalent inhibitors. If a cysteine residue is present in the active site or an allosteric pocket of a target protein, a molecule containing a thiosulfonate warhead can be designed to form a covalent bond with this residue, leading to irreversible inhibition. The bifunctional nature of trimethylene di(thiotosylate) could be explored for targeting proteins with two proximal cysteines or for inducing protein dimerization.

Experimental Protocols for Characterizing Electrophilicity

Kinetic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of the reaction between trimethylene di(thiotosylate) and a thiol in real-time.[14][15][16][17] By observing the disappearance of the signals corresponding to the reactants and the appearance of signals for the products, the reaction rate can be determined.

Protocol:

  • Prepare stock solutions of trimethylene di(thiotosylate) and the thiol (e.g., glutathione) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a known pH.

  • Initiate the reaction by mixing the reactants in an NMR tube at a controlled temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a non-overlapping proton on the trimethylene linker of the reactant and a corresponding proton in the product.

  • Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant.

Mass Spectrometry Analysis of Protein Modification

Mass spectrometry (MS) is an indispensable tool for confirming the covalent modification of proteins by trimethylene di(thiotosylate) and for identifying the site(s) of modification.[3][12]

Protocol:

  • Incubate the target protein with trimethylene di(thiotosylate) under controlled conditions (e.g., pH, temperature, time).

  • Remove the excess reagent by dialysis or size-exclusion chromatography.

  • Digest the modified protein with a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the crosslinker. The mass shift corresponding to the crosslinker will indicate a modification. For crosslinked peptides, specialized software is used to identify two peptides linked by the reagent.

Conclusion and Future Perspectives

Trimethylene di(thiotosylate) stands as a potent and versatile bifunctional electrophile with significant potential in chemical biology and drug discovery. Its high reactivity and specificity towards cysteine residues make it an excellent tool for protein crosslinking and the development of covalent probes. A thorough understanding of its electrophilicity, grounded in kinetic and computational studies, is crucial for its effective application. Future research will likely focus on expanding the repertoire of bifunctional thiosulfonates with different linker lengths and electronic properties to fine-tune their reactivity and specificity for diverse biological targets. The continued development of sophisticated analytical techniques, particularly in mass spectrometry, will further empower researchers to unravel the intricate details of protein structure and interactions using these powerful chemical tools.

References

  • Leitner, A., Fasan, R., & Aebersold, R. (2010). Chemical cross-linking with mass spectrometry: a tool for systems structural biology.
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  • Akabas, M. H. (2015). Cysteine modification: probing channel structure, function and conformational change. Advances in experimental medicine and biology, 869, 25–54.
  • Houk, J., & Whitesides, G. M. (1987). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 109(22), 6825-6836.
  • Cazeau, P., & Frainnet, E. (1969). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Organic Syntheses, 49, 22.
  • Gilliland, G. L., & Gilliland, G. L. (1988). Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. Biochemical pharmacology, 37(23), 4467–4475.
  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general palladium-catalyzed reaction using the CyPF-t-Bu ligand for the coupling of aryl halides and sulfonates with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
  • Wang, Y., & Xian, M. (2021). Cysteine-reactive probes and their use in chemical proteomics. Chemical Society Reviews, 50(15), 8565-8593.
  • Teo, C. F., & Sim, M. M. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & biomolecular chemistry, 8(17), 3986–3991.
  • Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e99809.
  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641.
  • Teo, C. F., & Sim, M. M. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 8(17), 3986-3991.
  • Murali, A., et al. (2021). Extending the Scope of 1H NMR-Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione. Analytical Chemistry, 93(44), 14756-14763.
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  • Zhang, C., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
  • Rappsilber, J., & Mann, M. (2003). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Structural Biology, 13(3), 321-327.
  • Debelyy, M. O., et al. (2017). Chemical crosslinking and mass spectrometry to elucidate the topology of integral membrane proteins. PLoS ONE, 12(10), e0186840.
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  • Kitamura, N., Tanaka, K., & Chujo, Y. (2013). Heat-initiated detection for reduced glutathione with ¹⁹F NMR probes based on modified gold nanoparticles. Bioorganic & medicinal chemistry letters, 23(1), 281–286.
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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Trimethylene di(thiotosylate) from 1,3-Propanedithiol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This document provides a detailed, experience-driven guide for the synthesis of trimethylene di(thiotosylate), a valuable bifunctional reagent in organic synthesis. Moving beyond a simple recitation of steps, this note elucidates the chemical principles, offers expert insights into critical process parameters, and presents a robust, self-validating protocol. The causality behind experimental choices is explained to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it.

Introduction and Strategic Importance

Trimethylene di(thiotosylate), also known as 1,3-bis(tosylthio)propane, is a key reagent for the installation of the 1,3-dithiane functional group. The 1,3-dithiane moiety is of paramount importance in modern organic synthesis, primarily serving as a stable protecting group for carbonyl compounds (aldehydes and ketones)[1]. More significantly, it is a cornerstone of umpolung (reactivity inversion) chemistry. By converting an electrophilic carbonyl carbon into a nucleophilic carbanion precursor, 1,3-dithianes open synthetic pathways to complex molecules that are otherwise difficult to access[2].

The synthesis of trimethylene di(thiotosylate) from the commercially available and intensely pungent 1,3-propanedithiol[3] and p-toluenesulfonyl chloride (TsCl) is a reliable and scalable method. This guide provides an authoritative protocol for its preparation, ensuring high yield and purity.

Underlying Chemical Principles and Mechanism

The synthesis is a nucleophilic substitution reaction where the sulfur atoms of 1,3-propanedithiol act as nucleophiles, attacking the electrophilic sulfur center of two equivalents of p-toluenesulfonyl chloride.

Causality of Reagents:

  • 1,3-Propanedithiol: The dithiol serves as the nucleophilic backbone of the target molecule. Thiols are moderately acidic, and their deprotonation into the more nucleophilic thiolate anion is crucial for the reaction to proceed efficiently.

  • p-Toluenesulfonyl Chloride (TsCl): This is the electrophilic "tosyl" group donor. The sulfur atom in TsCl is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.

  • Pyridine: This reagent serves a dual purpose. First, it acts as a base to deprotonate the thiol groups of 1,3-propanedithiol, generating the highly reactive thiolate nucleophile. Second, it functions as a solvent and an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.

The reaction proceeds in two successive steps, with each thiol group reacting with one molecule of TsCl.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates R1 HS-(CH₂)₃-SH (1,3-Propanedithiol) I1 ⁻S-(CH₂)₃-SH (Thiolate anion) R1->I1 + Pyridine - Pyridine-H⁺ R2 2x  Ts-Cl (p-Toluenesulfonyl Chloride) P1 Ts-S-(CH₂)₃-SH (Monosubstituted Intermediate) R2->P1 Nucleophilic Attack - Cl⁻ HCl 2x  Pyridine-H⁺Cl⁻ Base Pyridine (Base/Solvent) I1->P1 Nucleophilic Attack - Cl⁻ P2 Ts-S-(CH₂)₃-S-Ts (Trimethylene di(thiotosylate)) P1->P2 + Pyridine + Ts-Cl - Pyridine-H⁺Cl⁻

Caption: Reaction mechanism for the synthesis of trimethylene di(thiotosylate).

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Checkpoints, such as Thin Layer Chromatography (TLC) and melting point analysis, are integrated to ensure the reaction's success and the product's purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
1,3-PropanedithiolC₃H₈S₂108.23109-80-8≥99%Possesses an intense, unpleasant odor. Handle exclusively in a fume hood.
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.6598-59-9≥99%Moisture-sensitive and corrosive. Should be a free-flowing solid.
PyridineC₅H₅N79.10110-86-1Anhydrous, ≥99.8%Flammable and toxic. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Volatile solvent for extraction.
Hydrochloric Acid (HCl)HCl36.467647-01-02 M aq. solutionFor work-up.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6AnhydrousFor drying organic layers.
Ethanol (EtOH)C₂H₅OH46.0764-17-595% or AbsoluteFor recrystallization.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Quantitative Data
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
1,3-Propanedithiol108.23501.05.41 g (4.9 mL)
p-Toluenesulfonyl Chloride190.651052.120.0 g
Pyridine79.10--100 mL

Expert Rationale: A slight excess (2.1 eq) of TsCl is used to ensure the complete conversion of the dithiol, as any remaining dithiol can be difficult to separate from the product.

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 1,3-propanedithiol in 100 mL pyridine in a flask. B 2. Cool flask to 0°C in an ice bath. A->B C 3. Add TsCl solution dropwise over 60 minutes. B->C D 4. Stir at 0°C for 2h, then at room temp overnight. C->D E 5. Pour mixture into ice-cold 2M HCl. D->E F 6. Extract with Dichloromethane (DCM). E->F G 7. Wash organic layer with H₂O & brine, then dry over Na₂SO₄. F->G H 8. Evaporate solvent to obtain crude solid. G->H I 9. Recrystallize crude product from hot ethanol. H->I J 10. Collect crystals by vacuum filtration, wash with cold ethanol. I->J K 11. Dry under vacuum. J->K

Caption: Step-by-step workflow for the synthesis and purification of the product.

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 1,3-propanedithiol (5.41 g, 50 mmol) in anhydrous pyridine (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of TsCl: Dissolve p-toluenesulfonyl chloride (20.0 g, 105 mmol) in a minimal amount of pyridine and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred dithiol solution over approximately 60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: This slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increases and the formation of undesired side products. The purity of TsCl is vital; it should be free of p-toluenesulfonic acid to prevent the formation of tosylate impurities[4].

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Reaction Quench and Isolation: Carefully pour the reaction mixture into a beaker containing 400 mL of an ice-cold 2 M HCl solution. This will neutralize the pyridine and precipitate the crude product. A white solid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude trimethylene di(thiotosylate) as a white or off-white solid.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected yield is typically high, often >85%. The purified product should be a white crystalline solid with a melting point of 69-71 °C.

Safety Precautions and Hazard Management

  • 1,3-Propanedithiol: Has an extremely foul and persistent odor[3]. It is an irritant to the skin, eyes, and respiratory system[5]. Always handle in a well-ventilated chemical fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and causes severe skin burns and eye damage[6][7]. It reacts with water and moisture, releasing HCl gas. Handle with care, avoiding inhalation of dust and contact with skin.

  • Pyridine: Flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory at all times. Ensure gloves are inspected before use and changed immediately if contaminated[5].

Applications in Research and Drug Discovery

The primary utility of trimethylene di(thiotosylate) is as a robust dithianating agent. It reacts with activated methylene groups, enamines, or carbonyl compounds to form 1,3-dithianes[4].

In drug discovery, the synthesis of complex organic molecules often requires the temporary masking of reactive functional groups. The 1,3-dithiane group formed using this reagent is an excellent protecting group for aldehydes and ketones due to its stability across a wide range of reaction conditions (e.g., strongly basic and nucleophilic environments). This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. The protecting group can later be cleanly removed under specific conditions (e.g., using mercuric salts) to regenerate the carbonyl[2]. This strategy is invaluable for the multi-step synthesis of pharmacologically active compounds.

References

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • Dong, D., et al. (2005). 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as a nonthiolic, odorless 1,3-propanedithiol equivalent. Journal of Organic Chemistry, 70, 4535-4537.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Bryant, B., & Berson, J. A. (1989).
  • Aldrich. (2014).
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  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2025).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trimethylene dithiotosylate. Retrieved from [Link]

  • YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

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Application Note & Protocol: A Comprehensive Guide to the Preparation of Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of Trimethylene di(thiotosylate), a valuable bifunctional reagent in organic synthesis, notably as a precursor for the formation of 1,3-dithianes. This guide is intended for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic routes, with a focus on a well-established method utilizing potassium thiotosylate and 1,3-dibromopropane. The causality behind critical experimental steps, purification strategies to overcome common challenges, and comprehensive characterization of the final product are thoroughly discussed. This protocol is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate), also known as 1,3-bis(tosylthio)propane, is a key intermediate in organic chemistry. Its primary application lies in the facile introduction of a three-carbon dithioacetal protecting group to aldehydes and ketones, forming 1,3-dithianes.[1] These dithianes are celebrated for their role in "umpolung" chemistry, where the typically electrophilic carbonyl carbon is converted into a nucleophilic species upon deprotonation. This reversal of polarity opens up a vast array of synthetic possibilities for carbon-carbon bond formation. The protocol detailed herein provides a reliable method for the preparation of this versatile reagent.

Reaction Schematics and Mechanism

Two common methods for the synthesis of Trimethylene di(thiotosylate) are presented below. This guide will focus on the detailed protocol for Method 1, which is a robust and well-documented procedure.

Method 1: From Potassium Thiotosylate and 1,3-Dibromopropane

Reaction_Mechanism_1 KTS 2 K+ -SSO2Ts reaction + DBP Br-(CH2)3-Br Product TsSO2S-(CH2)3-SSO2Ts Byproduct_plus + Byproduct 2 KBr reaction->Product S_N2

Caption: Method 1: Nucleophilic substitution of 1,3-dibromopropane.

Method 2: From 1,3-Propanedithiol and Tosyl Chloride

Reaction_Mechanism_2 PDT HS-(CH2)3-SH reaction + TsCl 2 TsCl Base Pyridine Product TsS-(CH2)3-STs Byproduct_plus + Byproduct 2 Pyridine·HCl reaction->Product Base Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine reactants in 95% Ethanol: - Potassium thiotosylate - 1,3-Dibromopropane - Potassium iodide (catalyst) B Reflux with stirring for 8 hours (under Nitrogen, in the dark) A->B C Cool to room temperature B->C D Dilute with an equal volume of cold water C->D E Decant supernatant D->E F Wash residual oil with: 1. Cold water (3x) 2. Cold 95% ethanol (1x) 3. Cold absolute ethanol (1x) E->F G Dissolve crude product in acetone F->G H Dilute with hot absolute ethanol G->H I Cool to 0°C and induce crystallization (seeding) H->I J Collect microcrystalline product by filtration I->J K Recrystallize from ethanol (3x) J->K L L K->L Final Product: White needles, m.p. 67-67.5°C

Caption: Workflow for the synthesis and purification of Trimethylene di(thiotosylate).

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 150 mL of 95% ethanol, 10-20 mg of potassium iodide, 40 g (0.18 mole) of potassium thiotosylate, and 20 g (0.10 mole) of 1,3-dibromopropane. [2]The catalytic amount of potassium iodide facilitates the substitution reaction.

  • Reaction Conditions: The mixture is refluxed with vigorous stirring for 8 hours. [2]It is advisable to conduct the reaction in the dark by wrapping the flask in aluminum foil to prevent any potential light-induced side reactions. The nitrogen atmosphere is crucial to prevent oxidation.

  • Initial Work-up: After the reaction is complete, cool the mixture to ambient temperature. Dilute the reaction mixture with an equal volume of cold water and agitate. [2]A dense, honey-like layer of the crude product should separate.

  • Washing: Carefully decant the supernatant liquid. The residual oily product is then washed sequentially with three 200-mL portions of cold water, one 100-mL portion of cold 95% ethanol, and one 100-mL portion of cold absolute ethanol. [2]This washing sequence removes water-soluble and ethanol-soluble impurities.

  • Crystallization and Purification: The crude product, which may be an oil at this stage, is dissolved in 10 mL of acetone. This solution is then diluted with 80 mL of hot absolute ethanol and stirred under a nitrogen atmosphere at 0°C. [2]If the product separates as an oil, a minimum amount of acetone can be added to redissolve it.

  • Seeding and Isolation: Introduction of seed crystals is highly recommended to induce crystallization. [2]If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface may initiate crystallization. The mixture is stirred for 1 hour at 0°C and then stored at a low temperature (e.g., -20°C) for several hours to maximize crystal formation.

  • Final Purification: The resulting microcrystalline product is collected by filtration. For a high degree of purity, three recrystallizations from nine parts of ethanol are recommended. [2]This will yield the final product as white needles.

Characterization

  • Melting Point: The purified Trimethylene di(thiotosylate) should exhibit a sharp melting point of 67-67.5°C. [2]A broad or depressed melting point is indicative of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum (in CHCl3) should show characteristic bands at approximately 1325 cm⁻¹ and 1140 cm⁻¹, corresponding to the S-S and S=O stretching vibrations of the thiotosylate group, respectively. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the tosyl groups, multiplets for the methylene protons of the propane backbone, and doublets for the aromatic protons of the tosyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methylene carbons of the propane chain, and the aromatic carbons.

Troubleshooting and Expert Insights

  • Difficulty in Crystallization: The most common issue in this synthesis is the difficulty in crystallizing the crude product, which often presents as an oil. [2]This is typically due to the presence of impurities such as tosylates or sulfones, which arise from tosylate and p-toluenesulfinate contaminants in the starting potassium thiotosylate. [2]Ensuring the purity of the starting materials is paramount. If an oil persists, column chromatography on neutral alumina with benzene elution can be used to obtain a solid product suitable for recrystallization. [2]* Low Yield: Low yields can result from incomplete reaction or loss of product during the work-up. Ensure the reflux time is adequate and that the washing steps are performed with cold solvents to minimize dissolution of the product.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of Trimethylene di(thiotosylate). By understanding the rationale behind each step and potential pitfalls, researchers can successfully prepare this versatile reagent for a wide range of applications in organic synthesis, particularly in the construction of complex molecules where dithiane chemistry is employed.

References

  • Milligan, B., & Swan, J. M. (1962). TRIMETHYLENE DITHIOTOSYLATE. Organic Syntheses, 42, 91. [Link]

  • ChemEurope. (n.d.). 1,3-Propanedithiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8013, 1,3-Propanedithiol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

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Application Notes and Protocols for Trimethylene Di(thiotosylate) as a Cross-Linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Electrophilic Cross-Linking Agent for Advanced Polymer Architectures

In the dynamic field of polymer chemistry, the development of materials with precisely controlled architectures and functionalities is paramount for applications ranging from drug delivery to advanced materials. Cross-linking is a fundamental strategy to transform linear polymers into three-dimensional networks, thereby enhancing their mechanical properties, thermal stability, and solvent resistance. While a variety of cross-linking agents are available, the selection of the appropriate linker is dictated by the desired network properties and the functional groups present in the polymer backbone.

Trimethylene di(thiotosylate), also known as 1,3-propanediyl di(thiotosylate) or trimethylene bis(p-toluenethiosulfonate), is a bifunctional electrophilic cross-linking agent that offers a unique approach to forming stable covalent linkages within polymeric structures. Its reactivity towards nucleophilic functional groups, such as amines and thiols, allows for the creation of disulfide or sulfenamide cross-links, respectively. These linkages can impart specific functionalities and responsiveness to the resulting polymer networks, making trimethylene di(thiotosylate) a valuable tool for the design of novel biomaterials and functional polymers.

This guide provides a comprehensive overview of the application of trimethylene di(thiotosylate) as a cross-linking agent, including its mechanism of action, detailed experimental protocols, and methods for the characterization of the resulting cross-linked polymers.

Chemical Structure and Properties

Trimethylene di(thiotosylate) is a symmetrical molecule featuring two thiotosylate (-S-SO₂-Tol) functional groups separated by a flexible trimethylene spacer. The thiotosylate group is a key feature, rendering the sulfur atom electrophilic and susceptible to nucleophilic attack.

PropertyValue
Chemical Formula C₁₇H₂₀O₄S₄
Molecular Weight 432.59 g/mol
Appearance White to off-white solid
CAS Number 3866-79-3

Safety Note: Trimethylene di(thiotosylate) should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] Store in a cool, dark place away from oxidizing agents.[1]

Mechanism of Cross-Linking: Nucleophilic Substitution at Sulfur

The cross-linking mechanism of trimethylene di(thiotosylate) involves a nucleophilic substitution reaction at the electrophilic sulfur atom of the thiotosylate group. The p-toluenesulfinate anion is an excellent leaving group, facilitating the reaction with a variety of nucleophiles commonly found in polymer backbones.

Cross-linking with Amine-Containing Polymers:

Polymers bearing primary or secondary amine functional groups, such as polyethyleneimine (PEI) or poly(L-lysine), can be effectively cross-linked with trimethylene di(thiotosylate). The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the thiotosylate. This results in the formation of a stable sulfenamide (-S-N-) bond and the displacement of the p-toluenesulfinate leaving group. Given the bifunctional nature of the cross-linker, this reaction proceeds at both ends of the molecule, leading to the formation of a three-dimensional polymer network.

Cross-linking with Amines cluster_reactants Reactants cluster_product Cross-linked Polymer Polymer-NH2 Polymer-NH₂ Crosslinked_Polymer_Amine Polymer-NH-S-(CH₂)₃-S-NH-Polymer (Sulfenamide Cross-link) Polymer-NH2->Crosslinked_Polymer_Amine Nucleophilic Attack TDT Ts-S-(CH₂)₃-S-Ts (Trimethylene di(thiotosylate)) TDT->Crosslinked_Polymer_Amine

Figure 1: Cross-linking of an amine-containing polymer with trimethylene di(thiotosylate).

Cross-linking with Thiol-Containing Polymers:

For polymers containing thiol (-SH) groups, such as thiol-modified hyaluronic acid or cysteine-containing peptides, trimethylene di(thiotosylate) facilitates the formation of disulfide (-S-S-) cross-links. The reaction proceeds via a disulfide exchange mechanism where the thiolate anion (formed in situ under basic conditions) acts as the nucleophile, attacking one of the sulfur atoms of the thiotosylate group.[2] This results in the formation of a new disulfide bond and the release of the p-toluenesulfinate anion. This approach is particularly useful for creating biocompatible and biodegradable hydrogels, as the disulfide bonds can be cleaved under reducing conditions.

Cross-linking with Thiols cluster_reactants Reactants cluster_product Cross-linked Polymer Polymer-SH Polymer-SH Crosslinked_Polymer_Thiol Polymer-S-S-(CH₂)₃-S-S-Polymer (Disulfide Cross-link) Polymer-SH->Crosslinked_Polymer_Thiol Nucleophilic Attack TDT Ts-S-(CH₂)₃-S-Ts (Trimethylene di(thiotosylate)) TDT->Crosslinked_Polymer_Thiol

Figure 2: Cross-linking of a thiol-containing polymer with trimethylene di(thiotosylate).

Experimental Protocols

The following protocols provide a general framework for the cross-linking of polymers using trimethylene di(thiotosylate). The specific reaction conditions, such as solvent, temperature, and stoichiometry, may need to be optimized for different polymer systems.

Protocol 1: Cross-linking of an Amine-Containing Polymer (e.g., Polyethyleneimine)

Objective: To prepare a cross-linked polyethyleneimine (PEI) hydrogel.

Materials:

  • Polyethyleneimine (PEI, branched, average M.W. ~25,000)

  • Trimethylene di(thiotosylate)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10,000)

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of PEI in DMSO to achieve the desired concentration (e.g., 10% w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Cross-linker Solution Preparation: Prepare a stock solution of trimethylene di(thiotosylate) in DMSO (e.g., 100 mg/mL).

  • Cross-linking Reaction:

    • To the PEI solution, add the desired amount of the trimethylene di(thiotosylate) solution dropwise while stirring vigorously. The molar ratio of amine groups in PEI to thiotosylate groups should be optimized to control the cross-linking density. A typical starting point is a 2:1 molar ratio of amine to thiotosylate.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a gel indicates successful cross-linking.

  • Purification:

    • Transfer the resulting hydrogel into a dialysis tube.

    • Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and DMSO.

  • Lyophilization:

    • Freeze the purified hydrogel at -80 °C.

    • Lyophilize the frozen hydrogel for 48 hours to obtain a porous scaffold.

Expected Outcome: A stable, porous hydrogel scaffold. The mechanical properties and swelling behavior can be tuned by varying the PEI concentration and the cross-linker ratio.

Protocol 2: Cross-linking of a Thiol-Containing Polymer (e.g., Thiolated Hyaluronic Acid)

Objective: To prepare a disulfide-cross-linked hyaluronic acid (HA) hydrogel.

Materials:

  • Thiolated hyaluronic acid (HA-SH)

  • Trimethylene di(thiotosylate)

  • Phosphate buffer, pH 8.0

  • Triethanolamine (TEOA) buffer, 0.1 M, pH 8.5

  • Nitrogen gas

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of HA-SH in the TEOA buffer to the desired concentration (e.g., 2% w/v). Degas the solution by bubbling with nitrogen for 15 minutes to prevent oxidation of the thiol groups.

  • Cross-linker Solution Preparation: Prepare a fresh solution of trimethylene di(thiotosylate) in a small amount of a water-miscible organic solvent like DMSO or N,N-dimethylformamide (DMF) immediately before use.

  • Cross-linking Reaction:

    • Under a nitrogen atmosphere, add the trimethylene di(thiotosylate) solution to the HA-SH solution. The molar ratio of thiol groups to thiotosylate groups should be controlled to achieve the desired degree of cross-linking. A 1:1 molar ratio is a common starting point.

    • Gently mix the solution by inversion or slow stirring. Gelation should occur within minutes to an hour.

    • Allow the reaction to proceed for 4-6 hours to ensure complete cross-linking.

  • Washing:

    • Wash the resulting hydrogel extensively with PBS (pH 7.4) to remove any unreacted cross-linker and byproducts.

Expected Outcome: A transparent, biocompatible hydrogel. The gelation time and stiffness of the hydrogel can be adjusted by altering the polymer concentration, cross-linker concentration, and pH of the reaction buffer.

Characterization of Cross-linked Polymers

A comprehensive characterization of the cross-linked polymer network is essential to understand its structure-property relationships.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of cross-linking by observing the appearance of new peaks corresponding to sulfenamide or disulfide bonds, and the disappearance or reduction in the intensity of peaks from the reactive functional groups (e.g., -NH₂, -SH).
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR can provide detailed structural information about the cross-linked network.
Rheology Determination of the viscoelastic properties of the hydrogel, including storage modulus (G') and loss modulus (G''), which provide insights into the cross-linking density and mechanical strength.
Swelling Studies Assessment of the hydrogel's ability to absorb and retain water, which is indicative of the cross-linking density. The equilibrium swelling ratio can be calculated.
Scanning Electron Microscopy (SEM) Visualization of the morphology and porous structure of lyophilized hydrogel scaffolds.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the cross-linked polymer compared to the un-cross-linked precursor.

Workflow for Polymer Cross-linking and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polymer_Prep Polymer Solution Preparation Reaction Cross-linking Reaction Polymer_Prep->Reaction Crosslinker_Prep Cross-linker Solution Preparation Crosslinker_Prep->Reaction Purification Purification (Dialysis/Washing) Reaction->Purification FTIR FTIR Spectroscopy Purification->FTIR Rheology Rheology Purification->Rheology Swelling Swelling Studies Purification->Swelling SEM SEM Purification->SEM

Figure 3: A general experimental workflow for the synthesis and characterization of polymers cross-linked with trimethylene di(thiotosylate).

Conclusion and Future Perspectives

Trimethylene di(thiotosylate) is a promising cross-linking agent for the development of advanced polymer networks with tailored properties. Its ability to react with both amine and thiol functionalities opens up a wide range of possibilities for creating novel materials for biomedical and materials science applications. The formation of disulfide cross-links is particularly attractive for the design of biodegradable and stimuli-responsive systems. Further research into the kinetics of the cross-linking reaction and the in vivo performance of the resulting materials will undoubtedly expand the utility of this versatile cross-linker.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). A Novel, Mild, and Selective Method for the Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

Sources

Application Notes and Protocols for Dithiane Formation Using Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Dithiane Synthesis

The 1,3-dithiane functional group is a cornerstone in modern organic synthesis, primarily serving as a robust protecting group for carbonyl compounds and as a masked acyl anion equivalent, enabling unique carbon-carbon bond formations through "umpolung" reactivity. The traditional and most widespread method for dithiane synthesis involves the acid-catalyzed reaction of a carbonyl compound with the volatile and malodorous 1,3-propanedithiol. While effective, this method has notable drawbacks, including the unpleasant odor of the thiol reagent and the often harsh acidic conditions required, which may not be compatible with sensitive substrates.

This application note details a modern alternative utilizing Trimethylene di(thiotosylate), also known as S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), as a stable, crystalline, and odorless precursor to the 1,3-dithiane moiety. This approach offers significant advantages in terms of handling, safety, and potentially, chemoselectivity. We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the potential scope and limitations of this methodology.

The Reagent: Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate) is a stable, crystalline solid that can be prepared from 1,3-propanediol. Its structure features two thiotosylate groups, which can act as electrophilic sulfur sources under appropriate conditions. The tosyl group is an excellent leaving group, facilitating the nucleophilic attack at the sulfur atom.

Chemical Structure:

Mechanistic Rationale: A Base-Mediated Pathway

Unlike the traditional acid-catalyzed dithiane formation, the reaction with Trimethylene di(thiotosylate) is proposed to proceed via a base-mediated pathway. The key steps are outlined below:

  • Enolate Formation: In the presence of a suitable base, the carbonyl compound is deprotonated at the α-carbon to form an enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the Trimethylene di(thiotosylate). This results in the displacement of a tosylate anion and the formation of an α-thiotosylated carbonyl intermediate.

  • Intramolecular Cyclization: The newly formed sulfur nucleophile, after a presumed reduction or another activation step, can then undergo an intramolecular cyclization, attacking the carbonyl carbon.

  • Ring Closure: Subsequent elimination of the second tosylate group and ring closure would lead to the formation of the 1,3-dithiane ring.

An alternative pathway, particularly for non-enolizable aldehydes, might involve direct nucleophilic attack of a suitable sulfur nucleophile (generated in situ from the di(thiotosylate)) on the carbonyl carbon, followed by cyclization.

Visualizing the Reaction Pathway

mechanistic_pathway carbonyl Aldehyde/Ketone enolate Enolate carbonyl->enolate + Base intermediate1 α-Thiotosylated Carbonyl enolate->intermediate1 + Trimethylene di(thiotosylate) dithiotosylate Trimethylene di(thiotosylate) dithiotosylate->intermediate1 dithiane 1,3-Dithiane intermediate1->dithiane Intramolecular Cyclization tosylate_anion Tosylate Anion intermediate1->tosylate_anion - Tosylate dithiane->tosylate_anion - Tosylate base Base experimental_workflow start Start: Combine Reactants reaction Reaction Stirring (RT or 0°C, 12-24h) start->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Flash Chromatography concentration->purification product Pure 1,3-Dithiane purification->product

The Versatile Role of Trimethylene di(thiotosylate) in the Synthesis of Sulfur-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Trimethylene di(thiotosylate)

In the realm of synthetic organic chemistry, the construction of heterocyclic compounds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the modern chemist, sulfur-containing heterocycles hold a place of particular importance due to their diverse biological activities and unique physicochemical properties.[1] Trimethylene di(thiotosylate), a stable, crystalline solid, has emerged as a powerful and versatile bifunctional electrophile for the synthesis of a wide array of these valuable sulfur-containing rings.

This comprehensive guide provides detailed application notes and protocols for the use of trimethylene di(thiotosylate) in heterocyclic synthesis. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and the causal logic behind the experimental choices, equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness this reagent's synthetic potential. We will explore its application in the formation of both small and large ring systems, offering insights into reaction optimization and troubleshooting.

The core utility of trimethylene di(thiotosylate) lies in its two S-tosyl functionalities, which serve as excellent leaving groups upon nucleophilic attack by a variety of soft nucleophiles, most notably carbanions and thiols. This predictable reactivity allows for the controlled formation of two new carbon-sulfur or sulfur-sulfur bonds, providing a reliable entry into diverse heterocyclic scaffolds.

Core Applications and Synthetic Strategies

The synthetic applications of trimethylene di(thiotosylate) can be broadly categorized into two main areas: the formation of six-membered 1,3-dithiane rings and the construction of larger macrocyclic systems.

The Synthesis of 1,3-Dithianes: A Gateway to Functionalized Aldehydes and Ketones

One of the most well-established applications of trimethylene di(thiotosylate) is in the synthesis of 1,3-dithianes from compounds containing active methylene groups. This transformation is of significant synthetic value as 1,3-dithianes are versatile protecting groups for carbonyl compounds and can also serve as masked acyl anions, enabling a range of umpolung reactivity.[2][3]

Mechanism and Rationale:

The reaction proceeds via a double nucleophilic substitution. A base is used to deprotonate the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking one of the sulfur atoms of the trimethylene di(thiotosylate) and displacing a tosylate anion. A second deprotonation and subsequent intramolecular cyclization displace the second tosylate group, yielding the stable 1,3-dithiane ring.

The choice of base is critical and depends on the acidity of the active methylene protons. For relatively acidic compounds like malonic esters, a moderately strong base such as sodium ethoxide is sufficient. For less acidic substrates, a stronger base may be required.

1,3-Dithiane Synthesis Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Intermediate Carbanion->Intermediate SN2 Attack Trimethylene di(thiotosylate) Trimethylene di(thiotosylate) Trimethylene di(thiotosylate)->Intermediate 1,3-Dithiane 1,3-Dithiane Intermediate->1,3-Dithiane Intramolecular Cyclization

Workflow for 1,3-Dithiane Synthesis.

Protocol 1: Synthesis of Diethyl 1,3-Dithiane-2,2-dicarboxylate

This protocol details the synthesis of a 1,3-dithiane from diethyl malonate, a common active methylene compound.

Materials:

  • Diethyl malonate

  • Trimethylene di(thiotosylate)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Formation of the Malonate Anion: To the sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Reaction with Trimethylene di(thiotosylate): Add a solution of trimethylene di(thiotosylate) (1.0 eq) in a minimal amount of anhydrous ethanol to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 1,3-dithiane-2,2-dicarboxylate.

Data Summary:

ReactantMolar RatioTypical Yield
Diethyl malonate1.085-95%
Trimethylene di(thiotosylate)1.0
Sodium Ethoxide1.0
Macrocyclization: Crafting Sulfur-Containing Macrocycles

Trimethylene di(thiotosylate) is an excellent reagent for the synthesis of sulfur-containing macrocycles, such as thiacrown ethers and other large ring systems. These macrocycles are of interest for their potential applications in host-guest chemistry, catalysis, and as ionophores.

Key Principles for Successful Macrocyclization:

The primary challenge in macrocyclization is to favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved through the application of the high-dilution principle . By carrying out the reaction at very low concentrations of the reactants, the probability of two reactive ends of the same molecule encountering each other is increased relative to the probability of two different molecules reacting.

The Role of the Base and Template Effects:

The choice of base is also crucial in macrocyclization reactions. Cesium carbonate (Cs₂CO₃) is often the base of choice for these transformations.[4][5] The large cesium cation can act as a template, coordinating to the heteroatoms of the linear precursor and pre-organizing it into a conformation that is favorable for cyclization. This "cesium effect" can lead to significantly higher yields of the desired macrocycle.[6]

Macrocyclization Workflow cluster_reactants Reactant Preparation cluster_reaction High Dilution Reaction cluster_workup Work-up and Purification Dinucleophile Dinucleophile Syringe Pump A Syringe Pump A Dinucleophile->Syringe Pump A Trimethylene di(thiotosylate) Trimethylene di(thiotosylate) Syringe Pump B Syringe Pump B Trimethylene di(thiotosylate)->Syringe Pump B Reaction Flask Reaction Flask Syringe Pump A->Reaction Flask Slow Addition Syringe Pump B->Reaction Flask Slow Addition Filtration Filtration Reaction Flask->Filtration Base Suspension Base (e.g., Cs2CO3) in Solvent (e.g., DMF) Base Suspension->Reaction Flask Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

High-Dilution Macrocyclization Workflow.

Protocol 2: Synthesis of a Dithia-diazamacrocycle

This protocol provides a general method for the synthesis of a sulfur and nitrogen-containing macrocycle using a diamine as the dinucleophile.

Materials:

  • A diamine (e.g., 1,7-diaminoheptane)

  • Trimethylene di(thiotosylate)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane

  • Standard glassware for high-dilution reactions (including syringe pumps)

Procedure:

  • Apparatus Setup: Set up a large three-necked round-bottom flask containing a suspension of cesium carbonate (2.2 eq) in anhydrous DMF. The volume of DMF should be sufficient to ensure effective stirring and high dilution (e.g., final concentration of reactants ~0.01 M). Equip the flask with a mechanical stirrer and two inlets for syringe pumps.

  • Reactant Solutions: Prepare two separate solutions in anhydrous DMF: one of the diamine (1.0 eq) and one of trimethylene di(thiotosylate) (1.0 eq).

  • High-Dilution Addition: Using two separate syringe pumps, add the diamine and trimethylene di(thiotosylate) solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to the vigorously stirred suspension of cesium carbonate at an elevated temperature (e.g., 60-80 °C).

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete cyclization.

  • Work-up: Cool the mixture to room temperature and filter off the cesium salts. Remove the DMF under high vacuum. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude macrocycle by column chromatography on silica gel or by recrystallization.

Data Summary for a Representative Dithia-diazamacrocycle:

DinucleophileRing SizeTypical Yield
1,7-Diaminoheptane12-membered40-60%

Comparative Insights: Why Choose Trimethylene di(thiotosylate)?

While other 1,3-dielectrophiles, such as 1,3-dibromopropane, can also be used for the synthesis of three-carbon-linked heterocycles, trimethylene di(thiotosylate) offers several distinct advantages:

  • Reactivity: The tosylate group is an excellent leaving group, often leading to faster reaction rates and milder reaction conditions compared to haloalkanes. This can be particularly advantageous when working with sensitive substrates.

  • Stability and Handling: Trimethylene di(thiotosylate) is a stable, crystalline solid that is easier to handle and purify than many liquid haloalkanes.

  • Reduced Side Reactions: The use of tosylates can sometimes lead to cleaner reactions with fewer side products compared to the corresponding halides.

While a direct, side-by-side comparison of yields under identical conditions is not always available in the literature, the principles of nucleophilic substitution suggest that the more labile tosylate leaving group in trimethylene di(thiotosylate) makes it a more reactive and often more efficient reagent than 1,3-dibromopropane for these types of cyclization reactions.[7]

Troubleshooting and Expert Recommendations

  • Incomplete Reactions: If a reaction appears to be sluggish or incomplete, consider increasing the reaction temperature or using a stronger base (for 1,3-dithiane synthesis). For macrocyclizations, ensure that the solvent is truly anhydrous, as water can hydrolyze the reagent and quench the nucleophile.

  • Polymerization in Macrocyclization: The formation of oligomeric or polymeric byproducts is the most common issue in macrocyclization. Ensure that the high-dilution conditions are strictly maintained. Slower addition rates and larger solvent volumes will favor the desired intramolecular reaction.

  • Purification Challenges: The purification of macrocycles can sometimes be challenging. A combination of column chromatography (often using a gradient elution) and recrystallization may be necessary to obtain a pure product.

Conclusion

Trimethylene di(thiotosylate) is a highly effective and versatile reagent for the synthesis of a range of sulfur-containing heterocyclic compounds. Its predictable reactivity, coupled with the excellent leaving group ability of the tosylate moiety, makes it a valuable tool for the construction of both six-membered 1,3-dithianes and larger macrocyclic systems. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly through the application of the high-dilution principle for macrocyclizations, researchers can successfully employ this reagent to access complex and valuable molecular architectures for applications in drug discovery and beyond.

References

  • Química Organica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Prakash Raja. (2021, June 14). 1,3-Dithianes/ Introduction of dithianes/ synthesis/ Organic Reagents. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of nitrogen and sulfur macrocycles with cis exogenous oxygen and sulfur donor atoms. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • PMC. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (2019). CsCO3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Retrieved from [Link]

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Application Notes and Protocols for Steroid Modification Using Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of Steroids via Dithianylation

In the landscape of drug development and medicinal chemistry, the precise modification of steroid scaffolds is a cornerstone for modulating biological activity, improving pharmacokinetic profiles, and creating novel therapeutic agents. One of the key transformations in this field is the protection of carbonyl functionalities or the activation of adjacent methylene groups. Trimethylene di(thiotosylate), also known as 1,3-propanedithiol bis(p-toluenesulfonate), serves as a highly effective reagent for this purpose, enabling the formation of 1,3-dithianes on steroidal ketones.

This transformation is significant for two primary reasons:

  • Carbonyl Protection: The resulting 1,3-dithiane group is a robust protecting group for ketones and aldehydes, stable under a wide range of acidic and basic conditions where other protecting groups might fail. This allows for selective reactions at other positions of the steroid nucleus.

  • Umpolung (Reversal of Polarity): The dithiane moiety facilitates a reversal of the inherent electrophilic nature of the carbonyl carbon. The acidic protons at the C-2 position of the dithiane ring can be abstracted by a strong base, creating a nucleophilic carbanion. This "acyl anion equivalent" can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the original carbonyl position—a powerful strategy famously known as the Corey-Seebach reaction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for using Trimethylene di(thiotosylate) in steroid modification.

Mechanism of Action: The Formation of a 1,3-Dithiane

The reaction of a steroidal ketone with Trimethylene di(thiotosylate) proceeds through an in-situ generation of 1,3-propanedithiol followed by an acid-catalyzed thioacetalization.

The reaction is initiated by a base that reacts with the Trimethylene di(thiotosylate) to generate the reactive 1,3-propanedithiol. In the presence of an acid catalyst (often a Lewis acid like BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid), the carbonyl oxygen of the steroidal ketone is protonated, which activates the carbonyl carbon towards nucleophilic attack. One of the sulfur atoms of the in-situ generated 1,3-propanedithiol then attacks the activated carbonyl carbon, forming a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly reactive sulfonium ion. Finally, an intramolecular attack by the second thiol group closes the six-membered ring, yielding the stable 1,3-dithiane derivative.

G cluster_0 Step 1: Acid Catalysis & Nucleophilic Attack cluster_1 Step 2: Dehydration & Ring Closure Steroid_Ketone Steroidal Ketone (R-C(=O)-R') Protonated_Ketone Protonated Ketone (R-C(=O+H)-R') Steroid_Ketone->Protonated_Ketone + H+ Hemithioacetal Hemithioacetal Intermediate Protonated_Ketone->Hemithioacetal Nucleophilic Attack Propanedithiol 1,3-Propanedithiol (HS-(CH2)3-SH) Propanedithiol->Hemithioacetal Nucleophilic Attack Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H+ Dithiane Steroidal 1,3-Dithiane Sulfonium_Ion Sulfonium Ion Intermediate Protonated_Hemithioacetal->Sulfonium_Ion - H2O Sulfonium_Ion->Dithiane Intramolecular Attack caption Reaction Mechanism of Dithiane Formation

Caption: Reaction Mechanism of Dithiane Formation.

Experimental Protocols

Protocol 1: General Procedure for the Thioacetalization of a Steroidal Ketone

This protocol describes a general method for the formation of a 1,3-dithiane from a steroidal ketone using Trimethylene di(thiotosylate). Cholestanone is used here as a representative steroidal ketone.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Cholestanone386.651.0387 mg
Trimethylene di(thiotosylate)416.581.2500 mg
Sodium Methoxide (NaOMe)54.022.4130 mg
Boron trifluoride etherate (BF₃·OEt₂)141.931.20.15 mL
Anhydrous Methanol (MeOH)--20 mL
Dichloromethane (DCM)--For extraction
Saturated aq. NaHCO₃ solution--For washing
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (20 mL).

  • Reagent Addition: Add Trimethylene di(thiotosylate) (500 mg, 1.2 mmol) and Cholestanone (387 mg, 1.0 mmol) to the flask. Stir the mixture until the solids are mostly dissolved.

  • Base Addition: Carefully add sodium methoxide (130 mg, 2.4 mmol). The sodium methoxide facilitates the in-situ formation of 1,3-propanedithiol from the di(thiotosylate).

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (0.15 mL, 1.2 mmol) dropwise. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Cholestanone) is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure steroidal 1,3-dithiane.

Expected Outcome:

The reaction should yield the corresponding 3,3-(trimethylenedithio)-cholestane as a white solid. The yield is typically in the range of 80-95% after purification. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Dissolve Steroid & Reagent in MeOH B 2. Add NaOMe A->B C 3. Cool to 0°C & Add BF3·OEt2 B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify by Chromatography G->H caption Workflow for Steroidal Dithiane Synthesis

Caption: Workflow for Steroidal Dithiane Synthesis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding an additional portion of BF₃·OEt₂ or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the product.

  • Side Product Formation: The formation of disulfide polymers can occur if the reaction conditions are not optimal. Maintaining an inert atmosphere is crucial.

  • Sterically Hindered Ketones: For sterically hindered ketones (e.g., at the C-11 position), the reaction may require longer reaction times, elevated temperatures, or a stronger Lewis acid catalyst.

  • Chemoselectivity: This method is generally highly selective for ketones over esters. In a molecule containing both functionalities, the ketone will be preferentially protected.

Safety and Handling

  • Trimethylene di(thiotosylate): This compound is an irritant. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated fume hood.[1]

  • Boron trifluoride etherate (BF₃·OEt₂): Highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts with water to form methanol and sodium hydroxide. Handle in a dry, inert atmosphere.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Use in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1]

Conclusion

Trimethylene di(thiotosylate) is a versatile and efficient reagent for the synthesis of steroidal 1,3-dithianes. This transformation provides access to protected steroid intermediates and opens the door to further modifications through umpolung chemistry. The protocols and guidelines presented here offer a robust starting point for researchers to successfully implement this valuable synthetic tool in their steroid modification campaigns.

References

  • Heaton, P. R., Midgley, J. M., & Whalley, W. B. (1978). Formation of ketones from steroidal thioacetals: some sulphur containing steroids. Journal of the Chemical Society, Perkin Transactions 1, 1011-1017. [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1077-1078. [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

Application Notes and Protocols: The Versatility of Trimethylene di(thiotosylate) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

Trimethylene di(thiotosylate), also known as 1,3-bis(tosylthio)propane, is a versatile and highly effective bifunctional electrophile in organic synthesis. Its unique structure, featuring two thiotosylate leaving groups separated by a three-carbon linker, allows for the facile construction of six-membered sulfur-containing heterocyclic rings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving Trimethylene di(thiotosylate), with a primary focus on its application in the synthesis of 1,3-dithiane derivatives from active methylene compounds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower users to adapt and innovate.

The thiotosylate moiety is an excellent leaving group, analogous to the more common tosylate group, making the methylene carbons to which they are attached highly susceptible to nucleophilic attack. This reactivity is the cornerstone of Trimethylene di(thiotosylate)'s utility, enabling efficient double displacement reactions under relatively mild conditions.

Core Application: Synthesis of 1,3-Dithiane Derivatives from Active Methylene Compounds

A primary application of Trimethylene di(thiotosylate) is in the synthesis of substituted 1,3-dithianes through cyclization with carbanions derived from active methylene compounds. These 1,3-dithiane products are valuable intermediates in organic synthesis, serving as protected forms of carbonyl compounds and as precursors for acyl anion equivalents.

Reaction Principle and Causality

The reaction proceeds via a sequential double nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation: A base abstracts a proton from the active methylene compound (e.g., diethyl malonate) to generate a resonance-stabilized carbanion (enolate). The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. Sodium ethoxide is a common and effective choice for malonic esters.

  • First Nucleophilic Attack: The generated carbanion attacks one of the electrophilic methylene carbons of Trimethylene di(thiotosylate), displacing the first thiotosylate leaving group.

  • Second Deprotonation and Intramolecular Cyclization: If a second acidic proton is available on the active methylene carbon, a second equivalent of base removes it, generating a new carbanion. This is followed by an intramolecular SN2 attack on the remaining electrophilic methylene carbon, displacing the second thiotosylate group and forming the six-membered 1,3-dithiane ring.

The trimethylene linker is crucial as it pre-organizes the molecule for the formation of a thermodynamically stable six-membered ring.

Experimental Protocols

Part 1: Synthesis of Trimethylene di(thiotosylate)

This protocol is adapted from a well-established procedure in Organic Syntheses, which details the reaction of potassium thiotosylate with 1,3-dibromopropane.

Materials and Equipment:

  • Potassium thiotosylate

  • 1,3-Dibromopropane

  • 95% Ethanol

  • Potassium iodide (catalyst)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Standard glassware for workup and recrystallization

Step-by-Step Protocol:

  • To a round-bottom flask charged with 150 mL of 95% ethanol, add 40 g (0.18 mole) of potassium thiotosylate and 10-20 mg of potassium iodide.

  • Add 20 g (0.10 mole) of 1,3-dibromopropane to the mixture.

  • Equip the flask with a reflux condenser and a nitrogen inlet. Stir the mixture and heat to reflux for 8 hours. It is advisable to conduct the reaction in the dark to minimize potential light-induced side reactions.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Dilute the mixture with an equal volume of cold water and agitate. A dense, honey-like layer of the crude product should separate.

  • Decant the supernatant liquid. Wash the crude product layer with three 200-mL portions of cold water, followed by one 100-mL portion of cold 95% ethanol, and finally one 100-mL portion of cold absolute ethanol.

  • For purification, dissolve the crude product in a minimal amount of acetone (approximately 10 mL) and dilute with 80 mL of hot absolute ethanol.

  • Stir the solution under a nitrogen atmosphere at 0°C. If an oil separates, redissolve it by adding a small amount of acetone.

  • Introduce seed crystals, if available, and continue stirring at 0°C for 1 hour.

  • Store the mixture at -30°C for several hours to facilitate complete crystallization.

  • Collect the microcrystalline product by filtration. Further recrystallization from ethanol will yield pure Trimethylene di(thiotosylate).

Safety Precautions:

  • 1,3-Dibromopropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: Synthesis of Diethyl 1,3-Dithiane-2,2-dicarboxylate

This protocol describes the reaction of Trimethylene di(thiotosylate) with diethyl malonate to form a spirocyclic 1,3-dithiane derivative. This procedure is based on the well-established malonic ester synthesis methodology.

Materials and Equipment:

  • Trimethylene di(thiotosylate)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Dry diethyl ether

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Standard glassware for workup and distillation

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.3 g (0.10 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add a solution of 8.0 g (0.05 mol) of diethyl malonate in 20 mL of absolute ethanol dropwise with stirring. A white precipitate of the sodium salt of diethyl malonate may form.

  • Cyclization Reaction: To the stirred suspension of the enolate, add a solution of 21.1 g (0.05 mol) of Trimethylene di(thiotosylate) in 50 mL of dry diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Separate the organic layer and extract the aqueous layer with two 50-mL portions of diethyl ether.

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 1,3-dithiane-2,2-dicarboxylate.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Sodium22.992.30.102
Diethyl Malonate160.178.00.051
Trimethylene di(thiotosylate)422.5821.10.051

Expected Yield: Based on analogous reactions, yields in the range of 70-85% can be anticipated.

Visualizing the Workflow

Diagram of the Synthesis of Diethyl 1,3-Dithiane-2,2-dicarboxylate

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cyclization EM Diethyl Malonate NaOEt Sodium Ethoxide in Ethanol EM->NaOEt Deprotonation Enolate Diethyl Malonate Enolate NaOEt->Enolate TDT Trimethylene di(thiotosylate) Enolate->TDT 1st SN2 Attack Intermediate Mono-alkylated Intermediate TDT->Intermediate NaOEt_2 Sodium Ethoxide Intermediate->NaOEt_2 2nd Deprotonation Product Diethyl 1,3-Dithiane- 2,2-dicarboxylate NaOEt_2->Product Intramolecular SN2 Cyclization

Caption: Workflow for the synthesis of diethyl 1,3-dithiane-2,2-dicarboxylate.

Trustworthiness and Self-Validation

The protocols described are based on fundamental and well-documented organic reactions. The progress of the reactions can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data for diethyl 1,3-dithiane-2,2-dicarboxylate would include characteristic signals for the ethyl ester groups and the methylene protons of the dithiane ring.

Broader Applications and Future Directions

The reaction of Trimethylene di(thiotosylate) is not limited to malonic esters. Other active methylene compounds, such as β-ketoesters and β-diketones, can also be employed to generate a diverse range of functionalized 1,3-dithianes. Furthermore, this reagent can react with other nucleophiles, such as dithiols, to form larger sulfur-containing macrocycles, which are of interest in materials science and supramolecular chemistry. The principles outlined in this application note provide a solid foundation for exploring these and other novel synthetic transformations.

References

  • Organic Syntheses, Coll. Vol. 5, p.76 (1973); Vol. 48, p.8 (1968).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

The Strategic Application of Trimethylene Di(thiotosylate) in the Synthesis of Complex Alkaloids and Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of trimethylene di(thiotosylate) in the synthesis of intricate organic molecules, specifically alkaloids and lactones. With full editorial control, this guide eschews rigid templates to deliver a nuanced and practical overview grounded in scientific literature.

Introduction to a Versatile Reagent

Trimethylene di(thiotosylate), systematically known as 1,3-propanediol di(p-toluenesulfonate), is a key reagent in modern organic synthesis. Its utility stems from its ability to form a 1,3-dithiane ring system upon reaction with a carbonyl group. This transformation is fundamental to the concept of "umpolung," or the reversal of polarity of the carbonyl carbon, converting it from an electrophilic center to a nucleophilic one after deprotonation. This powerful strategy opens up synthetic pathways for the formation of carbon-carbon bonds that are otherwise challenging to achieve. The resulting dithiane can act as a stable protecting group for carbonyls or, more importantly, as a masked acyl anion equivalent, enabling the construction of complex carbon skeletons found in many natural products.

Core Application in Alkaloid Synthesis: The Case of (+)-Lyconadin A

The Lycopodium alkaloids are a large family of structurally complex natural products, many of which exhibit significant biological activities. The total synthesis of these molecules represents a formidable challenge in organic chemistry. One notable example where dithiane chemistry plays a pivotal role is in the synthesis of (+)-Lyconadin A, a pentacyclic Lycopodium alkaloid.

Mechanistic Insight: The Power of Umpolung in C-C Bond Formation

In the synthesis of complex alkaloids like (+)-Lyconadin A, the strategic installation of a 1,3-dithiane moiety allows for the introduction of key carbon fragments. The acidic protons at the C-2 position of the dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or epoxides, to form a new carbon-carbon bond. This approach is instrumental in building the intricate polycyclic framework of the target alkaloid.

dot graph "Alkaloid_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Starting Aldehyde/Ketone", fillcolor="#34A853"]; Dithiane_Formation [label="Dithiane Formation\n(Trimethylene di(thiotosylate))"]; Deprotonation [label="Deprotonation\n(n-BuLi)"]; Alkylation [label="C-C Bond Formation\n(Alkylation)"]; Further_Steps [label="Further Synthetic\nTransformations"]; Deprotection [label="Dithiane Deprotection"]; Alkaloid [label="Final Alkaloid\n((+)-Lyconadin A)", fillcolor="#EA4335"];

Start -> Dithiane_Formation [label="Protection/\nUmpolung"]; Dithiane_Formation -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Further_Steps; Further_Steps -> Deprotection; Deprotection -> Alkaloid [label="Unmasking\nCarbonyl"]; } Caption: Workflow for Alkaloid Synthesis using Dithiane Chemistry.

Detailed Protocol: A Key Step in the Synthesis of a (+)-Lyconadin A Intermediate

While the complete total synthesis of (+)-Lyconadin A is a multi-step endeavor, a representative protocol for the formation and alkylation of a dithiane intermediate is presented below. This protocol is based on established methodologies in natural product synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Aldehyde Precursor--1.0 equiv1.0
Trimethylene di(thiotosylate)418.55-1.1 equiv1.1
p-Toluenesulfonic acid (cat.)172.20-0.05 equiv0.05
Toluene-0.86710 mL-
n-Butyllithium (2.5 M in hexanes)64.060.681.1 equiv1.1
Tetrahydrofuran (THF), dry-0.88910 mL-
Alkyl Halide (e.g., Iodomethane)141.942.281.2 equiv1.2
N-Chlorosuccinimide (NCS)133.53-4.4 equiv4.4
Silver Nitrate (AgNO₃)169.87-4.4 equiv4.4
2,6-Lutidine107.150.924.8 equiv4.8
Acetonitrile/Water (9:1)--10 mL-

Procedure:

  • Dithiane Formation: To a solution of the aldehyde precursor (1.0 mmol) in toluene (10 mL) is added trimethylene di(thiotosylate) (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude dithiane is purified by flash column chromatography.

  • Alkylation: The purified dithiane (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes. The alkyl halide (1.2 mmol) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

  • Deprotection (Hydrolysis): The alkylated dithiane (1.0 mmol) is dissolved in a mixture of acetonitrile and water (9:1, 10 mL). N-Chlorosuccinimide (4.4 mmol) and silver nitrate (4.4 mmol) are added, followed by 2,6-lutidine (4.8 mmol). The reaction mixture is stirred at room temperature until the dithiane is consumed (monitored by TLC). The reaction is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ketone, which is then purified by flash chromatography.

Application in Lactone Synthesis: Crafting Macrocyclic Architectures

The synthesis of macrolactones, prevalent in many biologically active natural products, often presents a significant hurdle in total synthesis due to the challenges associated with forming large rings. Dithiane chemistry offers a powerful tool for the construction of macrocyclic lactone precursors.

Mechanistic Rationale: Intramolecular Cyclization via Dithiane Intermediates

An effective strategy for macrolactonization involves an intramolecular reaction between a dithiane anion and an electrophilic center within the same molecule. For instance, a long-chain molecule containing both a dithiane and a leaving group (e.g., a tosylate or halide) can undergo intramolecular cyclization upon deprotonation of the dithiane. This forms the macrocyclic carbon skeleton. Subsequent deprotection of the dithiane reveals a carbonyl group, which can then be used in a subsequent lactonization step.

dot graph "Lactone_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Linear Precursor\n(with Carbonyl & Leaving Group)", fillcolor="#34A853"]; Dithiane_Formation [label="Dithiane Formation"]; Deprotonation_Cyclization [label="Deprotonation &\nIntramolecular Alkylation"]; Macrocycle [label="Macrocyclic Dithiane"]; Deprotection [label="Dithiane Deprotection"]; Lactonization [label="Lactonization"]; Lactone [label="Final Macrolactone", fillcolor="#EA4335"];

Start -> Dithiane_Formation; Dithiane_Formation -> Deprotonation_Cyclization; Deprotonation_Cyclization -> Macrocycle; Macrocycle -> Deprotection; Deprotection -> Lactonization; Lactonization -> Lactone; } Caption: Workflow for Macrolactone Synthesis via Dithiane Cyclization.

Illustrative Protocol: Synthesis of a Macrolactone Precursor for Dictyostatin

The synthesis of the potent anticancer agent dictyostatin, a complex macrolide, provides an excellent example of the strategic use of dithiane chemistry. While the full synthesis is extensive, the following protocol illustrates the formation of a key fragment that could be elaborated into the macrocyclic core.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Aldehyde-containing fragment--1.0 equiv1.0
1,3-Propanedithiol108.231.0781.2 equiv1.2
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.931.151.2 equiv1.2
Dichloromethane (DCM), dry-1.3310 mL-
n-Butyllithium (2.5 M in hexanes)64.060.681.1 equiv1.1
HMPA (Hexamethylphosphoramide)179.201.032.0 equiv2.0
Electrophilic fragment (e.g., an epoxide)--1.1 equiv1.1
Mercury(II) chloride (HgCl₂)271.52-4.0 equiv4.0
Calcium carbonate (CaCO₃)100.09-4.0 equiv4.0
Acetonitrile/Water (4:1)--10 mL-

Procedure:

  • Dithiane Formation: To a solution of the aldehyde-containing fragment (1.0 mmol) in dry DCM (10 mL) at 0 °C is added 1,3-propanedithiol (1.2 mmol), followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 mmol). The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature. The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude dithiane is purified by flash chromatography.

  • Coupling Reaction: The dithiane (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C. n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. HMPA (2.0 mmol) is then added, followed by a solution of the electrophilic fragment (e.g., an epoxide, 1.1 mmol) in THF. The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The coupled product is purified by flash chromatography.

  • Deprotection: To a solution of the dithiane-containing coupled product (1.0 mmol) in a mixture of acetonitrile and water (4:1, 10 mL) is added calcium carbonate (4.0 mmol) and mercury(II) chloride (4.0 mmol). The mixture is stirred vigorously at room temperature until the reaction is complete (TLC monitoring). The reaction mixture is filtered through Celite, and the filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the crude ketone, which is purified by flash chromatography. This ketone can then be carried forward to the final macolactonization step.

Conclusion: A Cornerstone of Modern Synthesis

Trimethylene di(thiotosylate) and the resulting 1,3-dithiane chemistry represent a cornerstone of modern organic synthesis. The ability to invert the polarity of a carbonyl group provides a powerful and versatile tool for the construction of complex molecules like alkaloids and lactones. The protocols outlined in this guide, derived from successful total syntheses, highlight the practical application of this methodology and serve as a valuable resource for researchers in the field of drug discovery and development. The careful and strategic implementation of dithiane chemistry will undoubtedly continue to enable the synthesis of novel and biologically important molecules.

References

  • Smith, A. B., III, et al. (2007). Total Synthesis of (+)-Lyconadin A. Journal of the American Chemical Society, 129(46), 14872–14874. [Link]

  • Sarpong, R., et al. (2008). Unified Strategy for the Synthesis of the "Miscellaneous" Lycopodium Alkaloids: Total Synthesis of (±)-Lyconadin A. Journal of the American Chemical Society, 130(23), 7222–7223. [Link]

  • Curran, D. P., et al. (2004). Total Synthesis of (−)-Dictyostatin. Angewandte Chemie International Edition, 43(34), 4482-4485. [Link]

  • Paquette, L. A., & Doherty, A. M. (1990). Polyquinane Chemistry: Syntheses and Reactions. Springer-Verlag.
  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. [Link]

Application Notes & Protocols: The Utility of Trimethylene di(thiotosylate) in Thiol Group Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on Thiol Protection and Linkage

In the intricate landscape of drug development and peptide synthesis, the selective and stable protection of the thiol group (-SH) is of paramount importance. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of robust protecting groups to prevent unwanted side reactions during multi-step synthetic campaigns. While a vast arsenal of thiol-protecting groups exists, researchers continually seek novel reagents that offer unique reactivity, stability profiles, or the potential for subsequent functionalization.

Trimethylene di(thiotosylate), with its two electrophilic sulfur atoms separated by a flexible three-carbon linker, presents an interesting, albeit non-traditional, reagent in this context. While the formation of 1,3-dithianes—a common strategy for protecting carbonyl groups—is a cornerstone of organic synthesis, the direct use of Trimethylene di(thiotosylate) for the protection of a single thiol group is not a widely documented application.[1][2] Its documented applications often involve forming dithiane derivatives from activated methylene groups or other precursors.[3]

This guide, therefore, serves a dual purpose. First, it will propose and detail a scientifically grounded, hypothetical protocol for the use of Trimethylene di(thiotosylate) as a protecting group for monothiols via the formation of an activated mixed disulfide. Second, it will explore its more conventional application in the chemical bridging of molecules containing two thiol groups. We will delve into the mechanistic underpinnings, provide detailed experimental workflows, and discuss the stability and strategic advantages of this approach, offering researchers a comprehensive guide to leveraging this reagent's unique chemical properties.

Part 1: The Chemistry of Trimethylene di(thiotosylate) in Thiol Protection

Proposed Mechanism of Action for Monothiol Protection

The core of our proposed application lies in the reactivity of the thiotosylate moiety (S-Ts). The p-toluenesulfonyl (tosyl) group is an excellent leaving group, rendering the sulfur atom to which it is attached highly electrophilic. A nucleophilic thiolate anion (R-S⁻), generated in situ from a thiol (R-SH) with a mild base, can readily attack this electrophilic sulfur. This results in a nucleophilic substitution, forming a stable disulfide bond and releasing a p-toluenesulfinate anion.

When a thiol reacts with Trimethylene di(thiotosylate), only one of the two thiotosylate groups is expected to react under controlled stoichiometry, yielding a thiol protected as a mixed disulfide with a terminal, still-active thiotosylate group. This remaining group offers a tantalizing possibility for further, orthogonal chemical modifications.

Caption: Proposed mechanism for monothiol protection.
Strategic Considerations: Advantages and Caveats
  • Expertise-Driven Insight: The primary advantage of this proposed protecting group, R-S-S-(CH₂)₃-S-Ts, is its bifunctional nature. It not only masks the thiol but also introduces a handle for sequential reactions, such as conjugation to a second thiol-containing molecule.

  • Trustworthiness: The disulfide bond formed is covalent and generally stable under neutral and acidic conditions, as well as to many standard reagents used in peptide synthesis that do not involve reducing agents.[2] However, its stability in strongly basic conditions should be evaluated, as disulfide exchange can occur.

  • Authoritative Grounding: The main caveat is the lack of extensive literature for this specific application. The protocol's success hinges on controlling the stoichiometry to prevent double substitution, where one molecule of the reagent reacts with two molecules of the thiol. This can be mitigated by using a slight excess of the Trimethylene di(thiotosylate) reagent and carefully monitoring the reaction progress.

Part 2: Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All operations should be performed in an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol.

Protocol 1: General Procedure for Thiol Protection

This protocol describes the formation of the activated disulfide protecting group on a generic thiol-containing molecule, such as a cysteine residue in a peptide.

Materials

Reagent/Material Suggested Grade/Purity Supplier Example Purpose
Thiol-containing Substrate >98% N/A Starting Material
Trimethylene di(thiotosylate) >97% Sigma-Aldrich Protecting Reagent
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis Grade Sigma-Aldrich Non-nucleophilic Base
N,N-Dimethylformamide (DMF) Anhydrous, >99.8% MilliporeSigma Aprotic Solvent
Diethyl Ether Anhydrous Fisher Scientific Extraction Solvent
Saturated NaCl Solution (Brine) Reagent Grade N/A Aqueous Wash

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying Agent |

Step-by-Step Methodology

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol-containing substrate (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Thiolate Formation: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.1 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes at 0 °C. Causality Note: This step generates the nucleophilic thiolate anion required for the reaction. Using a non-nucleophilic base like DIPEA prevents competition with the thiol for the electrophilic reagent.

  • Protection Reaction: In a separate flask, dissolve Trimethylene di(thiotosylate) (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring thiolate solution over 20-30 minutes. Causality Note: Slow addition and a slight excess of the protecting reagent help to favor the mono-substituted product and minimize the formation of the bis-alkylated species.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether. Wash the organic phase sequentially with 5% aqueous HCl, water, and finally with brine. Causality Note: The aqueous washes remove the DIPEA salt, excess base, and any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure protected thiol.

Protocol 2: General Procedure for Deprotection (Disulfide Reduction)

Deprotection is achieved by reducing the disulfide bond to regenerate the free thiol. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, water-soluble, and highly selective for disulfide reduction.[4]

Materials

Reagent/Material Suggested Grade/Purity Supplier Example Purpose
Protected Substrate Purified from Protocol 1 N/A Starting Material
TCEP Hydrochloride >98% Thermo Fisher Scientific Reducing Agent
Phosphate Buffer (pH 7.2) Molecular Biology Grade N/A Reaction Medium

| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction Solvent |

Step-by-Step Methodology

  • Preparation: Dissolve the protected substrate (1.0 eq) in a mixture of phosphate buffer (pH 7.2) and a co-solvent like acetonitrile or THF if solubility is an issue.

  • Reduction: Prepare a fresh solution of TCEP (1.5 - 2.0 eq) in the same phosphate buffer. Add the TCEP solution to the substrate solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by LC-MS. Causality Note: TCEP is a potent reducing agent that efficiently cleaves the disulfide bond to regenerate the free thiol.

  • Work-up: Upon completion, the free thiol can be isolated. If the product is organic-soluble, acidify the aqueous solution slightly with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude thiol can be used directly or purified further if necessary.

Deprotection Workflow Start Protected Thiol R-S-S-(CH₂)₃-S-Ts Dissolve Dissolve in Buffer (pH 7.2) Start->Dissolve AddTCEP Add TCEP Solution (1.5 eq) Dissolve->AddTCEP Stir Stir at RT (1-3 hours) AddTCEP->Stir Monitor Monitor by LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete End Purified Free Thiol R-SH Workup->End

Caption: General workflow for deprotection via disulfide reduction.

Part 3: Stability and Orthogonality

The stability of a protecting group determines its utility in a synthetic strategy. The proposed disulfide-based protection is orthogonal to many other common protecting groups.

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Reducing Agents (e.g., TCEP, DTT)Oxidizing Agents (e.g., H₂O₂)
-S-S-(CH₂)₃-S-Ts StablePotentially Labile (Disulfide Exchange)Cleaved Labile
Trityl (Trt) Cleaved StableStableStable
Acetamidomethyl (Acm) StableStableStableLabile (with Iodine)
p-Methoxybenzyl (Mpm) Cleaved (with scavengers)StableStableStable

This table illustrates that the key feature of the proposed protecting group is its selective cleavage under mild reductive conditions, leaving acid-labile groups (like Trt and Mpm) and some oxidation-labile groups intact. This orthogonality is highly valuable in complex syntheses, such as the site-specific modification of peptides.[5]

Part 4: Alternative Application: Bridging of Dithiols

A more direct and validated application of Trimethylene di(thiotosylate) is as a bifunctional electrophile to bridge two thiol groups, either within the same molecule (intramolecular) or between two different molecules (intermolecular). This is particularly useful for creating cyclic peptides or other constrained macrostructures, which are of great interest in drug design.[6]

The mechanism involves the sequential nucleophilic attack of two thiolate anions on the reagent, forming a stable 1,2,7-dithionane ring system in an intramolecular cyclization.

Caption: Intramolecular bridging of a dithiol substrate.

The protocol is similar to the protection procedure but requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The substrate and base are added slowly and simultaneously from separate syringe pumps to a large volume of solvent containing the Trimethylene di(thiotosylate).

Conclusion

Trimethylene di(thiotosylate) is a versatile reagent with underexplored potential in thiol chemistry. While its use as a standard protecting group for monothiols is not established, the principles of sulfur chemistry suggest a viable pathway through the formation of an activated disulfide. The protocols detailed herein provide a solid foundation for researchers to explore this application. Furthermore, its utility as a chemical linker to bridge dithiols offers a robust method for the synthesis of cyclic molecules. As with any novel synthetic methodology, careful optimization and characterization are essential for success. These application notes aim to empower researchers and drug development professionals to confidently incorporate this unique reagent into their synthetic strategies.

References

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Mohammadpoor-Baltork, I., et al. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Arkivoc, 2007(11), 133-139. Available at: [Link]

  • Jin, Y.S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4315-4320. Available at: [Link]

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). Trimethylene dithiotosylate. Organic Syntheses, 54, 37. Available at: [Link]

  • Barltrop, J. A., Hayes, P. M., & Calvin, M. (1954). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 76(17), 4348-4367. Available at: [Link]

  • Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Chemistry, 2013, 674940. Available at: [Link]

  • Nishimura, O., & Fujino, M. (1976). Method for removal of thiol-protecting groups. US Patent 4,111,924A.
  • Tejedor, J., et al. (2018). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 83(15), 8030-8040. Available at: [Link]

  • Galati, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7159. Available at: [Link]

  • Organic Chemistry IITD. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Available at: [Link]

  • Bar-Haim, G. (2016). Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]

  • Truong, V. X., & Gonsalves, K. E. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Gels, 4(3), 73. Available at: [Link]

  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1105-1124. Available at: [Link]

  • Chatterji, T., & Gates, K. S. (2003). Reaction of thiols with 7-methylbenzopentathiepin. Bioorganic & Medicinal Chemistry Letters, 13(7), 1349-1352. Available at: [Link]

  • De Luca, S., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(16), 5866-5876. Available at: [Link]

  • Conole, G., et al. (2020). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Chemistry – A European Journal, 26(63), 14319-14324. Available at: [Link]

  • Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(49), 29336-29348. Available at: [Link]

  • Organic Chemistry Portal. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Available at: [Link]

  • Ichige, T., et al. (2004). Oxidative Deprotection of 1,3-Dithiane Group Using NaClO2 and NaH2PO4 in Aqueous Methanol. Synlett, 2004(10), 1686-1690. Available at: [Link]

  • D'Oria, M., & Payne, R. J. (2020). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Chemical Communications, 56(61), 8566-8569. Available at: [Link]

  • Wikipedia. Thiol-ene reaction. Available at: [Link]

  • Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Available at: [Link]

  • Toste, F. D., & Still, W. C. (1995). A novel 1,3-dithiane-based cyclopenta-annellation procedure: synthesis of the rocaglamide skeleton. Journal of the Chemical Society, Chemical Communications, (16), 1683-1684. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Trimethylene di(thiotosylate), also known as S,S'-Trimethylene di(p-toluenethiosulfonate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to obtain high-purity Trimethylene di(thiotosylate) for your research.

Introduction: The Challenge of Purifying Trimethylene di(thiotosylate)

The synthesis of Trimethylene di(thiotosylate) can often result in a crude product contaminated with various impurities. These impurities can significantly impact the compound's reactivity, stability, and overall utility in subsequent applications. The primary challenge in purification lies in the removal of structurally similar byproducts that can interfere with the crystallization process, often leading to the product "oiling out" instead of forming well-defined crystals. This guide will equip you with the knowledge to effectively troubleshoot these issues and achieve a highly purified final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Trimethylene di(thiotosylate) and why are they problematic?

A1: The most common impurities are tosylates and sulfones. These arise from the presence of tosylate and p-toluenesulfinate impurities in the potassium thiotosylate starting material. These byproducts are problematic because they have similar polarities to the desired product, which makes separation by crystallization difficult. Their presence can disrupt the crystal lattice formation, leading to poor crystal quality or the product separating as an oil.

Q2: My crude product is a "honeylike layer" or an oil. How should I proceed?

A2: An oily or "honeylike" crude product is common for Trimethylene di(thiotosylate). The first step is to wash the crude material to remove more polar impurities. A sequence of washes with cold water, followed by cold 95% ethanol, and finally cold absolute ethanol is an effective initial purification step. This process helps to solidify the crude product and remove water-soluble and some ethanol-soluble impurities before attempting recrystallization.

Q3: I'm having trouble getting my Trimethylene di(thiotosylate) to crystallize. What can I do?

A3: Difficulty in crystallization is a frequent issue. Here are several strategies to induce crystallization:

  • Seeding: Introducing a small seed crystal of pure Trimethylene di(thiotosylate) into the supersaturated solution can initiate crystallization. If you don't have a seed crystal, you can try to obtain one by dissolving a small amount of the oil in a minimal amount of a suitable solvent and scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Solvent Adjustment: If the compound is too soluble, you can try a different solvent system or a solvent/anti-solvent combination. For Trimethylene di(thiotosylate), a mixture of acetone and ethanol is often effective.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid during cooling. This is often due to the presence of impurities that lower the melting point of the mixture or if the solution is too concentrated. To prevent this, you can:

  • Add more solvent: This will decrease the concentration of the solute.

  • Use a different solvent system: A solvent in which the compound is less soluble at higher temperatures might be beneficial.

  • Cool the solution more slowly: This gives the molecules more time to orient themselves into a crystal lattice.

  • Purify the crude material first: If significant impurities are present, consider a preliminary purification step like washing or column chromatography.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization High concentration of impurities, solution is too concentrated, cooling is too rapid.1. Re-heat the solution and add more of the primary solvent to dilute it. 2. If using a mixed solvent system, add more of the "good" solvent. 3. Allow the solution to cool more slowly. 4. Consider a pre-purification step like column chromatography to remove impurities.[1][2]
No crystals form upon cooling The solution is not saturated (too much solvent was used), the compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and cool slowly. 3. Try a different solvent system.
Very low yield of purified product Too much solvent was used during recrystallization, the compound is significantly soluble in the cold solvent, premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery. 3. Minimize the volume of cold solvent used for washing the crystals. 4. To prevent premature crystallization during hot filtration, use a pre-heated funnel and filter the solution quickly.
Purified product is still impure (checked by TLC/melting point) Inappropriate recrystallization solvent that does not effectively separate the impurity, co-crystallization of the impurity with the product.1. Perform a second recrystallization using a different solvent system. 2. Consider using column chromatography for a more effective separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for purifying crude Trimethylene di(thiotosylate).

Step-by-Step Methodology:

  • Initial Washing:

    • Transfer the crude, oily Trimethylene di(thiotosylate) to a suitable flask.

    • Wash the crude product with three portions of cold water, decanting the water after each wash.

    • Follow with a wash using one portion of cold 95% ethanol.

    • Complete the initial washing with one portion of cold absolute ethanol. After these washes, the product should appear more solid.

  • Recrystallization:

    • Dissolve the washed crude product in a minimal amount of acetone (e.g., for 20g of crude product, start with approximately 10 mL of acetone).

    • To this solution, add hot absolute ethanol (e.g., around 80 mL for 20g of crude product).

    • Stir the mixture under a nitrogen atmosphere and cool to 0°C.

    • If the product separates as an oil, add a minimal amount of acetone to redissolve it.

    • Introduce seed crystals of pure Trimethylene di(thiotosylate).

    • Continue stirring at 0°C for at least one hour.

    • Store the mixture at a low temperature (e.g., -30°C) for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the microcrystalline product by filtration.

    • For higher purity, repeat the recrystallization process. Three recrystallizations from approximately nine parts of ethanol can yield a product with a melting point of 67.5°C.

Protocol 2: Purification by Column Chromatography

Column chromatography is an excellent alternative for separating impurities that are difficult to remove by recrystallization.

Step-by-Step Methodology:

  • Preparation of the Column:

    • Use neutral alumina as the stationary phase. A common ratio is 40 parts by weight of alumina to 1 part of crude product.

    • Pack the column with the alumina as a slurry in the chosen eluent.

  • Loading the Sample:

    • Dissolve the crude Trimethylene di(thiotosylate) in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with a suitable solvent system. Benzene has been reported to be effective. Given the toxicity of benzene, a less hazardous alternative like toluene or a mixture of hexanes and ethyl acetate could be explored, with the optimal ratio determined by Thin Layer Chromatography (TLC).

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified Trimethylene di(thiotosylate).

Visualizations

Workflow for Recrystallization

G cluster_start Initial State cluster_wash Washing cluster_recrystallize Recrystallization cluster_end Final Product Crude Crude Oily Product Wash_H2O Wash with Cold Water Crude->Wash_H2O Wash_EtOH95 Wash with Cold 95% Ethanol Wash_H2O->Wash_EtOH95 Wash_EtOH100 Wash with Cold Absolute Ethanol Wash_EtOH95->Wash_EtOH100 Dissolve Dissolve in Acetone/Hot Ethanol Wash_EtOH100->Dissolve Cool Cool to 0°C Dissolve->Cool Seed Add Seed Crystal Cool->Seed Stir Stir at 0°C Seed->Stir Store Store at -30°C Stir->Store Filter Filter Store->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Recrystallization workflow for Trimethylene di(thiotosylate).

Troubleshooting Logic for "Oiling Out"

G cluster_solutions Troubleshooting Steps Start Product 'Oils Out' Reheat_Dilute Reheat and Add More Solvent Start->Reheat_Dilute Slow_Cool Cool Solution Slowly Start->Slow_Cool Change_Solvent Try a Different Solvent System Start->Change_Solvent Pre_Purify Pre-purify by Column Chromatography Start->Pre_Purify Success Crystals Form Reheat_Dilute->Success If Successful Slow_Cool->Success If Successful Change_Solvent->Success If Successful Recrystallize_Again Attempt Recrystallization Again Pre_Purify->Recrystallize_Again Then

Caption: Decision-making process for addressing "oiling out".

References

  • Milligan, B., & Swan, J. M. (1962). TRIMETHYLENE DITHIOTOSYLATE. Organic Syntheses, 42, 91. doi:10.15227/orgsyn.042.0091. Available at: [Link]

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][1]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link][2]

Sources

Technical Support Center: Optimizing Reactions of Trimethylene di(thiotosylate) with Enamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfur-containing cyclic compounds via the reaction of trimethylene di(thiotosylate) with enamines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to the Reaction

The reaction between an enamine and trimethylene di(thiotosylate) is a potent method for the construction of seven-membered sulfur-containing heterocyclic ketones. This transformation proceeds via a sequential double alkylation of the nucleophilic enamine by the bifunctional electrophile, trimethylene di(thiotosylate). The initial S-alkylation is followed by an intramolecular cyclization, culminating in the formation of a thiane-containing ring system after hydrolysis of the intermediate iminium salt.

Enamines serve as excellent enolate equivalents, offering the advantage of reacting under milder, neutral conditions compared to traditional enolate chemistry, which often requires strong bases.[1] The overall process can be broken down into three key stages: enamine formation, bis-alkylation/cyclization, and hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between an enamine and trimethylene di(thiotosylate)?

A1: The reaction proceeds through a classic Stork enamine alkylation mechanism, adapted for a cyclization reaction.[1][3]

  • Enamine Formation: A ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine, morpholine) under mildly acidic conditions to form the corresponding enamine.[4]

  • First Alkylation (Intermolecular): The nucleophilic α-carbon of the enamine attacks one of the electrophilic sulfur atoms of trimethylene di(thiotosylate), displacing a tosylate leaving group in an SN2 reaction.[2] This forms an intermediate iminium salt which is in equilibrium with a new, substituted enamine.

  • Second Alkylation (Intramolecular Cyclization): The nucleophilic α-carbon of the newly formed enamine intermediate then attacks the second electrophilic sulfur atom within the same molecule, displacing the second tosylate group and forming a seven-membered ring.

  • Hydrolysis: The resulting cyclic iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-substituted cyclic ketone.[2][4]

Q2: Which secondary amine should I choose for enamine formation?

A2: The choice of secondary amine can influence the reactivity and regioselectivity of the enamine formation. Commonly used secondary amines include pyrrolidine, piperidine, and morpholine.[2] Pyrrolidine is often favored as it readily forms enamines with a high degree of the less-substituted double bond isomer, which can be beneficial for regioselectivity in the subsequent alkylation.[4]

Q3: Why is trimethylene di(thiotosylate) a good electrophile for this reaction?

A3: Trimethylene di(thiotosylate) is an effective bifunctional electrophile for several reasons:

  • Good Leaving Group: The tosylate group is an excellent leaving group, facilitating the SN2 displacement by the enamine.[4]

  • Reactive Electrophilic Centers: The sulfur atoms are good electrophilic centers for nucleophilic attack.

  • Appropriate Chain Length: The three-carbon (trimethylene) bridge is well-suited for the formation of a thermodynamically stable seven-membered ring.[5]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cyclic Product

This is a common issue that can arise from several factors throughout the multi-step process.

Possible Causes & Solutions:

  • Inefficient Enamine Formation:

    • Cause: Incomplete removal of water during enamine synthesis can shift the equilibrium back towards the starting materials.[4]

    • Solution: Ensure rigorous anhydrous conditions. Use a Dean-Stark trap or a drying agent like molecular sieves during the enamine formation step. Confirm enamine formation by 1H NMR before proceeding.

  • Hydrolysis of the Enamine:

    • Cause: Enamines are sensitive to hydrolysis.[4] Premature exposure to water will convert the enamine back to the starting ketone.

    • Solution: Perform the alkylation step under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • N-Alkylation vs. C-Alkylation:

    • Cause: The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon in the alkylation reaction, leading to the formation of a quaternary ammonium salt.[6] This is particularly problematic with highly reactive electrophiles.

    • Solution: While thiotosylates are generally reactive, this side reaction is a possibility. Using less sterically hindered secondary amines might exacerbate this issue. If N-alkylation is suspected, consider using a more sterically demanding amine for the enamine formation.

  • Intermolecular Polymerization:

    • Cause: The bifunctional nature of trimethylene di(thiotosylate) can lead to intermolecular reactions where one enamine molecule reacts with two different di(thiotosylate) molecules, or one di(thiotosylate) reacts with two different enamine molecules, resulting in polymer formation instead of cyclization.[7]

    • Solution: Employ the high dilution principle .[8] This involves adding the enamine and trimethylene di(thiotosylate) solutions slowly and simultaneously to a larger volume of solvent. This maintains a very low concentration of both reactants, favoring the intramolecular cyclization over intermolecular polymerization.

Problem 2: Formation of a Complex Mixture of Products

Possible Causes & Solutions:

  • Regioisomeric Enamines:

    • Cause: Unsymmetrical ketones can form two different regioisomeric enamines (the more and less substituted isomers). This will lead to a mixture of corresponding cyclic products.

    • Solution: The choice of secondary amine and reaction conditions can influence the ratio of enamine isomers. As a general rule, sterically demanding amines tend to favor the formation of the less substituted enamine. Careful purification of the enamine intermediate before cyclization may be necessary.

  • Diastereoselectivity Issues:

    • Cause: If the starting ketone is chiral or if a chiral center is formed during the first alkylation step, a mixture of diastereomers can be produced in the final cyclic product.

    • Solution: The stereochemical outcome of the cyclization can be difficult to predict and control. The transition state geometry of the intramolecular SN2 reaction will determine the diastereoselectivity. Screening different solvents and reaction temperatures may influence the diastereomeric ratio. For asymmetric synthesis, the use of chiral secondary amines can be explored.

Problem 3: The Reaction Stalls After the First Alkylation

Possible Causes & Solutions:

  • Steric Hindrance:

    • Cause: The intermediate formed after the first alkylation may be sterically hindered, slowing down or preventing the intramolecular cyclization. This can be particularly true if the starting ketone is bulky.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier for cyclization. Be aware that higher temperatures may also promote side reactions. A change in solvent to one with a higher boiling point may be necessary.

  • Insufficient Reaction Time:

    • Cause: Intramolecular reactions, especially for the formation of medium-sized rings (like a seven-membered ring), can be slower than their intermolecular counterparts.[9]

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure the reaction has gone to completion.

Experimental Protocols

Protocol 1: General Procedure for Enamine Formation
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the ketone (1.0 equiv.), the secondary amine (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.01 equiv.) in a suitable anhydrous solvent (e.g., toluene, benzene).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Protocol 2: Cyclization with Trimethylene di(thiotosylate) under High Dilution
  • Set up a three-necked flask with a reflux condenser, an inert gas inlet, and two syringe pumps.

  • Add a significant volume of anhydrous solvent (e.g., acetonitrile, DMF) to the flask and heat to the desired reaction temperature (e.g., 80 °C).

  • Prepare two separate solutions in gas-tight syringes: one of the enamine (1.0 equiv.) in the anhydrous solvent, and one of trimethylene di(thiotosylate) (1.0 equiv.) in the same anhydrous solvent.

  • Using the syringe pumps, add both solutions dropwise and simultaneously to the heated solvent in the reaction flask over a period of several hours (e.g., 4-8 hours).

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add an aqueous acid solution (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Low/No Yield Inefficient enamine formationUse Dean-Stark trap; ensure anhydrous conditions.
Premature enamine hydrolysisWork under an inert atmosphere with anhydrous solvents.
N-AlkylationConsider using a more sterically hindered secondary amine.
Intermolecular polymerizationEmploy high dilution conditions.
Complex Mixture Formation of regioisomeric enaminesOptimize enamine formation conditions; purify enamine.
Poor diastereoselectivityScreen solvents and temperatures; consider a chiral amine.
Stalled Reaction Steric hindrance in cyclizationIncrease reaction temperature.
Insufficient reaction timeExtend reaction duration and monitor progress.

Visualizations

Reaction Workflow

workflow A Ketone + Secondary Amine B Enamine Formation (Anhydrous, Acid Catalyst) A->B C Enamine Intermediate B->C E Cyclization (High Dilution) C->E D Trimethylene di(thiotosylate) D->E F Cyclic Iminium Salt E->F G Hydrolysis (Aqueous Acid) F->G H Final Cyclic Ketone G->H

Caption: Overall workflow for the synthesis of cyclic ketones.

Troubleshooting Logic for Low Yield

troubleshooting Start Low Yield of Cyclic Product CheckEnamine Verify Enamine Formation (e.g., by NMR) Start->CheckEnamine EnamineOK Enamine Formed CheckEnamine->EnamineOK EnamineBad Incomplete/No Enamine CheckEnamine->EnamineBad CheckAlkylation Analyze Alkylation Step EnamineOK->CheckAlkylation OptimizeEnamine Optimize Enamine Synthesis: - Rigorous drying - Check catalyst EnamineBad->OptimizeEnamine Polymerization Polymerization Suspected? CheckAlkylation->Polymerization YesPolymer Yes Polymerization->YesPolymer Yes NoPolymer No Polymerization->NoPolymer No HighDilution Implement High Dilution Conditions YesPolymer->HighDilution CheckSideReactions Consider Other Side Reactions: - N-Alkylation - Stalled Cyclization NoPolymer->CheckSideReactions OptimizeCyclization Optimize Cyclization: - Adjust temperature - Change solvent CheckSideReactions->OptimizeCyclization

Caption: Decision tree for troubleshooting low product yield.

References

  • Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • Enamine Reactions. (2023). Chemistry LibreTexts. [Link]

  • Stork enamine alkylation. (2020). ChemHelp ASAP. [Link]

  • Stork Enamine Synthesis. (n.d.). Chemistry Steps. [Link]

  • Stork enamine alkylation. (n.d.). Wikipedia. [Link]

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. (2016). National Institutes of Health. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2024). ACS Publications. [Link]

  • SN2 Reactions of Allylic Halides and Tosylates. (2020). Chemistry LibreTexts. [Link]

  • Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions. (2018). MDPI. [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]

  • Synthesis by high dilution principle. (n.d.). e-PG Pathshala. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Intramolecular radical non-reductive alkylation of ketones via transient enamines. (2011). Royal Society of Chemistry. [Link]

  • On the formation of seven-membered rings by arene-ynamide cyclization. (2018). National Institutes of Health. [Link]

  • Homopolymer bifunctionalization through sequential thiol-epoxy and esterification reactions: An optimization, quantification, and structural elucidation study. (2018). ResearchGate. [Link]

  • On the formation of seven-membered rings by arene-ynamide cyclization. (2018). PubMed. [Link]

  • Enamine Synthesis and Alkylation. (2021). YouTube. [Link]

  • Intramolecular vs. Intermolecular Reaction. (n.d.). University of Liverpool. [Link]

  • High dilution reactions — New synthetic applications. (2012). ResearchGate. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

  • 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). Chemistry LibreTexts. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Publications. [Link]

  • Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. (2017). Organic Chemistry Portal. [Link]

  • Spotlight on Polymer Chemistry, Issue 18. (2013). Advanced Science News. [Link]

  • Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane. (1993). Defense Technical Information Center. [Link]

  • Coupling of unactivated alkyl electrophiles using frustrated ion pairs. (2024). National Institutes of Health. [Link]

  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. (2024). National Institutes of Health. [Link]

  • Intermolecular vs intramolecular reactions. (2021). YouTube. [Link]

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates. (n.d.). OpenOChem Learn. [Link]

  • On the formation of seven-membered rings by arene-ynamide cyclization. (2018). National Institutes of Health. [Link]

  • On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. (2017). arXiv.org. [Link]

  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). YouTube. [Link]

Sources

Troubleshooting low yields in Trimethylene di(thiotosylate) preparation.

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the preparation of Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions to help you troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of Trimethylene di(thiotosylate) is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be traced back to a few critical factors:

  • Purity of Starting Materials: The quality of your reactants is paramount. Contaminants in either 1,3-propanedithiol or p-toluenesulfonyl chloride can lead to a host of side reactions that consume your starting materials and complicate purification.

  • Reaction Conditions: This synthesis is sensitive to atmospheric conditions. The presence of oxygen can lead to the oxidation of the thiol groups, reducing the amount of desired product formed.[1]

  • Inefficient Work-up and Purification: The product can be lost or contaminated during the extraction and crystallization steps if not performed carefully.

Q2: I suspect my reagents are impure. How can I purify them effectively?

Ensuring the purity of your starting materials is a crucial first step for a successful synthesis.

  • p-Toluenesulfonyl Chloride (TsCl): Commercial TsCl can contain p-toluenesulfonic acid as an impurity. This can be removed by dissolving the TsCl in a minimal amount of chloroform, washing with a 5% aqueous sodium bicarbonate solution, drying the organic layer over anhydrous magnesium sulfate, and then removing the solvent under reduced pressure.[2]

  • 1,3-Propanedithiol: This reagent can be purified by vacuum distillation.[3] It is important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What side reactions should I be aware of, and how can I minimize them?

Several side reactions can compete with the formation of Trimethylene di(thiotosylate), leading to a complex mixture of products and a lower yield of the desired compound.

  • Oxidation of 1,3-Propanedithiol: The thiol groups of 1,3-propanedithiol are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides.[1][4] To mitigate this, it is essential to carry out the reaction under an inert atmosphere (nitrogen or argon).

  • Formation of Monotosylated Product: If the stoichiometry of the reactants is not carefully controlled, you may end up with a significant amount of the monotosylated intermediate. Using a slight excess of p-toluenesulfonyl chloride can help to drive the reaction to completion.

  • Hydrolysis of p-Toluenesulfonyl Chloride: In the presence of water, p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid. Ensure that your solvent and glassware are thoroughly dried before use.

Q4: My product oils out during crystallization. How can I obtain a crystalline solid?

Oiling out is a common issue during the crystallization of Trimethylene di(thiotosylate). Here are some techniques to promote the formation of crystals:

  • Seed Crystals: If you have a small amount of crystalline product from a previous successful batch, adding a seed crystal to the supersaturated solution can induce crystallization.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often favors the formation of an oil.

  • Solvent System: The choice of solvent is critical. A mixture of ethanol and acetone is often used for the crystallization of this compound.[2] You may need to experiment with the solvent ratio to find the optimal conditions for your specific batch.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.

Experimental Protocols

Synthesis of Trimethylene di(thiotosylate)

This protocol is adapted from established literature procedures.[2]

Materials:

  • 1,3-Propanedithiol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (dried over KOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-propanedithiol in dry pyridine under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in dry pyridine to the cooled dithiol solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-cold 5% HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts successively with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot acetone.

  • Add hot ethanol until the solution becomes slightly cloudy.

  • Add a few drops of hot acetone to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try adding a seed crystal or scratching the flask.

  • Once crystals have formed, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Data Presentation

ParameterValue
Molecular FormulaC₁₇H₂₀O₄S₄
Molecular Weight420.60 g/mol
Melting Point67-68 °C
AppearanceWhite crystalline solid

Visualizations

Reaction Pathway

Reaction_Pathway 1,3-Propanedithiol 1,3-Propanedithiol Trimethylene_di(thiotosylate) Trimethylene_di(thiotosylate) 1,3-Propanedithiol->Trimethylene_di(thiotosylate) + 2 eq. TsCl p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Trimethylene_di(thiotosylate) Pyridine Pyridine Pyridine->Trimethylene_di(thiotosylate) Base

Caption: Synthesis of Trimethylene di(thiotosylate).

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Purity start->check_reagents purify_reagents Purify Reagents check_reagents->purify_reagents Impure? check_conditions Check Reaction Conditions check_reagents->check_conditions Pure purify_reagents->check_conditions inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere Oxygen present? check_workup Review Workup/Purification check_conditions->check_workup Inert inert_atmosphere->check_workup optimize_cryst Optimize Crystallization check_workup->optimize_cryst Issue found? success Improved Yield check_workup->success No issue optimize_cryst->success

Caption: Troubleshooting low yields in the synthesis.

References

  • Field, L., & Tyre, R. W. (1963). Trimethylene dithiotosylate. Organic Syntheses, 43, 95. [Link]

  • PrepChem. (2017). Preparation of 1,3-propanedithiol. [Link]

  • Wikipedia. (2023). Propane-1,3-dithiol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 1,3-Propanedithiol: A Deep Dive into its Reactivity and Uses. [Link]

Sources

Technical Support Center: Best Practices for Storing and Handling Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this versatile reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding Trimethylene di(thiotosylate).

Q1: What is the recommended procedure for storing Trimethylene di(thiotosylate)?

A1: Trimethylene di(thiotosylate) should be stored in a cool, dark, and dry place.[1] The container must be tightly sealed to prevent exposure to moisture and air. Long-term storage at 2-8°C is recommended to maintain its stability and reactivity.

Causality: Sulfonate esters can be susceptible to hydrolysis in the presence of moisture.[2] Storing the compound in a cool and dry environment minimizes the rate of potential degradation, ensuring the reagent's purity over time. A tightly sealed container prevents the ingress of atmospheric moisture.

Q2: What are the primary safety precautions to take when handling Trimethylene di(thiotosylate)?

A2: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1] After handling, thoroughly wash your hands and any exposed skin.[1]

Expertise & Experience: While Trimethylene di(thiotosylate) is not considered acutely toxic, direct contact can cause irritation. The fine powder can be easily aerosolized, making respiratory protection in a well-ventilated space a critical, non-negotiable aspect of safe handling.

Q3: Is Trimethylene di(thiotosylate) compatible with all common laboratory solvents?

A3: While specific quantitative solubility data for Trimethylene di(thiotosylate) is not extensively published, based on the principles of "like dissolves like" and data for similar dithiolane derivatives, it is expected to have good solubility in non-polar and moderately polar organic solvents.[1]

Solvent ClassExpected SolubilityExamples
Non-polar & Chlorinated HighToluene, Hexane, Dichloromethane, Chloroform
Moderately Polar ModerateDiethyl ether, Ethyl acetate, Acetone
Highly Polar Low to InsolubleMethanol, Ethanol, Water

Trustworthiness: It is always best practice to perform a small-scale solubility test before preparing a large-volume solution for your reaction. This self-validating step can prevent issues with undissolved material and ensure accurate concentration calculations.

Q4: How should I dispose of waste Trimethylene di(thiotosylate) and related materials?

A4: As an organosulfur compound, Trimethylene di(thiotosylate) waste should be handled as hazardous chemical waste.[3] It should not be disposed of down the drain. Collect solid waste and any solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4] Follow your institution's and local regulations for the disposal of chemical waste. Organic compounds containing sulfur may be classified as "Flame-retardant organic liquid waste" as they can produce strong acids upon incineration.[3]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving Trimethylene di(thiotosylate).

Issue 1: The Trimethylene di(thiotosylate) fails to dissolve completely in the chosen reaction solvent.

  • Potential Cause 1: Incorrect Solvent Choice.

    • Solution: As outlined in the FAQ, Trimethylene di(thiotosylate) has limited solubility in highly polar solvents. If you are using a solvent like methanol or ethanol, consider switching to or adding a co-solvent from the high or moderate solubility categories, such as dichloromethane or THF.

  • Potential Cause 2: Low Temperature.

    • Solution: Gently warming the solvent may aid in dissolution. However, be cautious not to exceed the thermal stability limits of your other reactants. Perform this in a controlled manner and monitor for any signs of degradation.

Issue 2: A reaction involving Trimethylene di(thiotosylate) is sluggish or incomplete.

  • Potential Cause 1: Impure Starting Material.

    • Explanation: The purity of Trimethylene di(thiotosylate) is critical for its reactivity. Contamination with impurities such as p-toluenesulfinic acid or its salts can interfere with the desired reaction pathway.

    • Solution: If you suspect impurities, consider purifying the reagent. Recrystallization is a common method for purifying solid organic compounds.

  • Potential Cause 2: Inappropriate Reaction Conditions.

    • Explanation: Many reactions involving tosylates require specific conditions, such as the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the p-toluenesulfonic acid byproduct.[5][6]

    • Solution: Review your reaction protocol. Ensure the correct stoichiometry of all reagents, including any necessary bases or catalysts. The reaction may also require heating or an inert atmosphere.

Issue 3: Unexpected side products are observed in the reaction mixture.

  • Potential Cause: Presence of Water.

    • Explanation: Trimethylene di(thiotosylate), like other sulfonate esters, can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can lead to the formation of p-toluenesulfonic acid and 1,3-propanedithiol, which can then participate in other undesired reactions.

    • Solution: Ensure that your glassware is thoroughly dried and that your solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Experimental Protocols & Visualizations

Protocol: General Procedure for the Protection of a Carbonyl Group

This protocol provides a general guideline for using Trimethylene di(thiotosylate) as a protecting group for aldehydes and ketones, forming a 1,3-dithiane.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Add 1,3-propanedithiol (1.1 equivalents). Cool the mixture to 0°C in an ice bath.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1,3-dithiane by column chromatography or recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Carbonyl in Anhydrous Solvent add_reagents Add 1,3-Propanedithiol and Cool to 0°C prep->add_reagents add_catalyst Add Lewis or Brønsted Acid Catalyst add_reagents->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir quench Quench with NaHCO3 stir->quench extract Separate, Wash, Dry, and Concentrate quench->extract purify Purify by Chromatography or Recrystallization extract->purify logical_relationship storage Proper Storage stability Chemical Stability storage->stability purity Reagent Purity storage->purity handling Safe Handling handling->purity safety Personnel Safety handling->safety results Reliable Experimental Results stability->results purity->results safety->results

Caption: Interconnectivity of Best Practices.

References

  • Trimethylene Di(thiotosylate) [Protecting Reagent for Active Methylene] - SAFETY DATA SHEET. (2023-03-04). Tokyo Chemical Industry Co., Ltd.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011-09-12). Alberta Environment.
  • An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents. (n.d.). Benchchem.
  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal.
  • Sulfonate Esters - How Real is the Risk? (n.d.). Product Quality Research Institute.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010-06-01). The Journal of Organic Chemistry.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Reactions of Alcohols. (2024-09-22). Chemistry LibreTexts.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Kumamoto University.
  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024-09-30).
  • Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. (2018-02-03). YouTube.
  • How can I tosylate an hindered secondary alcohol?. (2013-04-30).

Sources

How to prevent the formation of sulfone impurities in thiotosylate reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiotosylate Reactions

A Senior Application Scientist's Guide to Preventing and Troubleshooting Sulfone Impurities

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the thiotosylate reaction—a cornerstone of C-S bond formation—and encounter the common yet challenging issue of sulfone impurity generation. As your dedicated application scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic and field-proven strategies to ensure the integrity and purity of your target sulfide.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental "why" behind sulfone formation. A clear mechanistic understanding is the first step toward prevention.

Q1: I'm performing a standard Sₙ2 reaction between a thiol and an alkyl tosylate. Why am I seeing a byproduct with two extra oxygen atoms (a sulfone)?

Answer: The sulfone impurity is not a direct product of the intended Sₙ2 reaction. Instead, it arises from a subsequent, undesired oxidation of your desired thioether (sulfide) product.[1] The reaction you want is the nucleophilic attack of the thiolate anion on the carbon bearing the tosylate leaving group.[2] However, the sulfur atom in the resulting thioether is susceptible to oxidation, first to a sulfoxide and then further to a sulfone.[3][4] This two-stage oxidation is often the primary pathway for this impurity's formation.

dot digraph "Sulfone_Formation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Thiol [label="R-SH (Thiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolate [label="R-S⁻ (Thiolate)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylTs [label="R'-OTs (Alkyl Tosylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfide [label="R-S-R' (Desired Sulfide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfoxide [label="R-S(O)-R' (Sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="R-S(O)₂-R' (Sulfone Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext]; Oxidant1 [label="[O]", shape=plaintext, fontcolor="#EA4335"]; Oxidant2 [label="[O]", shape=plaintext, fontcolor="#EA4335"];

// Edges Thiol -> Thiolate [label="+ Base\n- H-Base⁺"]; {rank=same; Thiolate; AlkylTs;} Thiolate -> Sulfide [label="Sₙ2 Displacement", color="#4285F4", fontcolor="#4285F4"]; AlkylTs -> Sulfide [label="- ⁻OTs", color="#4285F4", fontcolor="#4285F4"]; Sulfide -> Sulfoxide [label="Unwanted Oxidation", color="#EA4335", fontcolor="#EA4335"]; Sulfoxide -> Sulfone [label="Further Oxidation", color="#EA4335", fontcolor="#EA4335"];

// Positioning Base -> Thiol [style=invis]; Oxidant1 -> Sulfide [style=invis]; Oxidant2 -> Sulfoxide [style=invis]; } enddot Caption: Desired Sₙ2 pathway vs. undesired oxidative side reaction.

Q2: I didn't add any oxidizing agents to my reaction. Where could the oxidant be coming from?

Answer: This is a critical diagnostic question. Oxidants can be introduced unintentionally from several sources. The most common culprits are:

  • Atmospheric Oxygen: The sulfur in thioethers can be slowly oxidized by atmospheric O₂. This process can be accelerated by elevated temperatures, prolonged reaction times, or the presence of trace metal impurities that can catalyze oxidation.[3]

  • Solvent-Borne Peroxides: Ethereal solvents, particularly tetrahydrofuran (THF) and diethyl ether (Et₂O), are notorious for forming explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidants and a very common cause of sulfone formation.

  • Impure Reagents: Starting materials or reagents may contain oxidative impurities from their synthesis or degradation during storage.

  • Inappropriate Reagent Choice: While less common, some reagents used for other purposes may have secondary oxidizing capabilities under specific conditions.

Q3: Why is it often difficult to separate the sulfone impurity from my desired sulfide product?

Answer: The difficulty arises from the significant change in polarity. Sulfones are considerably more polar than their corresponding sulfides due to the presence of the two S=O bonds. While this large polarity difference seems ideal for separation by flash chromatography, it can sometimes lead to issues like tailing or overlapping with other polar components, such as unreacted thiol starting material or the tosylate salt byproduct. In some cases, if the desired product itself has polar functional groups, the separation window can become narrow, requiring careful optimization of chromatographic conditions.[5][6]

Troubleshooting Guide: A Proactive Approach to Purity

This guide provides actionable steps to diagnose and eliminate sulfone impurities from your reaction.

Problem: My reaction consistently produces >5% sulfone impurity, confirmed by LC-MS and/or NMR.

The appearance of sulfone is a symptom. The "disease" is the presence of an oxidant. The following solutions are designed to systematically eliminate all potential sources of oxidation.

dot digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];

// Nodes start [label="Sulfone Impurity Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_atmosphere [label="1. Is the reaction run\nunder an inert atmosphere?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; implement_inert [label="Implement rigorous inert\natmosphere technique\n(See Protocol A)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="2. Are you using an\nethereal solvent (e.g., THF)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; test_peroxide [label="Test solvent for peroxides\nand purify/replace\n(See Protocol B)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="3. Verify purity of\nthiol and base.", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; purify_reagents [label="Use freshly purchased or\npurified reagents.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="4. Review reaction\ntemperature and duration.", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5]; optimize_conditions [label="Lower temperature and\nmonitor for completion to\navoid prolonged heating.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_atmosphere [color="#4285F4"]; check_atmosphere -> implement_inert [label="No", color="#EA4335", fontcolor="#EA4335"]; implement_inert -> check_solvent [color="#4285F4"]; check_atmosphere -> check_solvent [label="Yes", color="#34A853", fontcolor="#34A853"];

check_solvent -> test_peroxide [label="Yes", color="#EA4335", fontcolor="#EA4335"]; test_peroxide -> check_reagents [color="#4285F4"]; check_solvent -> check_reagents [label="No", color="#34A853", fontcolor="#34A853"];

check_reagents -> purify_reagents [label="Purity\nUncertain", color="#EA4335", fontcolor="#EA4335"]; purify_reagents -> check_temp [color="#4285F4"]; check_reagents -> check_temp [label="High Purity", color="#34A853", fontcolor="#34A853"];

check_temp -> optimize_conditions [label="High Temp/\nLong Time", color="#EA4335", fontcolor="#EA4335"]; optimize_conditions -> end [color="#4285F4"]; check_temp -> end [label="Optimized", color="#34A853", fontcolor="#34A853"]; } enddot Caption: Systematic troubleshooting workflow for sulfone impurity issues.

Experimental Protocols & Methodologies

Protocol A: Establishing a Robust Inert Atmosphere

Causality: This protocol's objective is to physically remove and exclude atmospheric oxygen from the reaction vessel, thereby eliminating it as a potential oxidant. The multiple vacuum/backfill cycles are not redundant; they serve to exponentially dilute the concentration of residual atmospheric gases.

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and atmospheric gases.

  • Assembly: Assemble the reaction flask, condenser (if needed), and addition funnel while hot and allow to cool under a positive pressure of inert gas (Argon or Nitrogen). Use high-vacuum grease for all joints.

  • Purging Cycle (Self-Validation):

    • Connect the assembled glassware to a Schlenk line.

    • Carefully evacuate the flask under vacuum until the pressure stabilizes (~10-15 minutes).

    • Slowly backfill the flask with high-purity inert gas.

    • Repeat this vacuum/backfill cycle a minimum of three times. This is a critical self-validating step to ensure a truly inert environment.

  • Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via cannula or gas-tight syringe. Add solid reagents under a strong positive flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a gas bubbler filled with mineral oil.

Protocol B: Detection and Removal of Solvent Peroxides

Causality: Peroxides are a hidden but potent source of oxidation. Testing for their presence is a mandatory safety and quality control step before using any opened bottle of an ethereal solvent for a sensitive reaction.

Methodology:

  • Peroxide Detection (Qualitative):

    • Place ~1 mL of the solvent to be tested in a vial.

    • Add one drop of a freshly prepared 10% aqueous potassium iodide (KI) solution.

    • Observation: A pale yellow to dark brown color indicates the presence of peroxides (formation of I₂). If the solution remains colorless, peroxides are absent or below the detection limit.

    • Alternatively, commercially available peroxide test strips can be used for a semi-quantitative result.

  • Peroxide Removal (If Detected):

    • Do not distill solvents with high peroxide concentrations. This can lead to an explosion.

    • For moderate levels, pass the solvent through a column of activated alumina. This will effectively adsorb the peroxides.

    • Re-test the solvent after purification to validate peroxide removal.

    • Best Practice: For highly sensitive reactions, always use a freshly opened bottle of anhydrous, inhibitor-free solvent or solvent purified from a dedicated still (e.g., a Grubbs-type system).

Strategy C: Optimizing Flash Chromatography for Sulfide/Sulfone Separation

Causality: The large polarity difference between the non-polar sulfide and the highly polar sulfone is the basis for their separation. The key is to find a solvent system with a polarity that elutes the sulfide at a reasonable Rƒ (0.3-0.4) while keeping the sulfone at or near the baseline (Rƒ ~ 0).

Data Presentation: Recommended Starting Solvent Systems

Compound ClassPrimary Eluent (Non-polar)Secondary Eluent (Polar)Typical GradientNotes
Aliphatic/Aromatic HydrocarbonsHexanes or HeptaneEthyl Acetate (EtOAc)0% → 20% EtOAcMost common system. Excellent separation.
Compounds with Ester/Amide GroupsHexanes or HeptaneEthyl Acetate10% → 50% EtOAcStart with a higher initial polarity.
Compounds with Free Alcohols/AminesDichloromethane (DCM)Methanol (MeOH)0% → 5% MeOHUse DCM to better solubilize the polar starting materials.

Pro-Tip: Adding 0.1-0.5% triethylamine (Et₃N) to the eluent can help sharpen peaks and reduce tailing, especially if your compounds have basic nitrogen atoms.

References

  • Mondal, S., & Panda, G. (2018). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports, 8(1), 16405. [Link]

  • Carroll, K. S., Salsbury, J. R., & Schramm, V. L. (2006). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 128(39), 12768–12775. [Link]

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Microwave-promoted nucleophilic substitution of alkyl halides and tosylates: a simple and efficient method for the synthesis of azides, thiocyanates, and sulfones. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 26, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 26, 2026, from [Link]

  • Bahrami, K., Khodaei, M. M., & Yousefi, B. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 5(7), 555-558. [Link]

  • Matavos-Aramyan, S., Soukhakian, S., & Jazebizadeh, M. H. (2020). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 181-193. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • European Patent Office. (2007). A method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides. EP1476449A1.

Sources

Navigating the Synthesis of Trimethylene Di(thiotosylate): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important laboratory synthesis. We will delve into the nuances of the reaction, troubleshoot common issues, and provide insights grounded in chemical principles to ensure a successful and reproducible outcome.

Introduction: The Synthetic Utility of Trimethylene Di(thiotosylate)

Trimethylene di(thiotosylate), also known as S,S'-1,3-propanediyl bis(4-methylbenzenesulfonothioate), is a valuable reagent in organic synthesis, primarily for the formation of 1,3-dithianes from activated methylene groups.[1][2] These dithianes are versatile protecting groups for carbonyl compounds and can be deprotonated to form nucleophilic acyl anion equivalents, enabling a wide range of carbon-carbon bond-forming reactions. Given its utility, a reliable and scalable synthesis is paramount.

This guide will focus on the two most common synthetic routes and the challenges associated with them.

Core Synthetic Pathways

There are two primary, well-documented methods for the laboratory synthesis of Trimethylene di(thiotosylate):

  • Reaction of Potassium Thiotosylate with Trimethylene Dibromide: This classical approach involves the nucleophilic displacement of bromide ions from 1,3-dibromopropane by the potassium salt of p-toluenesulfonothioic acid.[3][4]

  • Reaction of p-Toluenesulfonyl Chloride with 1,3-Propanedithiol: A more direct method where p-toluenesulfonyl chloride reacts with 1,3-propanedithiol, typically in the presence of a base like pyridine.[4]

Below is a workflow diagram illustrating the key stages of the synthesis, from starting materials to the purified product.

Synthesis_Workflow cluster_route1 Route 1: From Potassium Thiotosylate cluster_route2 Route 2: From 1,3-Propanedithiol cluster_purification Purification K_Thiotosylate Potassium Thiotosylate Reaction1 Nucleophilic Displacement K_Thiotosylate->Reaction1 Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction1 Crude_Product Crude Trimethylene di(thiotosylate) Reaction1->Crude_Product Propanedithiol 1,3-Propanedithiol Reaction2 Tosylation Propanedithiol->Reaction2 TsCl p-Toluenesulfonyl Chloride TsCl->Reaction2 Pyridine Pyridine (Base) Pyridine->Reaction2 Reaction2->Crude_Product Workup Aqueous Workup Crude_Product->Workup Crystallization Recrystallization Workup->Crystallization Drying Drying Crystallization->Drying Pure_Product Pure Trimethylene di(thiotosylate) Drying->Pure_Product

Caption: General workflow for the synthesis and purification of Trimethylene di(thiotosylate).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Reagent Quality and Preparation

Question 1: My reaction yield is consistently low, and I observe multiple side products. What could be the issue with my starting materials?

Answer: The purity of your starting materials is critical for a successful synthesis. Several impurities can lead to the formation of side products that are difficult to separate from the desired Trimethylene di(thiotosylate).[3][4]

  • For Route 1 (Potassium Thiotosylate):

    • Purity of Potassium Thiotosylate: The potassium thiotosylate salt must be free from tosylate and p-toluenesulfinate impurities.[3][4] The presence of p-toluenesulfinate can lead to the formation of stable sulfones, which are often less soluble and co-crystallize with the product, making purification challenging.[3][4]

    • Purity of p-Toluenesulfonyl Chloride (TsCl) used to make Potassium Thiotosylate: The TsCl should be free of p-toluenesulfonic acid. Contamination with the acid will lead to the formation of potassium p-toluenesulfonate, resulting in the formation of tosylates instead of the desired thiotosylates.[3] It is recommended to purify commercial TsCl by washing a benzene solution with 5% aqueous sodium hydroxide, drying, and distilling under reduced pressure.[3]

    • Purity of 1,3-Dibromopropane: This reagent should be distilled before use to remove any acidic impurities or decomposition products.[3]

  • For Route 2 (1,3-Propanedithiol):

    • Purity of 1,3-Propanedithiol: This dithiol is susceptible to oxidation, which can lead to the formation of disulfides.[5] It is advisable to use freshly opened or distilled 1,3-propanedithiol for the best results.

    • Purity of p-Toluenesulfonyl Chloride (TsCl): As with Route 1, the purity of TsCl is crucial. Hydrolysis of TsCl to p-toluenesulfonic acid can lead to side reactions.

Question 2: The reaction mixture turned cloudy/milky immediately upon adding the reagents. What does this indicate?

Answer: A cloudy or milky appearance, especially in tosylation reactions, often suggests the presence of moisture.[6]

  • Hydrolysis of TsCl: p-Toluenesulfonyl chloride is sensitive to water and can hydrolyze to form p-toluenesulfonic acid, which is a solid.

  • Hygroscopic Reagents: Bases like triethylamine and N-methylimidazole are hygroscopic and can introduce water into the reaction.[6]

Troubleshooting Steps:

  • Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).

  • Use anhydrous solvents.

  • Distill liquid reagents like triethylamine and pyridine before use.

  • Handle hygroscopic reagents in a dry environment (e.g., under a nitrogen or argon atmosphere).

Part 2: Reaction Conditions and Execution

Question 3: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate?

Answer: Several factors can influence the reaction rate.

  • Temperature: For the reaction of potassium thiotosylate with 1,3-dibromopropane, refluxing in ethanol is a common procedure.[3] Ensure the reaction is maintained at a consistent and appropriate temperature.

  • Solvent: The choice of solvent is crucial for solubility and reactivity. Ethanol is commonly used for the potassium thiotosylate route.[3] For the reaction of TsCl with 1,3-propanedithiol, pyridine can act as both the base and the solvent.[4]

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is good practice, especially when using reagents that are sensitive to air or moisture.[3]

Question 4: I am observing the formation of a significant amount of a high-melting point byproduct. What is it and how can I avoid it?

Answer: A common high-melting point byproduct is tosyltrimethylene thiotosylate (CH₃C₆H₄SO₂(CH₂)₃SSO₂C₆H₄CH₃, m.p. 92°C).[3][4] This and other sulfone byproducts can arise from impurities in the starting materials, particularly p-toluenesulfinate in the potassium thiotosylate.[3][4]

Prevention:

  • High-Purity Reagents: The most effective way to prevent the formation of this byproduct is to use highly pure potassium thiotosylate.[3][4]

  • Control of Reaction Conditions: The formation of potassium p-toluenesulfinate can be promoted by the presence of hydrogen sulfide during the preparation of potassium thiotosylate.[3][4] Controlling the reaction temperature to rapidly remove any generated hydrogen sulfide is crucial.[4]

Part 3: Product Isolation and Purification

Question 5: My crude product is an oil and is difficult to crystallize. What are the best practices for crystallization?

Answer: Oily crude products that are slow to crystallize are a common issue.

  • Patience and Seeding: Sometimes, the crude product simply needs more time to crystallize. Storing the oil at low temperatures (-20°C to -30°C) for several days can induce crystallization.[3] If you have a small amount of pure crystalline product from a previous batch, "seeding" the oil with a tiny crystal can initiate crystallization.

  • Solvent Choice: Recrystallization from ethanol or a mixture of ethyl acetate and ethanol is a reported method.[3] Experiment with different solvent systems to find the optimal conditions for your product.

  • Purification Prior to Crystallization: If the oil is heavily contaminated with impurities, consider a preliminary purification step like column chromatography before attempting crystallization.

Question 6: After recrystallization, the melting point of my product is broad and lower than the literature value (m.p. 66-67°C). What are the likely impurities?

Answer: A broad and depressed melting point is a classic indicator of impurities.

  • Side Products: As mentioned, sulfones and tosyltrimethylene thiotosylate are common impurities that can be difficult to remove by simple recrystallization due to similar solubilities.[3][4]

  • Residual Solvents: Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent.

Troubleshooting Purification:

  • Multiple Recrystallizations: Several recrystallizations may be necessary to achieve high purity.[3]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be an effective method for separating the desired product from more polar or less polar impurities.

Experimental Protocols

Protocol 1: Synthesis via Potassium Thiotosylate and 1,3-Dibromopropane

This protocol is adapted from a reliable procedure.[3][4]

  • Preparation of Potassium Thiotosylate: (This is a preceding step, ensure the product is pure).

  • Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium thiotosylate (0.200 mol).

    • Add ethanol (200 mL) and a catalytic amount of potassium iodide (10-20 mg).

    • Add 1,3-dibromopropane (0.100 mol).

    • Reflux the mixture with stirring for 8 hours under a nitrogen atmosphere and protected from light.

  • Workup and Isolation:

    • Remove the solvent under reduced pressure.

    • Wash the resulting white solid with a mixture of ethanol (80 mL) and water (150 mL).

    • Decant the liquid and wash the solid three times with 50 mL portions of water.

  • Purification:

    • Recrystallize the crude product from ethanol. Multiple recrystallizations may be required to achieve the desired purity.

Protocol 2: Synthesis via 1,3-Propanedithiol and p-Toluenesulfonyl Chloride

This is a more direct, though unchecked, procedure mentioned in the literature.[4]

  • Reaction:

    • In a round-bottom flask, dissolve 1,3-propanedithiol in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

    • Allow the reaction to proceed to completion (monitor by TLC).

  • Workup and Isolation:

    • Pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with dilute acid (to remove pyridine), followed by water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Trimethylene di(thiotosylate)C₁₇H₂₀O₄S₄416.6166-67[7]
1,3-PropanedithiolC₃H₈S₂108.22-79[5]
p-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.6567-69
1,3-DibromopropaneC₃H₆Br₂201.89-59

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues Start Low Yield or Impure Product Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purification Evaluate Purification Method Start->Check_Purification Reagent_Impurity Impure Starting Materials? (TsCl, K-thiotosylate, etc.) Check_Reagents->Reagent_Impurity Temp_Time Incorrect Temp/Time? Check_Conditions->Temp_Time Crystallization_Fail Crystallization Fails? Check_Purification->Crystallization_Fail Broad_MP Broad Melting Point? Check_Purification->Broad_MP Purify_Reagents Purify Reagents: - Distill liquids - Recrystallize solids Reagent_Impurity->Purify_Reagents Yes Moisture Moisture Contamination? Reagent_Impurity->Moisture No Dry_System Use Anhydrous Solvents & Dry Glassware Moisture->Dry_System Yes Adjust_Conditions Optimize Temp & Time (Monitor by TLC) Temp_Time->Adjust_Conditions Yes Inert_Atmosphere Reaction under Inert Gas? Temp_Time->Inert_Atmosphere No Use_Inert Use N2 or Ar Atmosphere Inert_Atmosphere->Use_Inert No Try_Seeding Try Seeding / Low Temp Crystallization_Fail->Try_Seeding Yes Column_Chrom Consider Column Chromatography Crystallization_Fail->Column_Chrom Still Fails Recrystallize_Again Perform Multiple Recrystallizations Broad_MP->Recrystallize_Again Yes

Caption: A decision tree for troubleshooting the synthesis of Trimethylene di(thiotosylate).

References

  • Organic Syntheses, Coll. Vol. 6, p.1016 (1988); Vol. 55, p.86 (1976). [Link]

  • Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L. Dithiotosylates as Reagents in Organic Synthesis. J. Org. Chem. 1971, 36 (8), 1137–1141. [Link]

  • Wikipedia. Propane-1,3-dithiol. [Link]

  • Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L. Dithiotosylates as Reagents in Organic Synthesis. Digital Commons@ETSU. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.506 (1988); Vol. 50, p.72 (1970). [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.1010 (1988); Vol. 55, p.73 (1976). [Link]

  • Reddit. Tosylation problem. Any thoughts? r/chemistry. [Link]

Sources

Technical Support Center: High-Purity Trimethylene di(thiotosylate) Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the recrystallization of Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and drug development professionals who require this crucial reagent in its highest purity for their critical applications. We understand that the purification of tosylates, particularly dithiol derivatives, can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the successful isolation of high-purity Trimethylene di(thiotosylate).

Understanding the Importance of Purity

Trimethylene di(thiotosylate), also known as propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a key intermediate in various organic syntheses, including the formation of 1,3-dithianes and other sulfur-containing heterocycles.[1][2] The purity of this reagent is paramount as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. Recrystallization is a powerful technique for purifying solids by separating a compound from its impurities based on differences in solubility.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Trimethylene di(thiotosylate)?

A1: Crude Trimethylene di(thiotosylate) can contain several impurities stemming from its synthesis. The most common include:

  • Unreacted p-toluenesulfonyl chloride (TsCl): Excess TsCl is often used to drive the reaction to completion.[7]

  • p-Toluenesulfonic acid: This can form from the hydrolysis of TsCl if moisture is present in the reaction.

  • By-products from side reactions: Depending on the synthetic route, other sulfur-containing compounds may be present.

  • Residual solvents: Solvents used in the synthesis and initial work-up may be retained in the crude product.

Q2: How do I select an appropriate solvent for the recrystallization of Trimethylene di(thiotosylate)?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] For tosylates, a common starting point is a mixed solvent system. A good approach is to use a solvent in which the compound is soluble (like acetone or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexanes or water).[9][10] Experimentation with small quantities of the crude product is crucial to identify the optimal solvent or solvent mixture. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[9]

Q3: What analytical techniques are recommended to assess the purity of recrystallized Trimethylene di(thiotosylate)?

A3: To confirm the purity of your final product, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying purity and detecting non-volatile impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[13]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Trimethylene di(thiotosylate).

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a supersaturated solution cooling too quickly or the presence of impurities that disrupt crystal formation.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the primary solvent to the oiled-out mixture and heat until the oil redissolves completely.

    • Slow down the cooling process: Insulate the flask to allow for gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.[3]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure Trimethylene di(thiotosylate), adding a tiny crystal to the cooled solution can induce crystallization.

Issue 2: No crystals form, even after the solution has cooled to room temperature.

  • Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Reduce the solvent volume: Gently heat the solution to evaporate a portion of the solvent.[14] Be careful not to evaporate too much, as this can lead to rapid precipitation.

    • Induce crystallization: Once the solution is more concentrated, try the techniques mentioned in "Issue 1" (scratching, seeding).

    • Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Issue 3: The recrystallized product has a low yield.

  • Causality: A low yield can result from several factors, including using an excessive amount of solvent (which keeps more of the product dissolved in the mother liquor), premature crystallization during hot filtration, or incomplete recovery of the crystals.

  • Troubleshooting Steps:

    • Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

    • Pre-heat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask with hot solvent can prevent the product from crystallizing prematurely.

    • Recover product from the mother liquor: The filtrate (mother liquor) will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Issue 4: The final product is discolored or still contains impurities.

  • Causality: Discoloration can be due to persistent impurities that have similar solubility profiles to the desired compound. It could also indicate some degradation of the product if excessive heat was applied for a prolonged period.

  • Troubleshooting Steps:

    • Perform a second recrystallization: A second pass through the recrystallization process can often remove remaining impurities.

    • Use a decolorizing agent: If the discoloration is due to highly colored, minor impurities, you can add a small amount of activated carbon to the hot solution before filtration. Use activated carbon sparingly, as it can also adsorb some of your desired product.

    • Optimize the solvent system: Experiment with different solvent/anti-solvent combinations to find a system that better separates the impurities from your product.

Experimental Protocol: Recrystallization of Trimethylene di(thiotosylate)

This protocol provides a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the initial purity of your crude product.

Materials:

  • Crude Trimethylene di(thiotosylate)

  • Recrystallization solvent (e.g., Acetone)

  • Recrystallization anti-solvent (e.g., n-Hexane)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Dissolution: Place the crude Trimethylene di(thiotosylate) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., acetone) and gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.[5] Crystal formation should begin as the solution cools and becomes supersaturated.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, you can place it in an ice bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., n-hexane) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Data Presentation

ParameterRecommended Solvent System 1Recommended Solvent System 2
Primary Solvent AcetoneEthyl Acetate
Anti-Solvent n-HexaneWater
Key Considerations Good for removing non-polar impurities.Effective for separating more polar impurities.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Anti-Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Recrystallization workflow for Trimethylene di(thiotosylate).

Troubleshooting_Logic cluster_oiling Oiling Out cluster_no_crystals No Crystals Formed cluster_low_yield Low Yield start Problem Encountered reheat Re-heat & Add Solvent start->reheat Oiling concentrate Reduce Solvent Volume start->concentrate No Crystals optimize_solvent Optimize Solvent Volume start->optimize_solvent Low Yield slow_cool Slow Cooling reheat->slow_cool scratch Scratch Flask slow_cool->scratch seed Add Seed Crystal scratch->seed induce Induce Crystallization concentrate->induce preheat_funnel Pre-heat Funnel optimize_solvent->preheat_funnel recover_mother_liquor Recover from Mother Liquor preheat_funnel->recover_mother_liquor

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002200B1 - Purification of p-tosyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • YouTube. (2015, September 4). Recrystallization of Sulfur. Retrieved from [Link]

  • PubMed. (n.d.). Physical properties of high molecular weight 1,3-trimethylene carbonate and D,L-lactide copolymers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • YouTube. (2016, June 9). Carrying out a recrystallisation. Retrieved from [Link]

  • YouTube. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]

  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. Retrieved from [Link]

  • YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • ScienceDirect. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]

  • YouTube. (2020, July 1). Recrystallization. Retrieved from [Link]

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Technical Support Center: A Guide to Trimethylene di(thiotosylate) in Your Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and unlock the full potential of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylene di(thiotosylate) and what are its primary applications?

Trimethylene di(thiotosylate), also known as 1,3-propanedithiol bis(p-toluenesulfonate), is a key reagent in organic synthesis. Its primary applications include:

  • Protecting group chemistry: It is widely used for the protection of active methylene groups to form 1,3-dithianes. This transformation is crucial in multi-step syntheses, particularly in natural product synthesis, where the reactivity of a methylene group needs to be temporarily masked.[1]

  • Umpolung reactivity: The resulting 1,3-dithiane can be deprotonated to form a nucleophilic acyl anion equivalent, reversing the normal electrophilic reactivity of the carbonyl group. This "umpolung" strategy is a powerful tool for carbon-carbon bond formation.[2]

  • Macrocyclization: Due to its bifunctional nature, Trimethylene di(thiotosylate) is employed in the synthesis of macrocyclic compounds, which are of significant interest in drug discovery and materials science.

Q2: What are the critical factors for the successful synthesis of Trimethylene di(thiotosylate) itself?

The synthesis of Trimethylene di(thiotosylate) typically involves the reaction of potassium thiotosylate with 1,3-dibromopropane. The purity of the potassium thiotosylate is paramount. Contamination with tosylate or p-toluenesulfinate impurities can lead to the formation of side products such as tosylates or sulfones. One notable byproduct is tosyltrimethylene thiotosylate, which can complicate the crystallization and purification of the desired product. Therefore, using highly pure starting materials is the most critical factor for a successful synthesis.

Q3: How should I properly store and handle Trimethylene di(thiotosylate)?

For optimal stability, Trimethylene di(thiotosylate) should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3] It is sensitive to moisture and should be handled under an inert atmosphere where possible. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[3]

Q4: What are the key considerations when using Trimethylene di(thiotosylate) to form a 1,3-dithiane?

The formation of a 1,3-dithiane from an active methylene compound using Trimethylene di(thiotosylate) is typically carried out in the presence of a base. Key considerations include:

  • Choice of Base: The selection of a suitable base is critical to deprotonate the active methylene group without promoting side reactions. Common bases include sodium ethoxide, potassium carbonate, and sodium hydride. The strength of the base should be matched to the acidity of the methylene protons.

  • Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred to prevent quenching of the carbanion and hydrolysis of the reagent.

  • Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts.

Troubleshooting Guide

This section addresses common experimental mistakes and provides solutions based on chemical principles.

Problem 1: Low Yield of the Desired 1,3-Dithiane Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material (active methylene compound).

  • The isolated yield of the dithiane is consistently below expectations.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the active methylene group, leading to an equilibrium that favors the starting materials.Use a stronger base. For example, if potassium carbonate is ineffective, consider using sodium hydride. It is also crucial to ensure the base is fresh and has not been deactivated by atmospheric moisture.
Reagent Instability Trimethylene di(thiotosylate) can degrade if exposed to moisture or elevated temperatures for extended periods.Ensure the reagent is of high purity and has been stored correctly. Use freshly opened reagent or purify older batches if necessary. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is sluggish, extending the reaction time may be necessary.
Poor Solubility The starting materials or intermediates may have poor solubility in the chosen solvent, hindering the reaction rate.Consider using a co-solvent to improve solubility. Ensure the reaction mixture is being stirred efficiently.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

  • Purification by column chromatography is difficult due to overlapping spots.

Potential Causes and Solutions:

Cause Explanation Solution
Over-alkylation If the active methylene compound has two acidic protons, di-alkylation can occur, leading to the formation of a bis-dithiane product.Use a controlled stoichiometry of Trimethylene di(thiotosylate) (typically 1.0-1.1 equivalents). Add the reagent slowly to the deprotonated active methylene compound at a low temperature to favor mono-alkylation.
Side Reactions with the Base Strong bases can react with other functional groups in the molecule or promote elimination reactions.Choose a base that is selective for the deprotonation of the active methylene group. For sensitive substrates, milder bases like potassium carbonate may be preferable, even if they require longer reaction times.
Formation of Tosyltrimethylene thiotosylate As mentioned in the FAQs, impurities in the starting materials for the synthesis of Trimethylene di(thiotosylate) can lead to this byproduct.Ensure the Trimethylene di(thiotosylate) used is of high purity. If this byproduct is suspected, it can sometimes be removed by careful column chromatography.

Reaction Mechanism and Side Reaction Pathway

The desired reaction proceeds via a double SN2 mechanism. The deprotonated active methylene compound acts as a nucleophile, displacing the first tosylate group. A subsequent intramolecular SN2 reaction forms the 1,3-dithiane ring.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Intramolecular SN2 Cyclization Active_Methylene R1-CH2-R2 Carbanion R1-CH(-)-R2 Active_Methylene->Carbanion + Base Base Base Protonated_Base Base-H(+) Base->Protonated_Base Carbanion_2 R1-CH(-)-R2 Intermediate R1-CH(R2)-(CH2)3-STs Carbanion_2->Intermediate + TMT TMT TsS-(CH2)3-STs Ts_leaving_1 TsS(-) TMT->Ts_leaving_1 Intermediate_2 R1-CH(R2)-(CH2)3-STs Dithiane 1,3-Dithiane Product Intermediate_2->Dithiane Ts_leaving_2 Ts(-) Intermediate_2->Ts_leaving_2

Caption: General mechanism for 1,3-dithiane formation.

A potential side reaction is the intermolecular reaction of the intermediate with another molecule of the carbanion, leading to oligomeric byproducts, especially at higher concentrations.

Problem 3: Difficulty in Deprotection of the 1,3-Dithiane

Symptoms:

  • Standard deprotection methods (e.g., using mercuric chloride) fail to remove the dithiane protecting group.

  • The deprotection reaction results in a complex mixture of products or decomposition of the substrate.

Potential Causes and Solutions:

Cause Explanation Solution
Steric Hindrance The dithiane may be sterically hindered, making it difficult for the deprotection reagent to access the thioacetal carbon.Use less sterically demanding deprotection reagents. Oxidative methods using reagents like N-bromosuccinimide (NBS) or Dess-Martin periodinane can be effective.[4]
Presence of Sensitive Functional Groups The substrate may contain functional groups that are not compatible with the harsh conditions of some deprotection methods (e.g., strong acids or heavy metals).A wide range of mild deprotection methods have been developed. For acid-sensitive substrates, consider using neutral or slightly basic conditions. For substrates sensitive to heavy metals, metal-free methods using reagents like iodine in the presence of an oxidizing agent are available.[5][6]
Formation of Stable Intermediates In some cases, stable intermediates can be formed during the deprotection reaction, preventing the release of the free carbonyl compound.Varying the solvent, temperature, or workup procedure can sometimes help to break down these stable intermediates.

Deprotection Workflow

A general workflow for troubleshooting dithiane deprotection is outlined below.

Deprotection_Workflow Start Deprotection Fails or Gives Low Yield Check_Substrate Analyze Substrate for Sensitive Groups Start->Check_Substrate Sensitive_Groups Sensitive Functional Groups Present? Check_Substrate->Sensitive_Groups Mild_Conditions Use Mild Deprotection Method (e.g., NBS, DMP, I2/H2O2) Sensitive_Groups->Mild_Conditions Yes Standard_Conditions Standard Deprotection (e.g., HgCl2/CaCO3) Sensitive_Groups->Standard_Conditions No Success Successful Deprotection Mild_Conditions->Success Check_Sterics Is the Dithiane Sterically Hindered? Standard_Conditions->Check_Sterics Check_Sterics->Mild_Conditions No Forcing_Conditions Use More Forcing Conditions (e.g., stronger Lewis acid, higher temp) Check_Sterics->Forcing_Conditions Yes Forcing_Conditions->Success

Caption: Troubleshooting workflow for 1,3-dithiane deprotection.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a 1,3-Dithiane from an Active Methylene Compound

  • To a stirred solution of the active methylene compound (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of Trimethylene di(thiotosylate) (1.05 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 1,3-Dithiane using N-Bromosuccinimide (NBS)

  • Dissolve the 1,3-dithiane derivative (1.0 equiv) in a mixture of acetone and water (9:1 v/v).[4]

  • Cool the solution to 0 °C and add N-bromosuccinimide (2.2 equiv) in small portions.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carbonyl compound.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1S-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]

  • Computational Modelling Group. (n.d.). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Empowering Synthesis of Complex Natural Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoenzymatic total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2009, February). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Retrieved from [Link]

  • ResearchGate. (2023, March 1). A Historical Review of the Total Synthesis of Natural Products Developed in Portugal. Retrieved from [Link]

  • University of Liverpool. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Retrieved from [Link]

  • PubMed. (2016, October 1). Biosynthesis of therapeutic natural products using synthetic biology. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Retrieved from [Link]

  • Needle.Tube. (n.d.). Guidelines for Safe Handling of Caustic Reagents in Hospitals. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Retrieved from [Link]

  • PubMed. (2008, September 1). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2.... Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Product Chemistry and Total Synthesis. Retrieved from [Link]

  • YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

  • Acta Biochimica Polonica. (n.d.). Column chromatography as a useful step in purification of diatom pigments. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Trimethylene di(thiotosylate) Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethylene di(thiotosylate) (TDT) cross-linking applications. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reproducibility of their cross-linking experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate confidently.

Section 1: Foundational Principles of TDT Cross-Linking

Trimethylene di(thiotosylate), also known as 1,3-Di(p-tosylthio)propane, is a versatile homobifunctional cross-linking agent.[1] Its utility stems from the two tosylate groups, which are excellent leaving groups, attached to sulfur atoms. The core reaction involves the nucleophilic attack on the sulfur atoms by a suitable nucleophile, typically a carbanion generated from an active methylene compound, leading to the formation of stable thioether bonds.

The Core Reaction Mechanism

The efficiency of the TDT cross-linking reaction is fundamentally governed by a double S-alkylation mechanism. The process is initiated by a base, which deprotonates a molecule with acidic protons (like an active methylene compound), creating a highly reactive nucleophilic carbanion. This carbanion then attacks one of the sulfur atoms of the TDT molecule, displacing the p-toluenesulfinate leaving group. The process repeats on the other end of the TDT molecule to form a stable cross-link.

TDT_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: First Nucleophilic Attack (S-Alkylation) cluster_2 Step 3: Second Attack & Cross-link Formation Substrate_H R-CH₂-R' (Active Methylene Cpd) Substrate_Nuc R-CH⁻-R' (Carbanion Nucleophile) Substrate_H->Substrate_Nuc + Base - HB⁺ Base Base (e.g., Cs₂CO₃) TDT Ts-S-(CH₂)₃-S-Ts (TDT) Substrate_Nuc->TDT Attack Intermediate R-CH(R')-S-(CH₂)₃-S-Ts TDT->Intermediate + R-CH⁻-R' Leaving_Group1 Ts⁻ (Tosylate) Final_Product R-CH(R')-S-(CH₂)₃-S-(R')CH-R (Cross-linked Product) Intermediate->Final_Product + R-CH⁻-R' Leaving_Group2 Ts⁻ (Tosylate) Troubleshooting_Workflow start Problem: Low/No Yield check_pH 1. Verify Nucleophile Activation Is the base appropriate and pH optimal? start->check_pH check_stoich 2. Recalculate Stoichiometry Are molar ratios of TDT to reactive sites correct? check_pH->check_stoich If Yes solution_pH Solution: • Use a stronger base (e.g., Cs₂CO₃) • Switch to a more suitable solvent • Confirm pH if aqueous check_pH->solution_pH If No check_reagents 3. Assess Reagent Quality Is TDT fresh? Is the substrate pure? check_stoich->check_reagents If Yes solution_stoich Solution: • Perform a titration or titration study • Prepare fresh solutions with precise weights check_stoich->solution_stoich If No check_conditions 4. Evaluate Reaction Conditions Is the temperature high enough? Is the solvent appropriate? check_reagents->check_conditions If Yes solution_reagents Solution: • Use a new bottle of TDT • Re-purify the substrate check_reagents->solution_reagents If No solution_conditions Solution: • Incrementally increase temperature (e.g., by 10-20°C) • Test alternative solvents for better solubility check_conditions->solution_conditions If No

Sources

How to manage exothermic reactions during Trimethylene di(thiotosylate) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Trimethylene di(thiotosylate). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis. Our focus is on the critical aspect of managing exothermic reactions inherent in this process.

Understanding the Synthesis and its Thermal Profile

The synthesis of Trimethylene di(thiotosylate) is a multi-step process that requires careful control over reaction conditions to ensure both safety and product purity. The primary exothermic events occur during two key stages: the formation of the thiotosylate salt and its subsequent reaction with the trimethylene precursor. A failure to manage the heat generated during these steps can lead to a runaway reaction, decreased yield, and the formation of difficult-to-remove impurities.

This guide will walk you through the causality behind our recommended experimental choices, providing you with a self-validating system for your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherm in Trimethylene di(thiotosylate) synthesis?

A1: The primary exothermic event is the reaction of p-toluenesulfonyl chloride (TsCl) with a sulfur nucleophile. In the preparation of the potassium thiotosylate precursor, the reaction between TsCl and potassium hydrosulfide is mildly exothermic[1]. The subsequent nucleophilic substitution reaction of the thiotosylate salt with a trimethylene dihalide also generates heat.

Q2: Why is temperature control so critical in this synthesis?

A2: Beyond the immediate safety concern of a runaway reaction, temperature control is vital for product purity. A common side reaction in tosylation procedures is the displacement of the tosylate group by the chloride ion from the tosyl chloride reagent, forming an undesired alkyl chloride. This side reaction is more prevalent at higher temperatures[2]. In the specific context of Trimethylene di(thiotosylate) synthesis from a dibromide precursor, elevated temperatures can promote the formation of stable sulfone byproducts, which are challenging to separate from the desired product through recrystallization[3].

Q3: What is the role of the base in this reaction?

A3: A base, such as pyridine or triethylamine, is typically used in tosylation reactions to neutralize the hydrochloric acid (HCl) that is formed as a byproduct[4][5]. This prevents the acid from protonating the starting alcohol or reacting with other components in the mixture. The choice of a mild base can also help to control the reaction rate[1].

Q4: Can I use 1,3-propanediol directly instead of 1,3-dibromopropane?

A4: While direct tosylation of 1,3-propanediol is a common reaction to form the corresponding di-tosylate, the synthesis of a di-thio tosylate involves the formation of a carbon-sulfur bond. The procedure outlined in authoritative sources like Organic Syntheses utilizes 1,3-dibromopropane as the electrophile for reaction with a thiotosylate salt[1][3]. If starting from 1,3-propanediol, it would first need to be converted to a suitable dihalide or another activated intermediate.

Q5: What are the key safety precautions for handling the reagents?

A5: p-Toluenesulfonyl chloride (TsCl) is corrosive and reacts with water and moist air, producing toxic and corrosive fumes, including hydrogen chloride[6]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 1,3-Propanedithiol, if used as a starting material for a different synthetic route, has an intense and unpleasant odor.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Scientific Rationale
Rapid, uncontrolled temperature spike during reagent addition. 1. Addition rate is too fast: The rate of the exothermic reaction is exceeding the heat removal capacity of the cooling system. 2. Inadequate cooling: The cooling bath is not at the correct temperature or is insufficient for the scale of the reaction.1. Immediately stop the addition of the reagent. 2. Ensure the cooling bath is at the appropriate temperature (e.g., 0-5°C for initial stages). Consider using a larger cooling bath or a more efficient cooling system for larger scale reactions. 3. Resume addition at a significantly slower rate once the temperature is stable and under control. Slow, dropwise addition is crucial for managing the exotherm.
Low yield of the desired Trimethylene di(thiotosylate). 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Side reactions: Elevated temperatures may have led to the formation of byproducts.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period. 2. Strictly maintain the recommended temperature profile. For the formation of the thiotosylate salt, do not exceed the specified temperature range[1]. For the subsequent substitution, ensure efficient reflux without overheating.
Product is difficult to purify and contains persistent impurities. Formation of sulfone byproducts: The p-toluenesulfinate ion may have displaced the bromide, forming a stable sulfone that is difficult to remove by recrystallization[3].1. This is often a consequence of improper reaction conditions. Ensure the quality of your starting materials, particularly that the p-toluenesulfonyl chloride is free from p-toluenesulfonic acid[3]. 2. Maintain the recommended reaction temperature. Side reactions are often temperature-dependent.
The reaction mixture turns dark or shows signs of decomposition. Excessive heat: High temperatures can lead to the decomposition of reagents or products.1. Immediately cool the reaction mixture. 2. Re-evaluate your temperature control strategy. Ensure that "hot spots" are not forming in the reaction vessel by using efficient stirring. 3. For future attempts, consider diluting the reaction mixture further. A more dilute reaction can help to dissipate heat more effectively.

Experimental Protocols & Data

Protocol 1: Synthesis of Potassium Thiotosylate

This protocol is adapted from a procedure in Organic Syntheses[1].

Materials:

  • Potassium hydroxide (86.5%)

  • Water

  • Hydrogen sulfide

  • p-Toluenesulfonyl chloride (finely ground)

  • Ethanol (80%)

Procedure:

  • Prepare a solution of potassium hydroxide in water and cool it in an ice bath.

  • Saturate the solution with hydrogen sulfide while maintaining the low temperature.

  • Flush with nitrogen to remove excess hydrogen sulfide.

  • Dilute the freshly prepared potassium hydrosulfide solution with water and stir under a nitrogen atmosphere at 55-60°C.

  • Crucial Step for Exotherm Management: Add the finely ground p-toluenesulfonyl chloride in small portions at a uniform rate, ensuring the reaction temperature is maintained at 55-60°C. A mildly exothermic reaction will occur[1]. Monitor the temperature closely and adjust the addition rate as needed.

  • After the addition is complete, filter the hot reaction mixture and cool the filtrate to 0-5°C to crystallize the potassium thiotosylate.

  • Recrystallize the product from hot 80% ethanol.

Protocol 2: Synthesis of Trimethylene di(thiotosylate)

This protocol is also based on a procedure from Organic Syntheses[1][3].

Materials:

  • Potassium thiotosylate

  • 95% Ethanol

  • Potassium iodide

  • 1,3-Dibromopropane

Procedure:

  • In a flask equipped with a reflux condenser and stirrer, add potassium thiotosylate to 95% ethanol containing a catalytic amount of potassium iodide.

  • Potential Exotherm Point: Add 1,3-dibromopropane to the mixture. While the procedure calls for reflux, the initial mixing may be exothermic. It is prudent to have a cooling bath on standby and monitor the temperature upon addition.

  • Reflux the mixture with stirring for 8 hours in the dark and under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and proceed with the workup as described in the literature, which typically involves washing with water and ethanol to isolate the crude product.

  • Recrystallize the crude product to obtain pure Trimethylene di(thiotosylate).

Table 1: Critical Parameters for Exotherm Management
Parameter Recommendation Scientific Rationale
Reagent Addition Rate Slow, dropwise addition, especially for p-toluenesulfonyl chloride.To ensure the rate of heat generation does not exceed the rate of heat removal, preventing a temperature spike[1].
Reaction Temperature Maintain strict temperature control as specified in the protocol (e.g., 55-60°C for thiotosylate salt formation). Use an ice bath for initial cooling.To minimize the rate of exothermic reactions and reduce the formation of temperature-dependent side products like sulfones[1][3].
Stirring Vigorous and efficient stirring throughout the reaction.To ensure even heat distribution and prevent the formation of localized "hot spots" which can lead to runaway reactions or byproduct formation.
Solvent Use appropriate aprotic solvents as specified in established protocols.The solvent helps to dissipate the heat generated during the reaction. Ensure a sufficient volume of solvent is used.

Visualizing the Workflow and Exotherm Control Points

The following diagram illustrates the key steps in the synthesis of Trimethylene di(thiotosylate) and highlights the critical points for exotherm management.

Exotherm_Management_Workflow cluster_0 Step 1: Potassium Thiotosylate Synthesis cluster_1 Step 2: Dithiotosylate Synthesis A Prepare KSH solution B Add TsCl in portions A->B Heat to 55-60°C C Maintain 55-60°C B->C D Crystallize K-thiotosylate B->D E Dissolve K-thiotosylate in EtOH/KI D->E Purified Precursor F Add 1,3-Dibromopropane E->F G Monitor for initial exotherm F->G H Reflux for 8 hours F->H I Isolate & Purify Product H->I

Caption: Workflow for Trimethylene di(thiotosylate) synthesis highlighting exotherm control points.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). Trimethylene Dithiotosylate. Organic Syntheses, 54, 39. Available at: [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • Arnaiz, F. J., et al. (2010). Kinetic and mechanistic study of Cl reactions with aliphatic thiols. Temperature dependence. Physical Chemistry Chemical Physics, 12(3), 569-577. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). 2,2-(Trimethylenedithio)cyclohexanone. Organic Syntheses, 54, 37. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Trimethylene di(thiotosylate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Thio-Protecting Groups in Synthesis

In the intricate world of organic synthesis, the protection of functional groups is a cornerstone of strategy and execution. Thiols, with their high nucleophilicity and propensity for oxidation, often require robust protection to ensure the desired chemical transformations occur elsewhere in the molecule. Tosyl groups are a common choice for protecting alcohols, but their application to thiols, forming thiotosylates, offers a unique set of properties and reactivity. Trimethylene di(thiotosylate), derived from 1,3-propanedithiol, presents an interesting case for spectroscopic analysis, as the electronic environment of the central propylene chain is significantly influenced by the two terminal thiotosylate moieties. Understanding the NMR spectral signatures of this compound is crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide will first delve into a detailed prediction of the ¹H and ¹³C NMR spectra of Trimethylene di(thiotosylate), explaining the rationale behind the expected chemical shifts and coupling patterns. Subsequently, we will compare these predicted spectra with those of relevant alternatives, namely 1,3-propanediol ditosylate and the parent 1,3-propanedithiol, to highlight the influence of the sulfur atom and the tosyl group on the NMR landscape. Finally, a comprehensive, step-by-step protocol for acquiring high-quality NMR data is provided, ensuring reproducibility and accuracy in your own laboratory settings.

Predicted NMR Spectral Analysis of Trimethylene di(thiotosylate)

The structure of Trimethylene di(thiotosylate) features a central three-carbon chain flanked by two thiotosylate groups. This symmetry will be reflected in the simplicity of its NMR spectra.

Caption: Molecular structure of Trimethylene di(thiotosylate) with key carbon atoms labeled.

¹H NMR Spectrum Prediction

The proton NMR spectrum of Trimethylene di(thiotosylate) is expected to show three distinct signals corresponding to the protons on the tosyl group and the two types of methylene groups in the trimethylene chain.

  • Tosyl Group Protons: The aromatic protons of the two equivalent tosyl groups will appear as two doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm . The protons ortho to the sulfonyl group will be more deshielded than the meta protons. The methyl protons of the tosyl groups will give rise to a sharp singlet around δ 2.4 ppm .

  • Methylene Protons (Hα): The two equivalent methylene groups directly attached to the sulfur atoms (CαH₂) are expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent thiotosylate group. Their signal is predicted to be a triplet in the range of δ 3.2 - 3.5 ppm .

  • Methylene Protons (Hβ): The central methylene group (CβH₂) will be less deshielded than the Hα protons. It is expected to appear as a quintet (or multiplet) in the region of δ 2.0 - 2.3 ppm , resulting from coupling to the four adjacent Hα protons.

¹³C NMR Spectrum Prediction

The carbon-13 NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals.

  • Tosyl Group Carbons: The tosyl group will exhibit four signals: one for the methyl carbon around δ 21 ppm , and three for the aromatic carbons, with the carbon attached to the sulfur being the most deshielded.

  • Methylene Carbons (Cα): The carbons directly bonded to the sulfur atoms are expected to have a chemical shift in the range of δ 35 - 40 ppm .

  • Methylene Carbon (Cβ): The central carbon of the trimethylene chain is predicted to resonate at a higher field (less deshielded) than Cα, likely in the range of δ 25 - 30 ppm .

Comparative NMR Analysis: Understanding Functional Group Effects

To better understand the spectral features of Trimethylene di(thiotosylate), a comparison with structurally related molecules is invaluable. Here, we compare its predicted NMR data with the experimental data of 1,3-propanediol ditosylate and 1,3-propanedithiol.

Comparison with 1,3-Propanediol Ditosylate

Propane-1,3-diyl bis(4-methylbenzenesulfonate), the oxygen analog of our target molecule, provides a direct comparison to assess the effect of sulfur versus oxygen.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

CompoundHα (CH₂-X)Hβ (central CH₂)
Trimethylene di(thiotosylate) (Predicted)~ 3.2 - 3.5 (t)~ 2.0 - 2.3 (quintet)
1,3-Propanediol Ditosylate (Predicted)~ 4.1 - 4.3 (t)~ 2.1 - 2.4 (quintet)

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundCα (CH₂-X)Cβ (central CH₂)
Trimethylene di(thiotosylate) (Predicted)~ 35 - 40~ 25 - 30
1,3-Propanediol Ditosylate (Predicted)~ 65 - 70~ 28 - 32

The key takeaway from this comparison is the significant upfield shift of both the α-protons and α-carbons when oxygen is replaced by sulfur. This is due to the lower electronegativity of sulfur compared to oxygen, resulting in less deshielding of the adjacent nuclei.

Comparison with 1,3-Propanedithiol

Comparing Trimethylene di(thiotosylate) with its precursor, 1,3-propanedithiol, highlights the strong deshielding effect of the tosyl group.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) with 1,3-Propanedithiol[1]

NucleusTrimethylene di(thiotosylate) (Predicted)1,3-Propanedithiol (Experimental)Chemical Shift Difference (Δδ)
¹H NMR
Hα (CH₂-S)~ 3.2 - 3.5~ 2.6 - 2.8~ 0.6 - 0.7
Hβ (central CH₂)~ 2.0 - 2.3~ 1.8 - 2.0~ 0.2 - 0.3
¹³C NMR
Cα (CH₂-S)~ 35 - 40~ 24 - 26~ 11 - 14
Cβ (central CH₂)~ 25 - 30~ 33 - 35~ -5 to -8

The attachment of the electron-withdrawing tosyl group to the sulfur atoms causes a significant downfield shift for the adjacent α-protons and α-carbons. Interestingly, the central β-carbon shows a slight upfield shift upon tosylation, which could be attributed to more complex electronic effects transmitted through the sulfur atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like Trimethylene di(thiotosylate), the following detailed protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Filter into a clean, dry NMR tube C->D E Insert sample into the spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform the FID G->I H->I J Phase correction I->J K Baseline correction J->K L Integrate and pick peaks K->L

Caption: A generalized workflow for acquiring 1D NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Trimethylene di(thiotosylate). The exact amount will depend on the sensitivity of the NMR spectrometer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a small vial. Chloroform-d is a good starting point for many organic molecules.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed, provided the compound is stable under these conditions.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample volume. This is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Following the proton spectrum, acquire a ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans (e.g., 128 or more) will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[3]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Pick the peaks in both the ¹H and ¹³C spectra to determine their precise chemical shifts.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Trimethylene di(thiotosylate). Through predictive analysis and comparison with relevant analogs, we have established the expected spectral characteristics of this molecule, highlighting the significant influence of the thiotosylate functionality on the chemical shifts of the propyl backbone. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for the unambiguous characterization of this and similar compounds.

For more complex molecules or for definitive assignment of all signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable tools.[3] These experiments can unequivocally establish the connectivity between protons and carbons, providing an irrefutable confirmation of the molecular structure. As the complexity of synthetic targets in drug discovery and materials science continues to grow, a thorough understanding and application of modern NMR techniques remain indispensable for the modern research scientist.

References

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Navigating Dithiane Synthesis: A Comparative Guide to Trimethylene di(thiotosylate) and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Reagent Selection for 1,3-Dithiane Formation.

The 1,3-dithiane moiety is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl compounds and, more significantly, as a linchpin in the famed Corey-Seebach umpolung, which inverts the polarity of the carbonyl carbon to create a powerful acyl anion equivalent.[1][2] The construction of this versatile functional group is paramount for the successful execution of numerous synthetic strategies, particularly in the assembly of complex natural products.[3][4][5]

This guide provides an in-depth comparison of two distinct and strategic approaches to 1,3-dithiane synthesis: the use of Trimethylene di(thiotosylate) with nucleophilic substrates and the classical condensation of 1,3-propanedithiol with carbonyl compounds. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data, to empower you with the knowledge to make informed decisions in your synthetic endeavors.

The Classical Approach: 1,3-Propanedithiol and Carbonyl Compounds

The most prevalent and well-established method for the formation of 1,3-dithianes involves the direct reaction of 1,3-propanedithiol with an aldehyde or ketone.[6][7] This acid-catalyzed thioacetalization is a reliable and versatile transformation, applicable to a wide array of carbonyl-containing substrates.

Mechanistic Rationale

The reaction proceeds via the initial protonation of the carbonyl oxygen by a Brønsted or Lewis acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups of 1,3-propanedithiol. The resulting hemithioacetal then undergoes a subsequent intramolecular cyclization, driven by the attack of the second thiol group, to furnish the stable six-membered 1,3-dithiane ring after dehydration. The choice of catalyst is crucial and can be tailored to the specific substrate and desired reaction conditions.

Experimental Workflow: Acid-Catalyzed Thioacetalization

G carbonyl Aldehyde or Ketone reaction Reaction Mixture carbonyl->reaction dithiol 1,3-Propanedithiol dithiol->reaction catalyst Brønsted or Lewis Acid catalyst->reaction solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 1,3-Dithiane purification->product

Caption: General workflow for 1,3-dithiane formation from carbonyl compounds.

A plethora of catalysts have been developed for this transformation, each offering distinct advantages in terms of mildness, efficiency, and chemoselectivity.

Catalyst SystemTypical SubstratesAdvantagesRepresentative Yield (%)
Brønsted Acids (e.g., p-TsOH, HCl)Simple aldehydes and ketonesReadily available, inexpensive80-95
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄)Wide range of aldehydes and ketonesHigh efficiency, can be used for sterically hindered substrates85-98
Lanthanide Trifates (e.g., Y(OTf)₃, Sc(OTf)₃)Aldehydes and ketonesMild, water-tolerant, reusable90-99
Solid-supported Catalysts (e.g., Amberlyst-15, Montmorillonite K10)Various carbonylsEasy removal, recyclable, environmentally friendly88-97
Iodine Aldehydes and ketonesMild, neutral conditions, cost-effective85-95

Table 1. Comparison of Catalytic Systems for Thioacetalization with 1,3-Propanedithiol. Yields are representative and can vary based on the specific substrate and reaction conditions.

The primary limitation of this method is the requirement of a carbonyl group as a starting material. Furthermore, the often-unpleasant odor of 1,3-propanedithiol necessitates careful handling in a well-ventilated fume hood.[8]

An Alternative Strategy: Trimethylene di(thiotosylate) and Nucleophilic Partners

Trimethylene di(thiotosylate), also known as propane-1,3-diyl bis(p-toluenesulfonothioate), offers a conceptually different approach to the synthesis of 1,3-dithianes. Instead of starting from an electrophilic carbonyl carbon, this reagent acts as an electrophilic source of the "S-(CH₂)₃-S" unit, which reacts with carbon nucleophiles.

Mechanistic Insights

In this synthetic route, a suitable carbon nucleophile, such as an enolate, an enamine, or the anion of an activated methylene compound, displaces the two thiotosylate leaving groups in a sequential or concerted double nucleophilic substitution reaction. This forms the 1,3-dithiane ring directly on the nucleophilic carbon atom.

Reaction Pathway: Dithiane Formation from Activated Methylene Compounds

G activated_methylene Activated Methylene Compound (e.g., malonate, β-ketoester) enolate Enolate Intermediate activated_methylene->enolate Deprotonation base Base (e.g., NaH, NaOEt) base->enolate reaction Nucleophilic Substitution enolate->reaction dithio Trimethylene di(thiotosylate) dithio->reaction product Substituted 1,3-Dithiane reaction->product

Caption: Formation of a 1,3-dithiane from an activated methylene compound.

Nucleophilic SubstrateActivating Group(s)Typical BaseNotes
Diethyl malonateTwo ethoxycarbonyl groupsSodium ethoxideForms a 2,2-disubstituted dithiane.
Ethyl acetoacetateAcetyl and ethoxycarbonyl groupsSodium ethoxideYields a dithiane with keto and ester functionalities.
Cyclopentanone enaminePyrrolidineAprotic conditionsProvides a spirocyclic dithiane.
2-NitropropaneNitro groupStrong baseThe nitro group activates the adjacent C-H bond.

Table 2. Examples of Nucleophilic Substrates for Reaction with Trimethylene di(thiotosylate).

A notable application of this strategy is in the synthesis of steroid derivatives, where the introduction of a dithiane moiety at a specific methylene position can be achieved with high selectivity.

Experimental Protocol: Synthesis of a Spirocyclic Dithiane from a Ketone via its Enamine

  • A solution of the ketone (1 equivalent) and a secondary amine (e.g., pyrrolidine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene) is heated to reflux with azeotropic removal of water to form the enamine.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude enamine is dissolved in an anhydrous aprotic solvent (e.g., dioxane).

  • Trimethylene di(thiotosylate) (1 equivalent) is added, and the mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC).

  • The reaction mixture is then worked up by quenching with water, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated, and the resulting crude product is purified by chromatography to afford the desired spirocyclic 1,3-dithiane.

This protocol highlights a key advantage of the Trimethylene di(thiotosylate) method: the ability to form dithianes at non-carbonyl positions, thereby expanding the synthetic toolkit for accessing complex molecular architectures.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureTrimethylene di(thiotosylate)1,3-Propanedithiol
Starting Material Carbon nucleophile (e.g., enolate, enamine, activated methylene)Carbonyl compound (aldehyde or ketone)
Reaction Type Double nucleophilic substitutionAcid-catalyzed thioacetalization
Key Advantage Allows for dithiane formation at non-carbonyl positions.Wide substrate scope for carbonyls, numerous catalytic systems.
Limitations Requires a sufficiently nucleophilic carbon center.Limited to carbonyl precursors; odor of the reagent.
Typical Use Cases Synthesis of spirocyclic dithianes, introduction of a dithiane at a specific methylene or methine position.Carbonyl protection, umpolung chemistry (Corey-Seebach reaction).

Table 3. A Comparative Overview of Trimethylene di(thiotosylate) and 1,3-Propanedithiol.

Odorless Alternatives to 1,3-Propanedithiol

The intense and unpleasant odor of 1,3-propanedithiol is a significant practical drawback.[8] This has spurred the development of odorless alternatives that can serve as equivalents in thioacetalization reactions. One such example is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which, in the presence of an acid catalyst, can transfer the dithiane moiety to aldehydes and ketones.[9]

Conclusion: A Strategic Choice

The selection of a reagent for 1,3-dithiane synthesis is a strategic decision that should be guided by the specific synthetic challenge at hand.

  • For the straightforward protection of a carbonyl group or for accessing the umpolung reactivity of an acyl anion equivalent via the Corey-Seebach reaction, the classical approach using 1,3-propanedithiol with a suitable acid catalyst remains the method of choice due to its broad applicability and high efficiency.[1]

  • Conversely, when the synthetic plan calls for the introduction of a 1,3-dithiane at a non-carbonyl carbon, or when the target dithiane is derived from a nucleophilic precursor, Trimethylene di(thiotosylate) emerges as a powerful and often indispensable reagent. Its ability to react with a range of carbon nucleophiles opens up unique avenues for the construction of complex and highly functionalized molecules.

By understanding the distinct reactivity profiles and applications of these reagents, researchers can navigate the landscape of dithiane synthesis with greater confidence and precision, ultimately accelerating the path to their target molecules.

References

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  • Parkin, G. (2007). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Journal of Inorganic Biochemistry, 101(11-12), 1735-1742.
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  • Reddit. (2023). Lots of cool concepts for beginners to play around with in this transformation. How can we make an anionic carbonyl synthon? One way is to convert an aldehyde to a dithiane which can be deprotonated to give a nucleophile, an acyl anion equivalent. Interested? Look up umpolung carbonyl chemistry! r/OrganicChemistry. Available at: [Link]

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A Senior Scientist's Guide to Confirming the Molecular Weight of Polymers Cross-Linked with Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and advanced materials, the molecular weight of a polymer isn't just a number—it's a critical determinant of a material's performance, defining everything from drug release kinetics and hydrogel swelling capacity to mechanical strength and degradation profiles. When polymers are cross-linked to form three-dimensional networks, this characterization becomes significantly more complex, yet even more crucial.

This guide provides an in-depth comparison of methodologies for characterizing polymers cross-linked with Trimethylene di(thiotosylate), a versatile agent that offers unique analytical advantages. We will move beyond simple protocols to explore the causal science behind experimental choices, enabling you to design robust, self-validating analytical workflows.

The Paradigm Shift: From Molecular Weight to Network Characterization

For linear polymers, we typically discuss the number-average (Mₙ) and weight-average (Mₒ) molecular weight, which describe the distribution of chain lengths in a sample. However, the moment a cross-linker connects these individual chains, the paradigm shifts. Initially, cross-linking leads to branched, soluble polymers of higher molecular weight. As the reaction proceeds, it reaches a critical juncture known as the gel point , where a single, sample-spanning molecule forms—an insoluble network or "gel."

At this stage, the concept of the polymer's molecular weight becomes effectively infinite.[1] The critical parameter is no longer the size of the whole molecule but the architecture of the network itself. Our primary goal becomes quantifying the average molecular weight between cross-links (Mₑ) , as this value governs the mesh size, elasticity, and diffusion properties of the network.[1][2]

Mechanism Spotlight: The Unique Chemistry of Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate) is a homobifunctional cross-linker. Its power lies in the reactivity of its two terminal S-thiosulfonate (thiotosylate) groups. These groups are electrophilic and react efficiently with nucleophilic moieties on polymer chains, most notably with thiols (R-SH), to form stable, yet cleavable, disulfide bonds (R-S-S-R').[3][4]

This reaction is a key advantage. The formation of a disulfide bridge is not only efficient but also reversible under specific reducing conditions.[5][6] This "built-in" cleavage site is the foundation for a powerful analytical strategy that distinguishes it from non-cleavable cross-linkers like divinylbenzene or HEMA.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Cross-linked Product Polymer1 Polymer Chain with Thiol (-SH) Network Cross-linked Polymer (Polymer-S-S-(CH₂)₃-S-S-Polymer) Polymer1->Network Thiol-Thiosulfonate Reaction Crosslinker Trimethylene di(thiotosylate) (Ts-S-(CH₂)₃-S-Ts) Crosslinker->Network Polymer2 Polymer Chain with Thiol (-SH) Polymer2->Network Byproduct 2x p-Toluenesulfinate (Leaving Group) Network->Byproduct releases

Caption: Reaction mechanism of Trimethylene di(thiotosylate).

Comparative Analysis of Characterization Techniques

The choice of analytical technique is dictated entirely by the state of the polymer: is it a soluble, branched polymer (pre-gel point) or an insoluble network (post-gel point)?

Polymer State Primary Analytical Goal Recommended Techniques Alternative Cross-linker Comparison
Pre-Gel Point (Soluble)Determine the increase in Mₙ and Mₒ and the broadening of the molecular weight distribution.1. Size-Exclusion Chromatography (SEC/GPC)2. MALDI-TOF Mass SpectrometryAnalysis is similar for most cross-linkers, but SEC elution profiles may differ based on the resulting polymer architecture (e.g., star vs. branched).
Post-Gel Point (Insoluble)Determine the average molecular weight between cross-links (Mₑ) and cross-link density.1. Indirect: Swelling Studies (Flory-Rehner)2. Indirect: Rheology / DMA3. Direct (via cleavage): SEC or MALDI-TOFNon-cleavable linkers (e.g., divinylbenzene): Limited to indirect methods.Cleavable linkers (e.g., Trimethylene di(thiotosylate)): Enables direct analysis of constituent chains after cleavage, a significant advantage.[7][8]
Characterizing Soluble, Pre-Gel Point Polymers

Before gelation, the polymer remains soluble, allowing for analysis with standard techniques.

  • Size-Exclusion Chromatography (SEC/GPC): This is the workhorse method for determining molecular weight distribution.[9][10] SEC separates molecules based on their hydrodynamic volume in solution; larger, branched molecules elute faster than the smaller, uncross-linked precursors.[11] The key deliverable is a relative measure of Mₙ and Mₒ against polymer standards.

    • Causality: The choice of mobile phase and column type is critical. The solvent must be a good solvent for the polymer to ensure proper coil expansion, and the column pore size must be appropriate for the expected molecular weight range.

  • MALDI-TOF Mass Spectrometry: MALDI provides an absolute molecular weight measurement, not a relative one.[12] It is exceptionally sensitive and can resolve individual oligomeric species, providing detailed information on end-groups and the distribution of cross-linked species.

    • Trustworthiness: Unlike SEC, MALDI does not rely on calibration with standards. However, it can be biased towards lower molecular weight species and requires careful sample preparation to ensure co-crystallization with the matrix.[12]

Characterizing Insoluble, Post-Gel Point Networks

Once the polymer forms an insoluble gel, SEC and MALDI are no longer directly applicable. We must turn to indirect methods or leverage the unique cleavable nature of the Trimethylene di(thiotosylate) cross-linker.

A. Indirect Method 1: Swelling Studies & the Flory-Rehner Equation

This classic method relates the equilibrium swelling of a polymer network in a solvent to its cross-link density.[2][13] By measuring the volume or weight of the gel before and after swelling, one can calculate Mₑ.

  • Underlying Principle: The Flory-Rehner equation balances the thermodynamic forces of polymer-solvent mixing (which favor swelling) with the elastic retractive force of the cross-linked chains (which oppose swelling).[12][14]

  • Limitations: This model relies on several assumptions and requires knowledge of the Flory-Huggins polymer-solvent interaction parameter (χ), which may not be readily available. It provides an average, bulk measurement of the network.[14]

B. Indirect Method 2: Rheology and Dynamic Mechanical Analysis (DMA)

Rheology measures the flow and deformation of materials. For a cross-linked network, the storage modulus (G') in the rubbery plateau region is directly proportional to the cross-link density.[3][7]

  • Underlying Principle: A higher density of cross-links results in a stiffer material, which corresponds to a higher storage modulus. This relationship allows for the calculation of Mₑ.[15]

  • Advantage: Rheology is non-destructive and provides information about the material's viscoelastic properties, which are often the properties of interest for the final application. It is particularly sensitive to high molecular weight species that can be missed by SEC.[3]

C. The Superior Approach: Cleavage & Direct Analysis

The disulfide bond introduced by Trimethylene di(thiotosylate) provides an analytical "escape hatch." By selectively cleaving these cross-links, we can liberate the original polymer chains (or segments) and analyze them using the powerful, high-resolution techniques of SEC and MALDI-TOF.

Workflow_Cleavage Start Insoluble Cross-linked Network (Gel) Step1 Add Reducing Agent (e.g., DTT, TCEP) in appropriate solvent Start->Step1 Sample Prep Step2 Incubate to Cleave Disulfide Cross-links Step1->Step2 Reaction Step3 Resulting Solution of Linear/Branched Polymer Chains Step2->Step3 Solubilization Analysis Analyze via SEC/GPC or MALDI-TOF MS Step3->Analysis Characterization End Determine MWD of Constituent Chains Analysis->End Data Output

Caption: Workflow for analyzing cleavable cross-linked networks.

This approach is profoundly advantageous because it allows you to directly measure the molecular weight distribution of the polymer chains that make up the network. This provides a much more detailed and accurate picture of the network architecture than indirect bulk measurements.

Experimental Protocols

Protocol 1: SEC/GPC Analysis of Soluble Polymers
  • System Preparation: Equilibrate the SEC system (pump, injector, columns, detector) with the appropriate mobile phase (e.g., THF, DMF with 0.01M LiBr) at a stable flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).

  • Standard Calibration: Prepare a series of narrow polydispersity polymer standards (e.g., polystyrene, PMMA) of known molecular weights. Inject each standard and record its retention time to generate a calibration curve (log Mₒ vs. retention time).

  • Sample Preparation: Dissolve a precisely weighed amount of the uncross-linked and partially cross-linked polymer samples in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the column.

  • Data Processing: Using the software, integrate the chromatogram and calculate the Mₙ, Mₒ, and polydispersity index (PDI) relative to the calibration curve. Compare the chromatograms of the starting material and the cross-linked product to observe the shift to higher molecular weight (earlier retention time).

Protocol 2: Network Characterization via Cleavage and SEC
  • Swelling and Weighing: Take a sample of the insoluble polymer gel and weigh it (W_dry).

  • Cleavage Reaction: Place the gel in a vial with a suitable solvent (e.g., DMF). Add a molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[5] Seal the vial and allow it to stir at room temperature or with gentle heating until the gel completely dissolves.

    • Rationale: TCEP is often preferred as it is odorless and effective over a wider pH range compared to DTT.[5] The complete dissolution of the gel is the visual confirmation of successful cross-link cleavage.

  • Sample Preparation for SEC: Take an aliquot of the resulting solution. If necessary, dilute it with the SEC mobile phase to the appropriate concentration for analysis (e.g., 1-2 mg/mL).

  • SEC Analysis: Analyze the sample according to Protocol 1. The resulting molecular weight distribution will represent the chains that were linked together to form the network.

Conclusion: The Power of a Strategic Cross-linker Choice

Confirming the molecular weight of cross-linked polymers requires a shift in perspective from measuring the size of individual molecules to characterizing the architecture of a network. While indirect methods like swelling studies and rheology provide valuable bulk properties, they lack molecular-level resolution.

The strategic choice of a cleavable cross-linker like Trimethylene di(thiotosylate) fundamentally transforms the analytical possibilities. By creating disulfide-linked networks, researchers gain the ability to deconstruct the network back into its soluble components on demand. This allows for the direct and precise measurement of the constituent polymer chains using high-resolution techniques like SEC and MALDI-TOF MS, providing unparalleled insight into the final material's structure and, by extension, its function. This "analysis by degradation" approach is a cornerstone of modern polymer characterization, enabling a more rational design of advanced materials for drug delivery and beyond.

References

  • TA Instruments. (n.d.). Use of Rheology to Determine the Molecular Weight Distribution of Polymers.
  • Tunma, S., & Gnae, E. (2015). Polymer Molecular Weight Determination. ResearchGate. [Link]

  • Pahlavan, F. (2017). The reaction of tosylate with amine in basic media. ResearchGate. [Link]

  • StudySession. (2021). Size Exclusion Chromatography (SEC) | Polymer Engineering. YouTube. [Link]

  • Wikipedia. (2023). Flory–Rehner equation. [Link]

  • Bapat, A. P., et al. (2012). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PubMed Central. [Link]

  • Burkoth, A. K., & Anseth, K. S. (1999). MALDI-TOF Characterization of Highly Cross-Linked, Degradable Polymer Networks. Macromolecules, 32(5), 1438-1444. [Link]

  • Cyanagen. (n.d.). DTSP Crosslinker Reagent. Retrieved from Cyanagen website. [Link]

  • Kamada, J., et al. (2010). The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. [Link]

  • Geng, J., et al. (2014). A dimethacrylate cross-linker cleavable under thermolysis or alkaline hydrolysis conditions: synthesis, polymerization, and degradation. Chemical Communications. [Link]

  • Wooley, K. L. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(9), 1397-1407. [Link]

  • Banhegyi, G. (2016). Does Cross linking change the molecular weight of the polymer? ResearchGate. [Link]

  • Boyer, C., et al. (2014). CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Royal Society of Chemistry. [Link]

  • NETZSCH Analyzing & Testing. (2022). Polymer Rheology and Molecular Mass. [Link]

  • Zhang, G., et al. (2021). Rheological Method for Determining the Molecular Weight of Collagen Gels by Using a Machine Learning Technique. MDPI. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Abbott, S. (n.d.). Polymer Swelling. Practical Solubility Science. [Link]

  • Barth, H. G. (2019). The Early Development of Size-Exclusion Chromatography: A Historical Perspective. LCGC North America. [Link]

  • Tuncaboylu, D. C., et al. (2012). A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. ResearchGate. [Link]

  • Ahrari, F. (2015). How can I cleavage the disulfide bond and create two SH groups? ResearchGate. [Link]

  • Matyjaszewski, K., & Miller, P. J. (1999). Controlled/“Living” Radical Polymerization. Chemical Reviews, 99(12), 3601-3604. [Link]

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  • Montaudo, G., et al. (2006). MALDI Mass Spectrometry for Synthetic Polymer Analysis. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Trimethylene di(thiotosylate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, scientist, or drug development professional, the mastery of novel chemical compounds is paramount to innovation. Trimethylene di(thiotosylate) is a key reagent in various synthetic pathways. However, its safe and effective use demands a comprehensive understanding of its properties and associated hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Landscape

Trimethylene di(thiotosylate), while a valuable synthetic tool, presents a hazard profile that necessitates careful handling. According to its Safety Data Sheet (SDS), it is crucial to avoid contact with skin, eyes, and clothing.[1] Ingestion and inhalation should also be prevented.[1] The primary hazards are associated with its potential for skin and eye irritation. Furthermore, upon combustion or exposure to high temperatures, it may decompose to produce toxic fumes, including sulfur oxides.[1]

A thorough risk assessment is the foundational step before any procedure involving this compound. This involves not only understanding the intrinsic hazards of the chemical itself but also considering the specifics of the planned experiment, including the quantities being used, the duration of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not a matter of preference but a critical safety requirement dictated by a thorough hazard assessment.[2][3][4] The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Hand Protection: A Material Matter

The choice of gloves is critical when handling Trimethylene di(thiotosylate). Given its organic sulfur-containing structure, not all glove materials offer adequate protection. Nitrile gloves are a common choice in laboratory settings and provide good resistance to a variety of chemicals. However, for prolonged or high-exposure scenarios, butyl rubber gloves should be considered due to their excellent resistance to a broad spectrum of chemicals, including many organic compounds.[1][5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data.

Key Considerations for Glove Selection:

  • Double Gloving: For enhanced protection, especially during weighing and transfer operations, wearing two pairs of nitrile gloves is a recommended practice.

  • Integrity Check: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Proper Removal: To prevent cross-contamination, remove gloves using the proper technique, peeling them off from the cuff downwards without touching the outer surface with bare hands.

Body, Eye, and Respiratory Protection

A comprehensive PPE ensemble is necessary to provide full-body protection.

PPE ComponentSpecificationRationale
Laboratory Coat A clean, buttoned lab coat made of a suitable material like cotton or a flame-resistant fabric.Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects the eyes from direct contact with the chemical, which can cause serious irritation.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if the work is performed outside of a certified chemical fume hood or if there is a potential for aerosol generation. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be determined by a formal risk assessment.Prevents the inhalation of airborne particles or vapors, which can be harmful.

Procedural Best Practices for Handling Trimethylene di(thiotosylate)

A systematic and well-rehearsed workflow is essential for minimizing the risk of exposure and ensuring the successful execution of your experiment.

Pre-Operational Protocol
  • Designated Area: All work with Trimethylene di(thiotosylate) should be conducted in a designated area, preferably within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure a spill kit is readily available.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of Trimethylene di(thiotosylate) on a tared weigh boat or paper inside the chemical fume hood. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid to the reaction vessel. A powder funnel can aid in preventing spills.

  • Dissolution: If dissolving the compound, add the solvent slowly to the reaction vessel, ensuring adequate mixing.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible. Keep the sash at the lowest practical height.

  • Post-Reaction Workup: All subsequent steps, including quenching, extraction, and purification, should be performed within the fume hood.

Workflow for Handling Trimethylene di(thiotosylate)

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Gather Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Chemical handle1->handle2 handle3 Transfer to Vessel handle2->handle3 handle4 Perform Reaction handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A logical workflow for the safe handling of Trimethylene di(thiotosylate).

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response

For small spills within a chemical fume hood:

  • Alert Others: Inform colleagues in the immediate vicinity.

  • Containment: Use an appropriate absorbent material, such as vermiculite or a commercial spill pillow, to contain the spill.

  • Neutralization (if applicable): Consult the SDS for any specific neutralization procedures.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Emergency Response Flowchart

cluster_exposure Personal Exposure cluster_spill Spill start Spill or Exposure Occurs exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale exp_ingest Ingestion start->exp_ingest spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_flush Flush with Water (15 mins) exp_skin->action_flush exp_eye->action_flush action_air Move to Fresh Air exp_inhale->action_air action_rinse Rinse Mouth exp_ingest->action_rinse action_alert Alert Others spill_small->action_alert action_evacuate Evacuate Area spill_large->action_evacuate action_medical Seek Medical Attention action_flush->action_medical action_air->action_medical action_rinse->action_medical action_contain Contain Spill action_alert->action_contain action_clean Clean & Decontaminate action_contain->action_clean action_dispose Dispose as Hazardous Waste action_clean->action_dispose action_call Call Emergency Response action_evacuate->action_call

Caption: A flowchart outlining the immediate actions for personal exposure or a spill.

Waste Disposal: A Responsible Conclusion

Proper disposal of Trimethylene di(thiotosylate) and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from procedures involving this compound must be treated as hazardous waste.

Disposal Plan:

  • Segregation: Keep all Trimethylene di(thiotosylate) waste, including contaminated solids, solutions, and disposable PPE, separate from other waste streams.

  • Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing Trimethylene di(thiotosylate) down the drain.

Adherence to these guidelines, which are in line with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), is mandatory.[6][7]

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline into your daily laboratory practices, you can confidently and safely harness the synthetic potential of Trimethylene di(thiotosylate) while upholding the highest standards of laboratory safety.

References

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). [Link]

  • PPE Requirements – OSHA. Tucker Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.